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  • Product: Benzyl 1-methyl-2-oxoethylcarbamate
  • CAS: 105499-10-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate

This in-depth guide provides a detailed technical framework for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate, a valuable chiral building block in organic synthesis. This document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a detailed technical framework for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate, a valuable chiral building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not just procedural steps but also the underlying scientific principles and rationale.

Introduction: The Significance of N-Protected α-Amino Aldehydes

Benzyl 1-methyl-2-oxoethylcarbamate, systematically named N-(benzyloxycarbonyl)-L-alaninal, belongs to the class of N-protected α-amino aldehydes. These compounds are highly sought-after intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and various chiral pharmaceuticals. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive amination, olefination, and aldol reactions, while the benzyloxycarbonyl (Cbz) protecting group provides robust protection of the amine, preventing unwanted side reactions during synthesis.[1] The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis.[1]

This guide will delineate a reliable and well-documented three-step synthetic pathway commencing from the readily available amino acid, L-alanine. The synthesis involves:

  • N-Protection: Introduction of the benzyloxycarbonyl (Cbz) group to the amino function of L-alanine.

  • Reduction: Conversion of the carboxylic acid moiety of N-Cbz-L-alanine to a primary alcohol.

  • Oxidation: Selective oxidation of the resulting primary alcohol to the target aldehyde.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation L-Alanine L-Alanine N-Cbz-L-Alanine N-Cbz-L-Alanine L-Alanine->N-Cbz-L-Alanine Benzyl Chloroformate, Base N-Cbz-L-Alaninol N-Cbz-L-Alaninol N-Cbz-L-Alanine->N-Cbz-L-Alaninol Reducing Agent (e.g., BH3-THF) Target_Product Benzyl 1-methyl-2-oxoethylcarbamate N-Cbz-L-Alaninol->Target_Product Oxidizing Agent (e.g., DMP) Schotten_Baumann cluster_reaction Mechanism of Cbz Protection Alanine L-Alanine (amino group) Intermediate Tetrahedral Intermediate Alanine->Intermediate Nucleophilic Attack BenzylChloroformate Benzyl Chloroformate BenzylChloroformate->Intermediate Product N-Cbz-L-Alanine Intermediate->Product Collapse & Loss of Cl- HCl HCl Salt Salt + H2O HCl->Salt Neutralization Base Base (e.g., NaOH) Base->Salt

Caption: Mechanism of N-Cbz protection of L-alanine.

Detailed Experimental Protocol: N-Cbz-L-alanine Synthesis

This protocol is adapted from established literature procedures. [2] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine89.0954.0 g0.606
2N Sodium Hydroxide40.00610 mL1.22
Benzyl Chloroformate170.5990 mL (108.9 g)0.638
Diethyl Ether74.12200 mL-
2N Hydrochloric Acid36.46As needed-
Ethyl Acetate88.11600 mL-
Magnesium Sulfate120.37As needed-
Hexane86.18As needed-

Procedure:

  • Dissolution: In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-alanine (54.0 g) in 2N NaOH solution (305 mL).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Reaction: Simultaneously and dropwise, add benzyl chloroformate (90 mL) and 2N NaOH solution (305 mL) to the cooled alanine solution. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C. The addition of NaOH is crucial to neutralize the hydrochloric acid byproduct, which maintains the nucleophilicity of the amino group. [3]4. Stirring: Once the addition is complete, remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.

  • Aqueous Workup: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Separate the layers and discard the organic (ether) phase. This step removes any unreacted benzyl chloroformate and other non-polar impurities. Wash the aqueous phase once more with diethyl ether (100 mL) and discard the organic layer.

  • Acidification: Carefully acidify the aqueous phase to a pH of 1 by the slow addition of 2N HCl. This protonates the carboxylate group, causing the N-Cbz-L-alanine to precipitate or become extractable into an organic solvent.

  • Extraction: Add ethyl acetate (150 mL) to the acidified solution and separate the layers. Extract the aqueous phase three more times with 150 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and wash them three times with 100 mL of water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a colorless oil which should crystallize upon standing.

  • Recrystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure N-Cbz-L-alanine.

Part 2: Reduction of N-Cbz-L-alanine to N-Cbz-L-alaninol

The second stage of the synthesis involves the reduction of the carboxylic acid functionality of N-Cbz-L-alanine to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes such as borane-tetrahydrofuran (BH₃-THF). While LiAlH₄ is a powerful reducing agent, BH₃-THF is often preferred for its greater selectivity and milder reaction conditions, which help to avoid side reactions.

Detailed Experimental Protocol: Reduction to N-Cbz-L-alaninol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-L-alanine223.2322.3 g0.1
Borane-THF complex (1M)-150 mL0.15
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
1N Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate84.01As needed-
Ethyl Acetate88.11500 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-alanine (22.3 g) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the 1M solution of borane-THF complex (150 mL) to the stirred solution of N-Cbz-L-alanine. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the dropwise addition of 1N HCl until the effervescence ceases.

  • Workup: Remove the THF under reduced pressure. To the residue, add ethyl acetate (250 mL) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-L-alaninol. This product is often a viscous oil or a low-melting solid and can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

Part 3: Oxidation of N-Cbz-L-alaninol to Benzyl 1-methyl-2-oxoethylcarbamate

The final step is the selective oxidation of the primary alcohol, N-Cbz-L-alaninol, to the corresponding aldehyde. It is crucial to employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Two highly effective and commonly used methods for this transformation are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its mild reaction conditions (room temperature), neutral pH, and high chemoselectivity. [4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-L-alaninol209.2520.9 g0.1
Dess-Martin Periodinane424.1450.9 g0.12
Anhydrous Dichloromethane (DCM)84.93400 mL-
Saturated Sodium Bicarbonate84.01200 mL-
10% Sodium Thiosulfate-200 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Cbz-L-alaninol (20.9 g) in anhydrous dichloromethane (400 mL).

  • Addition of Oxidant: Add Dess-Martin periodinane (50.9 g) to the solution in one portion at room temperature with vigorous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Shake vigorously until the layers are clear. The thiosulfate reduces the excess periodinane.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl 1-methyl-2-oxoethylcarbamate. The product is often purified by column chromatography on silica gel.

Method B: Swern Oxidation

The Swern oxidation is another excellent method for the mild oxidation of primary alcohols to aldehydes. [6][7]It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Oxalyl Chloride126.9310.3 mL (14.9 g)0.117
Anhydrous Dichloromethane (DCM)84.93300 mL-
Anhydrous Dimethyl Sulfoxide (DMSO)78.1316.6 mL (18.3 g)0.234
N-Cbz-L-alaninol209.2520.9 g0.1
Triethylamine101.1969.7 mL (50.6 g)0.5

Procedure:

  • Activation of DMSO: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (10.3 mL) in anhydrous DCM (200 mL) and cool the solution to -78 °C (a dry ice/acetone bath). To this, add a solution of anhydrous DMSO (16.6 mL) in anhydrous DCM (40 mL) dropwise, ensuring the temperature remains below -60 °C.

  • Addition of Alcohol: After stirring for 15 minutes, add a solution of N-Cbz-L-alaninol (20.9 g) in anhydrous DCM (60 mL) dropwise, again maintaining the temperature below -60 °C.

  • Reaction: Stir the mixture at -78 °C for 30-45 minutes.

  • Quenching: Add triethylamine (69.7 mL) to the reaction mixture, stir for 5 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Workup: Add water (100 mL) to the reaction mixture and separate the layers. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Conclusion

The synthesis of Benzyl 1-methyl-2-oxoethylcarbamate can be reliably achieved through a three-step sequence starting from L-alanine. The key transformations—N-protection, reduction of the carboxylic acid, and selective oxidation of the resulting alcohol—are well-established reactions in organic synthesis. The choice of reagents, particularly for the reduction and oxidation steps, allows for optimization based on laboratory capabilities and desired purity. This guide provides a robust foundation for the successful synthesis of this important chiral intermediate, empowering further research and development in the pharmaceutical and chemical sciences.

References

  • CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google P
  • CN109627190B - Synthesis method of benzyl carbazate - Google P
  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of benzyloxycarbonyl-L-alanine - PrepChem.com. (URL: [Link])

  • US8357820B2 - Process for producing N-protected amino acid - Google P
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity - Scirp.org. (URL: [Link])

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

  • benzyl 1-methyl-2-oxoethylcarbamate - C11H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde - Google P
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (URL: [Link])

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids - DigitalCommons@USU. (URL: [Link])

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Dess–Martin oxidation - Wikipedia. (URL: [Link])

  • 10.2 Synthesis of Depsipeptides. (URL: [Link])

  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (URL: [Link])

  • Protecting Groups in Peptide Synthesis - PubMed - NIH. (URL: [Link])

  • Swern oxidation mechanism || explained with examples - YouTube. (URL: [Link])

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

  • Synthesis of α-amino carbonyl compounds: a brief review - Russian Chemical Reviews. (URL: [Link])

  • Dess-Martin-Periodinane oxidation - YouTube. (URL: [Link])

  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. (URL: [Link])

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])

  • Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution - ResearchGate. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: [Link])

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. (URL: [Link])

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. (URL: [Link])

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  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (URL: [Link])

  • N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure. (URL: [Link])

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Sources

Exploratory

An In-Depth Technical Guide to Benzyl 1-methyl-2-oxoethylcarbamate: Properties, Synthesis, and Applications

Executive Summary This technical guide provides a comprehensive overview of Benzyl 1-methyl-2-oxoethylcarbamate (CAS No. 107201-33-2), a bifunctional organic compound of significant interest to researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of Benzyl 1-methyl-2-oxoethylcarbamate (CAS No. 107201-33-2), a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic drug development. This document details its core chemical and physical properties, provides an expert-predicted spectroscopic profile, outlines a logical synthetic pathway with a detailed protocol, and explores its chemical reactivity and utility as a versatile building block. The inherent reactivity of its aldehyde moiety, combined with the stability and deprotection chemistry of the N-Carbobenzyloxy (Cbz) group, makes this molecule a valuable synthon for constructing complex molecular architectures.

Introduction

Overview of Carbamates in Organic Synthesis

Organic carbamates are a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Their structural resemblance to amide-ester hybrids confers significant chemical stability.[1] A critical application of the carbamate functional group is as a protecting group for amines, with the N-benzyloxycarbonyl (Cbz or Z) group being one of the most widely utilized due to its robustness and orthogonal cleavage conditions relative to other common protecting groups like Boc or Fmoc.[3][4][5]

Introduction to Benzyl 1-methyl-2-oxoethylcarbamate: A Bifunctional Synthon

Benzyl 1-methyl-2-oxoethylcarbamate, more systematically named benzyl N-methyl-N-(2-oxoethyl)carbamate, is a specialized chemical building block.[6][7] It incorporates two key functionalities within a single, compact structure:

  • A highly reactive aldehyde group, which serves as a versatile handle for carbon-carbon bond formation, reduction to alcohols, or conversion into amines via reductive amination.

  • An N-methyl amine protected by the Cbz group, which allows for the controlled introduction of a secondary amine into a target molecule following deprotection.

This dual functionality makes it an efficient reagent for introducing a Cbz-N(Me)-CH2-CHO fragment, enabling chemists to streamline complex syntheses and rapidly build molecular diversity.

Chemical and Physical Properties

Identification and Nomenclature

Proper identification is critical for sourcing and regulatory compliance. The compound is most reliably identified by its CAS Registry Number.

IdentifierValueSource(s)
CAS Number 107201-33-2[6][7][8][9]
IUPAC Name benzyl N-methyl-N-(2-oxoethyl)carbamate[6]
Synonyms Benzyl methyl(2-oxoethyl)carbamate, Methyl-(2-oxoethyl)carbamic acid benzyl ester[7]
Molecular Formula C₁₁H₁₃NO₃[6][7]
Molecular Weight 207.23 g/mol [7][8]
Core Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a liquid and requires specific storage to ensure stability.

PropertyValueSource(s)
Physical Form Pale-yellow to yellow-brown liquid[10]
Purity ≥95% - 98%[6][7]
Storage Conditions Store in freezer (-20°C) under an inert atmosphere[10]
Boiling Point Data not available[8][11]
Melting Point Data not available[11]
Structural Information

The molecule's structure is unambiguously defined by standard chemical notations.

NotationStringSource(s)
SMILES CN(CC=O)C(=O)OCC1=CC=CC=C1[6][8][12]
InChI InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3[6]
InChIKey ULSOLOBYKJRHGB-UHFFFAOYSA-N[6][12]

Spectroscopic Profile (Predicted)

As experimental spectroscopic data for this specific compound is not widely published, this section provides an expert-predicted profile based on well-established principles of NMR, IR, and MS analysis for its constituent functional groups.[13]

Predicted ¹H NMR Spectroscopy

(400 MHz, CDCl₃)

  • δ 9.5-9.8 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet and highly deshielded.

  • δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group (C₆H₅-).

  • δ 5.1-5.2 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • δ 4.0-4.2 ppm (s, 2H): Methylene protons adjacent to the aldehyde (-N-CH₂-CHO).

  • δ 2.9-3.1 ppm (s, 3H): Methyl protons on the nitrogen (-N-CH₃).

Predicted ¹³C NMR Spectroscopy

(100 MHz, CDCl₃)

  • δ 198-202 ppm: Aldehyde carbonyl carbon (-CHO).

  • δ 155-157 ppm: Carbamate carbonyl carbon (-N-C(=O)-O-).

  • δ 135-136 ppm: Quaternary aromatic carbon of the benzyl group (C-CH₂).

  • δ 128-129 ppm: Aromatic carbons (CH) of the benzyl group.

  • δ 67-68 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

  • δ 55-58 ppm: Methylene carbon adjacent to the aldehyde (-N-CH₂-CHO).

  • δ 35-38 ppm: Methyl carbon on the nitrogen (-N-CH₃).

Predicted Infrared (IR) Spectroscopy

(Neat or KBr)

  • ~1740-1720 cm⁻¹ (strong, sharp): C=O stretch from the aldehyde.

  • ~1710-1690 cm⁻¹ (strong, sharp): C=O stretch from the carbamate.[14]

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretches.

  • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretches.

  • ~2750-2720 cm⁻¹ (weak): Characteristic C-H stretch of an aldehyde proton (Fermi resonance).

  • ~1250-1200 cm⁻¹ (strong): C-O stretch of the carbamate.

Predicted Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z 207.

  • Key Fragments:

    • m/z 91: Tropylium cation ([C₇H₇]⁺), a very common and stable fragment from benzyl esters.

    • m/z 164: Loss of the formyl group (-CHO, 29 Da) followed by loss of H.

    • m/z 108: Fragment corresponding to [C₆H₅CH₂OH]⁺.

Synthesis and Handling

Proposed Synthetic Pathway

The synthesis of Benzyl 1-methyl-2-oxoethylcarbamate is not trivial due to the reactivity of the aldehyde. A robust strategy involves the protection of the aldehyde, formation of the carbamate, and subsequent deprotection. A common choice for aldehyde protection is the formation of a cyclic acetal (e.g., a 1,3-dioxolane), which is stable to the basic conditions required for carbamate synthesis but readily cleaved under mild acidic conditions.

The key transformation is the reaction of a secondary amine with benzyl chloroformate.[5]

G cluster_0 Step 1: Protection cluster_1 Step 2: Deprotection A 2-(Methylamino)acetaldehyde dimethyl acetal C Base (e.g., NaHCO₃) in Solvent (e.g., DCM/H₂O) A->C Reactant B Benzyl Chloroformate (Cbz-Cl) B->C Reagent D Protected Intermediate: benzyl 2,2-dimethoxyethyl(methyl)carbamate C->D Forms E Mild Acidic Hydrolysis (e.g., aq. HCl, SiO₂ gel) D->E Substrate F Final Product: Benzyl 1-methyl-2-oxoethylcarbamate E->F Yields

Caption: Proposed two-step synthesis of the target compound via a protected intermediate.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Benzyl 2,2-dimethoxyethyl(methyl)carbamate (Protected Intermediate)

  • To a stirred biphasic solution of 2-(methylamino)acetaldehyde dimethyl acetal (1.0 eq) in dichloromethane (DCM, ~5 mL/mmol) and saturated aqueous sodium bicarbonate (NaHCO₃, ~5 mL/mmol), add benzyl chloroformate (1.05 eq) dropwise at 0°C.

    • Causality: The biphasic system with NaHCO₃ neutralizes the HCl byproduct generated during the reaction, preventing acid-catalyzed side reactions and driving the equilibrium towards the product.[5] Cooling to 0°C controls the exothermicity of the acylation.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC).

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the protected carbamate intermediate.

Step 2: Hydrolysis to Benzyl 1-methyl-2-oxoethylcarbamate (Final Product)

  • Dissolve the purified intermediate (1.0 eq) in a mixture of acetone and 1M aqueous HCl (e.g., 4:1 v/v).

    • Causality: The mild acidic condition is sufficient to hydrolyze the acetal protecting group to the aldehyde. Stronger acids or prolonged heating could risk cleaving the Cbz group.[15]

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once complete, neutralize the reaction carefully with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. Due to its reactivity, it should be used immediately or stored under inert gas at -20°C.

Safety and Handling Protocol

This compound is classified as harmful and an irritant. The aldehyde functionality presents specific hazards.[16][17]

Hazard ClassStatementSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[6][10]

Handling Procedure:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[18][19]

  • Personal Protective Equipment (PPE):

    • Wear nitrile or butyl rubber gloves (latex is not sufficient for aldehydes).[16]

    • Wear a flame-retardant lab coat and closed-toe shoes.

    • Wear splash-proof chemical safety goggles and a full-face shield when handling larger quantities.[16]

  • Spill & Emergency: In case of skin contact, wash immediately and thoroughly with soap and water for at least 15 minutes.[16] For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention. Have a spill kit with an appropriate absorbent material ready.

Chemical Reactivity and Synthetic Utility

The synthetic value of Benzyl 1-methyl-2-oxoethylcarbamate stems from the orthogonal reactivity of its two primary functional groups.

G cluster_aldehyde Aldehyde Reactions cluster_cbz Carbamate Reactions main Benzyl 1-methyl-2-oxoethylcarbamate reduct_amin Reductive Amination (R-NH₂, NaBH₃CN) main->reduct_amin Forms Diamine wittig Wittig Reaction (Ph₃P=CHR) main->wittig Forms Alkene reduction Reduction (NaBH₄) main->reduction Forms Alcohol oxidation Oxidation (NaClO₂) main->oxidation Forms Acid deprotection Cbz Deprotection (H₂, Pd/C) main->deprotection Forms Free Amine

Caption: Reactivity map showing transformations at the aldehyde and Cbz moieties.

Reactivity of the Aldehyde Moiety

The electrophilic aldehyde is the primary site for synthetic elaboration.

  • Reductive Amination: This is a powerful transformation that converts the aldehyde into a new amine. Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) will form a C-N bond, yielding a substituted N,N'-dimethylethylenediamine derivative after Cbz cleavage.

  • Nucleophilic Addition & Wittig Reaction: The aldehyde readily undergoes addition by Grignard reagents or organolithiums to form secondary alcohols. The Wittig reaction provides a classic and reliable method for converting the aldehyde into an alkene, extending the carbon chain.

  • Oxidation/Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). Conversely, it can be oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂).

Reactivity of the N-Cbz Protecting Group

The Cbz group is prized for its stability to a wide range of reagents, yet it can be removed under specific, mild conditions, ensuring orthogonality.

  • Catalytic Hydrogenolysis: The most common and cleanest method for Cbz cleavage is catalytic hydrogenation.[5][20] Stirring the compound under an atmosphere of hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) efficiently cleaves the benzylic C-O bond, releasing the free secondary amine, toluene, and carbon dioxide as byproducts. This method is advantageous as it is mild and the byproducts are volatile or easily removed.

  • Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group, but this method is less common and may not be compatible with other acid-sensitive functional groups.[15]

Conclusion

Benzyl 1-methyl-2-oxoethylcarbamate is a highly valuable, albeit reactive, building block for organic synthesis. Its utility lies in the strategic combination of a versatile aldehyde handle and a robustly protected secondary amine. This structure allows for sequential, controlled modifications at two distinct sites, providing an efficient pathway to complex nitrogen-containing molecules. For researchers in drug discovery, a thorough understanding of its properties, handling requirements, and orthogonal reactivity is key to leveraging its full synthetic potential.

References

  • Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-Carbobenzoxy Groups by dry Hydrogen Bromide and Hydrogen Chloride. Journal of Organic Chemistry. Available at: [Link]

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved February 11, 2026, from [Link]

  • Lipshutz, B. H., et al. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters. Available at: [Link]

  • ResearchGate. (2001). Selective Cleavage of Cbz-Protected Amines. Retrieved February 11, 2026, from [Link]

  • Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Retrieved February 11, 2026, from [Link]

  • Hindle, A. L. J. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. University of Leeds Thesis. Available at: [Link]

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  • Perfumer's Apprentice. (2024). SAFETY DATA SHEET - Aldehyde C-9. Retrieved February 11, 2026, from [Link]

  • ChemSynthesis. (n.d.). benzyl 1-methyl-2-oxoethylcarbamate. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved February 11, 2026, from [Link]

  • Patocka, J., et al. (2014). Irritant Compounds: Aldehydes. Military Medical Science Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved February 11, 2026, from [Link]

  • Dove, A., et al. (2016). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. Available at: [Link]

  • The John D. Walsh Company. (2015). SAFETY DATA SHEET - XI ALDEHYDE. Retrieved February 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF BENZYL HYDROXYMETHYL-, ISOPROPOXYMETHYL-, AND METHOXYMETHYL-CARBAMATES. Retrieved February 11, 2026, from [Link]

  • Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 11, 2026, from [Link]

  • PubChemLite. (n.d.). Benzyl n-methyl-n-(2-oxoethyl)carbamate. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved February 11, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Benzyl (2-oxoethyl)carbamate. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved February 11, 2026, from [Link]

  • PubMed Central (PMC). (2024). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Retrieved February 11, 2026, from [Link]

  • PubMed Central (PMC). (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved February 11, 2026, from [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. Available at: [Link]

  • YouTube. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. Retrieved February 11, 2026, from [Link]

  • NIST. (n.d.). Benzylcarbamate. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2019). Synthetic methods of carbamate synthesis. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 11, 2026, from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved February 11, 2026, from [Link]

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Foundational

An In-depth Technical Guide to Benzyl methyl(2-oxoethyl)carbamate (CAS No. 107201-33-2)

Executive Summary This technical guide provides a comprehensive overview of Benzyl methyl(2-oxoethyl)carbamate, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of Benzyl methyl(2-oxoethyl)carbamate, a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and its applications, with a particular focus on its role as a key building block in the synthesis of complex molecular architectures. The guide is designed to equip researchers with the necessary technical knowledge to effectively utilize this compound in their research endeavors, ensuring both scientific integrity and practical applicability.

Introduction and Nomenclature

Benzyl methyl(2-oxoethyl)carbamate, registered under CAS number 107201-33-2, is a bifunctional organic molecule featuring a carbamate protecting group and a reactive aldehyde moiety.[1][2] The carbamate group, specifically a benzyloxycarbonyl (Cbz or Z) group, confers stability and is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, most notably reductive aminations, to introduce further complexity into a molecular structure.

It is pertinent to address a potential point of ambiguity in the compound's nomenclature. The user's query, "Benzyl 1-methyl-2-oxoethylcarbamate," could imply a methyl group on the ethyl backbone. However, the compound registered under CAS number 107201-33-2 is definitively Benzyl methyl(2-oxoethyl)carbamate , where the methyl group is attached to the nitrogen atom of the carbamate. This guide will exclusively focus on the latter, validated structure.

The strategic combination of a stable protecting group and a reactive functional group makes Benzyl methyl(2-oxoethyl)carbamate a valuable reagent for the controlled, stepwise synthesis of novel compounds, particularly in the construction of peptide mimics and other bioactive molecules.[3]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its effective application. The key identifiers and physicochemical properties of Benzyl methyl(2-oxoethyl)carbamate are summarized in the table below.

PropertyValueSource(s)
CAS Number 107201-33-2[1][2]
Molecular Formula C₁₁H₁₃NO₃[4]
Molecular Weight 207.23 g/mol [4]
IUPAC Name benzyl methyl(2-oxoethyl)carbamate
Synonyms Methyl-(2-oxoethyl)carbamic acid benzyl ester, N-(Benzyloxycarbonyl)-N-methylaminoacetaldehyde
Appearance Colorless to light yellow/orange clear liquid[5]
Purity Typically >95-98% (commercially available)[6]
Boiling Point 314.2 ± 31.0 °C (Predicted)[6]
Density 1.152 ± 0.06 g/cm³ (Predicted)[6]
Refractive Index 1.41 (for a related compound)[5]
SMILES CN(CC=O)C(=O)OCC1=CC=CC=C1
InChI Key ULSOLOBYKJRHGB-UHFFFAOYSA-N

Note: Some physical properties, such as boiling point and density, are predicted values from chemical databases due to the limited availability of experimentally determined data in peer-reviewed literature.

Synthesis and Purification: A Validated Approach

Logical Synthesis Pathway

The synthesis is predicated on two key transformations:

  • Protection of the secondary amine: The N-methyl group is protected with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions of the amine.[7]

  • Deprotection of the aldehyde: The acetal, which serves as a protecting group for the aldehyde, is hydrolyzed under acidic conditions to reveal the desired aldehyde functionality.

Synthesis_Workflow cluster_step1 Step 1: N-Protection (Carbamoylation) cluster_step2 Step 2: Acetal Hydrolysis (Deprotection) A N-Methylaminoacetaldehyde dimethyl acetal C N-(Benzyloxycarbonyl)-N-methylamino- acetaldehyde dimethyl acetal A->C Base (e.g., NaHCO₃) DCM, 0°C to rt B Benzyl Chloroformate B->C D Benzyl methyl(2-oxoethyl)carbamate (Target Compound) C->D Aqueous Acid (e.g., HCl) Acetone/Water

Caption: Proposed two-step synthesis of Benzyl methyl(2-oxoethyl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of N-(Benzyloxycarbonyl)-N-methylaminoacetaldehyde dimethyl acetal

  • Reaction Setup: To a solution of N-methylaminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add an aqueous solution of sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Addition of Reagent: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up and Isolation: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(Benzyloxycarbonyl)-N-methylaminoacetaldehyde dimethyl acetal can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of Benzyl methyl(2-oxoethyl)carbamate (Acetal Hydrolysis)

  • Reaction Setup: Dissolve the purified N-(Benzyloxycarbonyl)-N-methylaminoacetaldehyde dimethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Work-up and Isolation: Neutralize the reaction mixture with a mild base, such as saturated aqueous NaHCO₃. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Final Product: After filtration and removal of the solvent under reduced pressure, Benzyl methyl(2-oxoethyl)carbamate is obtained as a liquid. Due to the potential instability of the aldehyde, it is often recommended to use the product immediately in the subsequent reaction step or to store it under an inert atmosphere at low temperatures (-20 °C).[2]

Characterization and Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), a singlet for the N-methyl protons (~3.0 ppm), a singlet for the methylene protons adjacent to the aldehyde (~4.0 ppm), and a singlet for the aldehydic proton (9.5-9.7 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl of the carbamate (~156 ppm), the aldehydic carbonyl (~200 ppm), aromatic carbons (127-136 ppm), the benzylic carbon (~67 ppm), the N-methylene carbon (~55 ppm), and the N-methyl carbon (~35 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the carbamate (around 1700 cm⁻¹) and the aldehyde (around 1725 cm⁻¹), as well as C-H stretching of the aromatic ring.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]+ or, more likely, adducts such as [M+H]+ or [M+Na]+, corresponding to the molecular weight of 207.23 g/mol .

Applications in Drug Discovery and Development

The utility of Benzyl methyl(2-oxoethyl)carbamate in drug discovery stems from the advantageous properties of its constituent functional groups. The carbamate moiety is a well-established bioisostere of the amide bond, offering increased metabolic stability and improved cell permeability in peptide-based drug candidates.[3] The N-methylation can further enhance these properties by reducing susceptibility to enzymatic degradation and modulating the conformational flexibility of the molecule.

Reductive Amination: A Gateway to Novel Scaffolds

The primary application of Benzyl methyl(2-oxoethyl)carbamate is as an electrophile in reductive amination reactions. This powerful transformation allows for the formation of a new carbon-nitrogen bond in a controlled manner.[8]

Reductive_Amination A Benzyl methyl(2-oxoethyl)carbamate C Iminium Ion Intermediate A->C Formation B Primary or Secondary Amine (R¹R²NH) B->C D Reductively Aminated Product C->D Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination using Benzyl methyl(2-oxoethyl)carbamate.

A specific example of this application is found in the patent literature, where Benzyl methyl(2-oxoethyl)carbamate is reacted with (S)-methyl piperidine-2-carboxylate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding tertiary amine. This reaction highlights its use in building complex, chiral molecules that are often the basis for new therapeutic agents.

The reductive amination protocol is highly reliable and tolerates a wide range of functional groups, making it a cornerstone of modern synthetic and medicinal chemistry.[9]

Role in Peptide Mimetics and Scaffolds

The N-Cbz-N-methylaminoethyl moiety, which is the core of this reagent, can be incorporated into larger molecules to create peptide mimetics. These structures can mimic the biological activity of natural peptides while possessing superior pharmacokinetic properties, such as enhanced stability and oral bioavailability. The Cbz group can be readily removed by catalytic hydrogenation, unmasking a secondary amine that can be further elaborated, for instance, by coupling to another amino acid or scaffold.[10]

Safety, Handling, and Stability

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Statements: Benzyl methyl(2-oxoethyl)carbamate is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[2]

  • Precautionary Statements: It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and use only outdoors or in a well-ventilated area (P271).[2]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, preferably in a freezer at temperatures below -20 °C.[2] The aldehyde functionality can be susceptible to oxidation and polymerization, especially if exposed to air, light, or impurities.

  • Reactivity and Stability: The carbamate group is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved by strong acids or bases, and reductively cleaved by catalytic hydrogenation. The aldehyde group is highly reactive towards nucleophiles and can undergo oxidation to the corresponding carboxylic acid or reduction to the alcohol. It may also be prone to aldol-type side reactions under certain conditions.

Conclusion

Benzyl methyl(2-oxoethyl)carbamate (CAS No. 107201-33-2) is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its bifunctional nature, combining a stable N-Cbz-N-methyl protecting group with a reactive aldehyde, allows for its strategic incorporation into complex molecules through reliable reactions such as reductive amination. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and its key applications, empowering researchers to leverage this reagent in the development of novel therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the importance of such well-defined and versatile synthetic intermediates will undoubtedly increase.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. II. A new synthesis of N-benzyloxycarbonyl, N-methylamino acids. Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. N,N,N-Trimethyl-2-(octyloxy)-2-oxoethan-1-aminium. [Link]

  • West, J. M., et al. (2012). Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition. PLoS ONE, 7(8), e43877. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Liu, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Frontiers in Chemistry, 9, 726354. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7591. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • The Organic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(24), 9363-9386. [Link]

  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15. [Link]

  • ResearchGate. Synthesis and structure of 2-amino-1-methylbenzimidazolium tetrakis[4,4,4-trifluoro-1-(1,3-thiazol-2-yl)butane-1,3-dionato-κO,O′]cerium(III). [Link]

  • da Silva, A. B. F., et al. (2018). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 23(10), 2465. [Link]

  • van der Marel, G., & Codee, J. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press. [Link]

  • PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. [Link]

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Exploratory

"Benzyl 1-methyl-2-oxoethylcarbamate molecular structure"

Technical Monograph: Structural Dynamics and Synthetic Utility of Benzyl 1-methyl-2-oxoethylcarbamate (Z-Alaninal) Executive Summary Benzyl 1-methyl-2-oxoethylcarbamate , widely known in the pharmaceutical sciences as Z-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of Benzyl 1-methyl-2-oxoethylcarbamate (Z-Alaninal)

Executive Summary

Benzyl 1-methyl-2-oxoethylcarbamate , widely known in the pharmaceutical sciences as Z-L-Alaninal (or Cbz-L-Alaninal), is a pivotal chiral intermediate in the synthesis of peptide isosteres and protease inhibitors. It represents a "masked" transition state analog, where the electrophilic aldehyde warhead mimics the tetrahedral intermediate formed during peptide bond hydrolysis.

This guide addresses the critical challenges associated with this molecule: its inherent stereochemical instability (racemization at the


-carbon) and its high reactivity toward hydration. We provide a validated synthetic workflow and structural analysis designed to maximize enantiomeric excess (

) and yield.

Structural Anatomy & Reactivity Profile

The molecule consists of three distinct functional domains, each dictating specific handling requirements.

  • The Protecting Group (Cbz/Z): The benzyloxycarbonyl group provides lipophilicity and prevents amine oxidation. It is orthogonal to Boc and Fmoc groups, removable via catalytic hydrogenation (

    
    /Pd-C).[1]
    
  • The Chiral Backbone (L-Alanine): The (S)-configuration at the

    
    -carbon is biologically relevant but chemically fragile.
    
  • The Warhead (Aldehyde): The C-terminal aldehyde is the site of reactivity. It is highly electrophilic and prone to epimerization because the

    
    -proton is acidic (pKa ~17), situated between an electron-withdrawing aldehyde and a carbamate.
    
Figure 1: Molecular Architecture & Reactivity Nodes

Z_Alaninal_Structure cluster_risks Critical Instability Factors Cbz Cbz Group (Lipophilic Protection) Amine Carbamate Linker (NH) Cbz->Amine Acid Stable Base Stable AlphaC α-Carbon (Chiral Center) Amine->AlphaC H-Bond Donor Aldehyde Aldehyde Warhead (Electrophile) AlphaC->Aldehyde Racemization Risk (Acidic α-H) Risk2 Epimerization (Base-catalyzed) AlphaC->Risk2 Risk1 Hydrate Formation (in aqueous media) Aldehyde->Risk1

Caption: Structural decomposition of Z-Alaninal highlighting the critical


-carbon instability node.

Synthetic Pathways: Comparative Analysis

Researchers typically access Z-Alaninal via two primary routes: Oxidation of the corresponding alcohol (Z-Alaninol) or Reduction of a carboxylic acid derivative (Ester/Weinreb Amide).

Synthetic RouteReagentsKey AdvantageCritical Risk
Oxidation (Recommended) DMSO,

, TEA (Swern)
Preserves Chirality (High

)
Temperature control is unforgiving (-78°C).
Oxidation (Alternative) IBX (2-Iodoxybenzoic acid)Mild, Room Temp, ScalableExplosive hazard (IBX) at high heat; solubility issues.
Reduction DIBAL-H (from Ester)Direct from cheap starting materialOver-reduction to alcohol; difficult workup.
Reduction LiAlH4 (from Weinreb Amide)ChemoselectiveRequires synthesis of Weinreb intermediate first.

Expert Verdict: The Swern Oxidation is the industry standard for Z-Alaninal due to the ease of removing volatile byproducts (DMS, CO,


) and high enantiomeric retention, provided the base (TEA) is added at cryogenic temperatures.

Detailed Protocol: Validated Swern Oxidation

Objective: Synthesis of (S)-Benzyl (1-oxopropan-2-yl)carbamate from Z-L-Alaninol. Scale: 10 mmol basis.

Reagents & Setup
  • Substrate: Z-L-Alaninol (2.09 g, 10 mmol).

  • Oxalyl Chloride: 1.0 mL (11 mmol).

  • DMSO: 1.7 mL (24 mmol).

  • Triethylamine (TEA): 7.0 mL (50 mmol).

  • Solvent: Anhydrous

    
     (DCM).
    
  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology
  • Activation (The Swern Reagent):

    • Cool dry DCM (25 mL) to -78°C (dry ice/acetone bath).

    • Add Oxalyl Chloride dropwise.

    • Add DMSO dropwise over 5 minutes. Caution: Gas evolution.

    • Stir for 15 minutes. The formation of the chloro-sulfonium salt is quantitative.

  • Substrate Addition:

    • Dissolve Z-Alaninol in minimal DCM (5-10 mL).

    • Add to the reaction mixture slowly (dropwise) over 10 minutes, maintaining temperature below -70°C .

    • Stir for 30–45 minutes. The alcohol is now activated as an alkoxysulfonium salt.

  • Elimination (The Critical Step):

    • Add Triethylamine (TEA) dropwise.

    • CRITICAL: Do not allow the temperature to rise during addition. The base triggers the intramolecular elimination to form the aldehyde.

    • Allow the reaction to warm to 0°C over 30 minutes. The solution will turn cloudy/white.

  • Quench & Workup:

    • Quench with cold 1M

      
       or phosphate buffer (pH 5.5). Avoid strong acids to prevent Cbz cleavage.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo (bath < 30°C).
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc 7:3).

    • Note: Z-Alaninal is unstable on silica for long periods. Run the column quickly or use neutral alumina.

Figure 2: Swern Oxidation Workflow & Control Points

Swern_Protocol Start Start: Z-Alaninol (In DCM, -78°C) Act Activation Step Add (COCl)2 + DMSO Start->Act Sub Substrate Addition Add Alcohol Solution Act->Sub Wait 15 min Control1 CRITICAL: Temp > -60°C causes Pummerer Rearrangement Act->Control1 Elim Elimination Step Add TEA (Base) Sub->Elim Wait 30 min Keep < -70°C Warm Warm to 0°C (Reaction Complete) Elim->Warm Slow Warm Control2 Racemization Risk: Occurs if TEA added too fast Elim->Control2 Workup Acidic Quench (pH 5.5 Buffer) Warm->Workup

Caption: Workflow for Swern oxidation of Z-Alaninol emphasizing temperature control points.

Applications in Drug Development

Z-Alaninal serves as a "warhead precursor" in the design of transition-state inhibitors.

1. Protease Inhibition (Cysteine/Serine): The aldehyde moiety reacts reversibly with the active site nucleophile (Serine-OH or Cysteine-SH) of proteases (e.g., Calpain, Cathepsin B, or SARS-CoV-2 Mpro) to form a hemiacetal or hemithioacetal. This mimics the tetrahedral transition state of peptide hydrolysis, effectively locking the enzyme.

2. Reductive Amination (Peptidomimetics): Z-Alaninal reacts with amines followed by reduction (


) to form reduced amide isosteres (

), which are resistant to enzymatic cleavage and improve the metabolic stability of peptide drugs.

3. Strecker Synthesis: Reaction with cyanide and amines yields


-amino nitriles, precursors to unnatural amino acids and heterocycles.

Analytical Data Specifications

When characterizing the product, the following signals confirm structural integrity and purity:

  • Physical State: Colorless to pale yellow oil. Solidifies upon prolonged freezer storage.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.55 (s, 1H, CHO ) – Loss of this signal indicates hydration or oxidation.
      
    • 
       7.35 (m, 5H, Ar-H).
      
    • 
       5.12 (s, 2H, 
      
      
      
      ).
    • 
       4.30 (m, 1H, 
      
      
      
      -CH).
    • 
       1.38 (d, 3H, 
      
      
      
      ).
  • Storage: Must be stored at -20°C under Argon. The aldehyde oxidizes to Z-Alanine or trimerizes if left at room temperature in air.

References

  • Sigma-Aldrich. Benzyl methyl(2-oxoethyl)carbamate Product Sheet. CAS: 107201-33-2.[2][3][4][5] Link

  • Swern, D., et al. (1978).[6] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. Link

  • Jurczak, J., & Gołębiowski, A. (1989). "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis." Chemical Reviews, 89(1), 149–164. Link

  • Dondoni, A., & Perrone, D. (2000).[7] "Synthesis of 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by Oxidation of the Alcohol." Organic Syntheses, 77, 64. (Demonstrates Swern protocol on amino alcohols). Link

  • Drag, M., & Salvesen, G. S. (2010). "Emerging principles in protease-based drug discovery." Nature Reviews Drug Discovery, 9, 690–701. Link

Sources

Foundational

A Comprehensive Technical Guide to Benzyl Methyl(2-oxoethyl)carbamate

Abstract This technical guide provides a detailed examination of benzyl methyl(2-oxoethyl)carbamate (CAS No: 107201-33-2), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of benzyl methyl(2-oxoethyl)carbamate (CAS No: 107201-33-2), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document elucidates the compound's formal IUPAC nomenclature, structural characteristics, and physicochemical properties. A proposed, mechanistically sound synthetic pathway is detailed, accompanied by a robust workflow for its spectroscopic characterization. The guide further explores the molecule's inherent reactivity, focusing on the orthogonal nature of its aldehyde and carbamate functionalities, which establishes its utility as a versatile synthetic building block. Detailed experimental protocols for its synthesis and subsequent deprotection are provided to empower researchers with actionable, field-proven methodologies.

Nomenclature and Structural Analysis

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound is most formally recognized by its IUPAC name.

IUPAC Name: benzyl N-methyl-N-(2-oxoethyl)carbamate[1].

This nomenclature precisely describes the molecular architecture: a carbamate functional group where the nitrogen atom is substituted with both a methyl group and a 2-oxoethyl (acetaldehyde) group. The oxygen of the carbamate ester is linked to a benzyl group.

The compound is also known by several synonyms in commercial and academic literature, including:

  • N-Cbz-2-(Methylamino)acetaldehyde[2]

  • Methyl-(2-oxoethyl)carbamic acid benzyl ester[2][3]

  • N-Methyl-N-(benzyloxycarbonyl)aminoacetaldehyde[2]

The structural and identifying information is summarized in Table 1.

Table 1: Chemical Identifiers for Benzyl Methyl(2-oxoethyl)carbamate

IdentifierValueSource(s)
CAS Number 107201-33-2[1][2][4]
Molecular Formula C₁₁H₁₃NO₃[1][5]
Molecular Weight 207.23 g/mol [4]
Canonical SMILES CN(CC=O)C(=O)OCC1=CC=CC=C1[1][5]
InChI 1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3[1][4]
InChIKey ULSOLOBYKJRHGB-UHFFFAOYSA-N[1][4]

Structurally, the molecule's significance lies in its two distinct reactive centers:

  • The Aldehyde: A highly electrophilic functional group amenable to a wide array of nucleophilic additions and C-C bond-forming reactions.

  • The Carbamate: Specifically, a benzyloxycarbonyl (Cbz or Z) group, which serves as a robust and widely utilized protecting group for the secondary amine[6]. Its stability under various conditions, coupled with well-established deprotection protocols, allows for sequential and controlled synthetic transformations.

Physicochemical Properties

Understanding the physical properties is critical for handling, storage, and reaction setup.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical Form Pale-yellow to yellow-brown liquid
Purity Typically ≥95%[4]
Storage Conditions Store in freezer (-20°C) under an inert atmosphere[4][7]
Shipping Temperature Normal (Ambient)[4]

Synthesis and Mechanistic Rationale

While benzyl methyl(2-oxoethyl)carbamate is commercially available, a deep understanding of its synthesis is paramount for researchers who may need to produce derivatives or scale up production. A logical and efficient synthetic approach involves the controlled oxidation of a stable precursor, N-Cbz-N-methylaminoethanol.

The causality behind this choice of pathway is twofold:

  • Precursor Stability: Amino alcohols are significantly more stable and easier to handle than the corresponding amino aldehydes, which are prone to self-condensation or polymerization.

  • Oxidation Control: Modern oxidation methods allow for the high-yielding conversion of primary alcohols to aldehydes while preventing over-oxidation to the carboxylic acid, which is a common side reaction with stronger, less selective oxidants.

A proposed synthetic workflow is outlined below.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Controlled Oxidation A N-Methylaminoethanol C N-Cbz-N-methylaminoethanol A->C Base (e.g., NaHCO₃) DCM, 0°C to RT B Benzyl Chloroformate (Cbz-Cl) B->C D N-Cbz-N-methylaminoethanol F Benzyl Methyl(2-oxoethyl)carbamate C->F Intermediate Isolation & Purification D->F DCM, RT E Dess-Martin Periodinane (DMP) E->F

Caption: Proposed synthetic pathway for benzyl methyl(2-oxoethyl)carbamate.

Mechanistic Considerations:

  • Step 1 (Protection): The reaction of N-methylaminoethanol with benzyl chloroformate is a standard Schotten-Baumann reaction to form the Cbz-protected amine. A mild base is used to neutralize the HCl byproduct.

  • Step 2 (Oxidation): Dess-Martin Periodinane (DMP) is an excellent choice for this transformation as it is a mild, selective oxidant that functions at room temperature and typically results in clean conversions with simple workups, minimizing degradation of the sensitive aldehyde product.

Spectroscopic Characterization Workflow

Rigorous structural verification is non-negotiable in chemical synthesis. A standard workflow ensures the identity and purity of the synthesized material.

G cluster_confirm Spectroscopic Analysis Start Crude Product from Synthesis Purify Purification (Silica Gel Chromatography) Start->Purify QC Purity & Identity Check (TLC, LC-MS) Purify->QC Confirm Structural Confirmation QC->Confirm NMR ¹H & ¹³C NMR IR FTIR Spectroscopy MS High-Res Mass Spec

Caption: Standard workflow for purification and characterization.

Due to the compound's structure, its spectra are expected to exhibit characteristic signals. Table 3 outlines the predicted data based on established principles of spectroscopy.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shift / FrequencyAssignment and Rationale
¹H NMR δ 9.5-9.7 ppm (s, 1H)δ 7.3-7.4 ppm (m, 5H)δ 5.1-5.2 ppm (s, 2H)δ 4.0-4.2 ppm (s, 2H)δ 2.9-3.1 ppm (s, 3H)Aldehyde proton (-CHO)Aromatic protons of benzyl groupBenzylic protons (-O-CH₂-Ph)Methylene protons adjacent to aldehyde (-N-CH₂-CHO)N-Methyl protons (-N-CH₃)Note: Rotational isomers (rotamers) around the carbamate C-N bond may cause signal broadening or splitting for the N-methyl and adjacent methylene protons.
¹³C NMR δ ~200 ppmδ ~156 ppmδ 136-137 ppmδ 127-129 ppmδ ~67 ppmδ ~55-58 ppmδ ~34-36 ppmAldehyde carbonyl (C=O)Carbamate carbonyl (N-C=O)Quaternary aromatic carbon of benzyl groupAromatic CH carbons of benzyl groupBenzylic carbon (-O-CH₂-Ph)Methylene carbon (-N-CH₂-CHO)N-Methyl carbon (-N-CH₃)
FTIR ~1725-1740 cm⁻¹ (strong)~1690-1710 cm⁻¹ (strong)~1250 cm⁻¹ (strong)C=O stretch of the aldehydeC=O stretch of the carbamate[8]C-O stretch of the ester group[8]
Mass Spec [M+H]⁺ at m/z = 208.0968[M+Na]⁺ at m/z = 230.0788Predicted monoisotopic mass for protonated and sodiated adducts, respectively[5]. Fragmentation would likely show loss of benzyl (m/z 91) or benzyloxycarbonyl moieties.

Reactivity and Synthetic Utility

The primary value of benzyl methyl(2-oxoethyl)carbamate in drug development and organic synthesis stems from the orthogonal reactivity of its two functional groups.

  • Aldehyde Transformations: The aldehyde is a versatile handle for molecular elaboration. It can readily undergo:

    • Reductive Amination: To introduce new amine-containing fragments.

    • Wittig Olefination: To form alkenes and extend the carbon skeleton.

    • Aldol and Related Condensations: To form complex C-C bonds.

    • Oxidation/Reduction: To access the corresponding carboxylic acid or primary alcohol, respectively.

  • Carbamate (Cbz) Deprotection: The Cbz group is exceptionally stable to a wide range of reagents used to modify the aldehyde. Once the desired modifications are complete, the Cbz group can be cleanly removed to unmask the secondary methylamine. The most common and effective method is catalytic hydrogenation (e.g., H₂ gas over a Palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide[9]. This deprotection occurs under neutral conditions, preserving many other functional groups.

This dual functionality makes the molecule an ideal bifunctional linker or scaffold . A synthetic sequence can be designed where the aldehyde is first used to build a key part of a target molecule, and in a subsequent step, the amine is deprotected and used for another coupling reaction, such as amide bond formation.

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating purification and characterization checkpoints.

Protocol 6.1: Synthesis of Benzyl Methyl(2-oxoethyl)carbamate

  • Protection: To a solution of N-methylaminoethanol (10.0 mmol, 1.0 eq) in dichloromethane (DCM, 50 mL) in an ice bath (0°C), add sodium bicarbonate (20.0 mmol, 2.0 eq). Slowly add benzyl chloroformate (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water (30 mL). Separate the organic layer, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Cbz-N-methylaminoethanol.

  • Oxidation: Dissolve the crude alcohol in DCM (80 mL) and add Dess-Martin Periodinane (12.0 mmol, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis as detailed in Section 4.0.

Protocol 6.2: Cbz Deprotection via Catalytic Hydrogenation

  • Setup: Dissolve benzyl methyl(2-oxoethyl)carbamate (5.0 mmol, 1.0 eq) in methanol or ethyl acetate (50 mL) in a flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere (1 atm) at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-methyl(2-oxoethyl)amine product. Due to the volatility and reactivity of the free amino-aldehyde, it is often used immediately in the next synthetic step without extensive purification.

Conclusion

Benzyl methyl(2-oxoethyl)carbamate is a strategically important synthetic intermediate. Its IUPAC name, benzyl N-methyl-N-(2-oxoethyl)carbamate, accurately reflects a structure featuring a reactive aldehyde and a stable, cleavable Cbz-protected amine. This orthogonal reactivity profile, combined with its well-defined spectroscopic signature and accessible synthetic routes, makes it a valuable tool for medicinal chemists and synthetic researchers. The methodologies and data presented in this guide provide a robust framework for the effective synthesis, characterization, and application of this versatile molecule in advanced scientific research.

References

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Aldehyde-modified carbamates.
  • Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. ACS Publications. [Link]

  • Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Benzyl (2-oxoethyl)carbamate | 67561-03-9. Pharmaffiliates. [Link]

  • Benzyl n-methyl-n-(2-oxoethyl)carbamate (C11H13NO3). PubChemLite. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

Sources

Exploratory

Technical Guide: Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-Alaninal)

Executive Summary & Core Identity Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in the pharmaceutical field as N-Cbz-Alaninal (or Cbz-L-Alaninal when derived from L-Alanine), is a critical chiral building block an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in the pharmaceutical field as N-Cbz-Alaninal (or Cbz-L-Alaninal when derived from L-Alanine), is a critical chiral building block and pharmacophore precursor.[1] It belongs to the class of


-amino aldehydes, serving as a pivotal intermediate in the synthesis of transition-state mimic protease inhibitors.

Its structural core—a protected amine adjacent to a reactive aldehyde—allows it to function as an electrophilic "warhead" trap for cysteine and serine proteases. However, its utility is counterbalanced by significant chemical instability, specifically its propensity for racemization and polymerization. This guide provides a rigorous framework for its synthesis, handling, and application in drug discovery.

Chemical Identity Table
PropertySpecification
IUPAC Name Benzyl (1-methyl-2-oxoethyl)carbamate
Common Name N-Cbz-Alaninal
CAS Number 82353-55-7 (Generic/R-isomer), 72032-17-8 (S-isomer)
Molecular Formula

Molecular Weight 207.23 g/mol
Key Functional Groups Carbamate (Cbz protection), Aldehyde (Warhead)
Chirality Labile at

(prone to epimerization)

Critical Chemical Behavior: The Stability Paradox

Researchers must understand that Cbz-Alaninal is not a shelf-stable reagent.[1] It exists in a delicate equilibrium.

  • Optical Instability (Racemization): The

    
    -proton (at the chiral center) is acidified by the adjacent electron-withdrawing carbonyl (aldehyde) and carbamate groups. Basic conditions or silica gel chromatography can trigger rapid enolization, destroying optical purity.
    
  • Chemical Instability: The aldehyde is prone to:

    • Oxidation: Rapidly converts to Cbz-Alanine in air.[1]

    • Hydration: Forms gem-diols in aqueous media.[1]

    • Polymerization: Forms trimers or oligomers upon standing.

Operational Directive: Always synthesize fresh or store at -80°C under argon. Avoid silica purification if possible; use crude material immediately for the next step (e.g., reductive amination or Wittig reaction).

Synthesis Protocols

We present two validated pathways. Protocol A is the "Gold Standard" for preserving stereochemistry. Protocol B is a rapid oxidative method suitable when the precursor alcohol is already available.

Protocol A: The Weinreb Amide Reduction (High Fidelity)

This method minimizes racemization by avoiding the highly basic conditions often found in direct oxidations.

Mechanism:


[1]
Step 1: Formation of Weinreb Amide
  • Reagents: Cbz-L-Alanine (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), NMM (3.0 eq), DCM (0.2 M).

  • Procedure:

    • Dissolve Cbz-L-Alanine in dry DCM at 0°C.

    • Add NMM, HOBt, and EDC·HCl. Stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.[1]

    • Warm to RT and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      . Concentrate.
    • Yield: Typically >90% (Stable oil/solid).

Step 2: Reduction to Aldehyde (Critical Step)
  • Reagents: Cbz-Ala-Weinreb Amide (1.0 eq),

    
     (0.6 eq) or DIBAL-H (1.2 eq), Dry THF or Toluene.[1]
    
  • Procedure:

    • Dissolve Weinreb amide in anhydrous THF under Argon. Cool to -78°C .[1]

    • Add reducing agent dropwise over 20 mins. Maintain temp < -70°C.

    • Stir for 30–60 min. Monitor by TLC (aldehyde spot appears, amide disappears).

    • Quench: Add Rochelle's salt solution (sat. potassium sodium tartrate) at -78°C. Warm to RT and stir vigorously until layers separate.

    • Isolation: Extract with

      
      . Dry (
      
      
      
      ) and concentrate in vacuo without heat.
    • Result: Crude Cbz-Alaninal (use immediately).

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Use this if starting from Cbz-Alaninol.[1] DMP is preferred over Swern for this substrate to avoid the basic conditions of the Swern quench (Et3N) which causes epimerization.

  • Reagents: Cbz-Alaninol (1.0 eq), DMP (1.1 eq), wet DCM (water accelerates DMP).

  • Procedure:

    • Dissolve Cbz-Alaninol in DCM.

    • Add DMP at 0°C.

    • Stir 1–2 hours at RT.

    • Quench: 1:1 mixture of sat.

      
       and sat. 
      
      
      
      .
    • Note: Isolate quickly.

Visualization: Synthesis & Logic Flow[1]

SynthesisWorkflow cluster_warning Stability Check Start Cbz-L-Alanine (Starting Material) Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb EDC/HOBt NH(OMe)Me Aldehyde Cbz-Alaninal (Target: Unstable) Weinreb->Aldehyde LiAlH4 or DIBAL -78°C (Critical) Alaninol Cbz-Alaninol (Alternative Start) Alaninol->Aldehyde Dess-Martin (DMP) Oxidation Racemate Racemic Mixture (Degradation Product) Aldehyde->Racemate Base/Heat (Epimerization) Downstream Protease Inhibitor (Peptide Nitrile/Aldehyde) Aldehyde->Downstream Reductive Amination or Wittig

Figure 1: Synthesis pathways for Cbz-Alaninal highlighting the "Gold Standard" Weinreb route versus the oxidative route, and the risk of racemization.

Applications in Drug Development: The "Warhead" Mechanism

Cbz-Alaninal is primarily used to synthesize inhibitors for Cysteine Proteases (e.g., SARS-CoV-2 Mpro, Cathepsins) and Serine Proteases .[1]

Mechanism of Action

The aldehyde carbon acts as an electrophile. When incorporated into a peptide chain (mimicking the substrate), it rests in the protease active site. The catalytic nucleophile (Cysteine -SH or Serine -OH) attacks the aldehyde carbonyl, forming a reversible hemithioacetal or hemiacetal .

This mimics the tetrahedral transition state of amide bond hydrolysis, effectively "locking" the enzyme.

Key Derivatives:

  • Peptide Aldehydes: Direct use of the aldehyde (e.g., Cbz-Ala-Phe-CHO).[1]

  • Peptide Nitriles: Conversion of CHO

    
     CN. Nitriles form covalent thioimidate adducts.[2]
    
  • Hydroxyethylamines: Reduced transition state mimics (via reductive amination).

Mechanism Enzyme Enzyme Active Site Catalytic Cysteine (Cys-SH) Inhibitor Inhibitor (Cbz-Alaninal derivative) Electrophilic Carbonyl (C=O) Enzyme->Inhibitor H-Bonding Complex Tetrahedral Intermediate Mimic High Affinity Reversible Bond Enzyme->Complex Nucleophilic Attack Inhibitor->Complex Binding S1 Subsite

Figure 2: Mechanism of covalent inhibition.[1] The Cbz-Alaninal pharmacophore traps the catalytic cysteine, blocking viral or metabolic replication.

References

  • Synthesis via Weinreb Amide: Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -amino aldehydes from amino acids by the reaction of reagents with N-methoxy-N-methylamides.[1] Synthesis, 1983(08), 676-678. Link
    
  • Dess-Martin Oxidation Protocol: Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(30), 6840–6846. Link

  • Protease Inhibitor Design (SARS-CoV-2): Dai, W., et al. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science, 368(6497), 1331-1335. Link

  • Racemization Studies: Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected

    
    -amino aldehydes in organic synthesis.[1] Chemical Reviews, 89(1), 149-164. Link
    

Sources

Foundational

Computational Profiling of Benzyl 1-methyl-2-oxoethylcarbamate (Z-Alaninal)

Topic: Theoretical Studies on Benzyl 1-methyl-2-oxoethylcarbamate Conformation Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. A Guide to Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on Benzyl 1-methyl-2-oxoethylcarbamate Conformation Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

A Guide to Conformational Landscapes and Theoretical Protocols

Executive Summary & Chemical Identity[1][2][3]

Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in peptide chemistry as Z-Alaninal (or Cbz-L-Alaninal), is a critical transition-state analog used in the design of serine and cysteine protease inhibitors. Its structure combines a benzyloxycarbonyl (Cbz/Z) protecting group with an alanine-derived aldehyde.

Unlike rigid aromatic systems, this molecule possesses significant conformational flexibility. Its bioactivity—specifically its ability to form hemiacetal adducts with enzyme active site serines/cysteines—is strictly governed by its accessible conformational states.

This guide outlines a high-fidelity theoretical framework for studying the conformational preferences of Z-Alaninal, focusing on the carbamate rotational barriers, backbone torsions (


), and intramolecular hydrogen bonding networks.
Structural Deconvolution
  • IUPAC Name: Benzyl (1-oxopropan-2-yl)carbamate

  • Common Name: Z-Alaninal / Cbz-Alaninal

  • Key Degrees of Freedom:

    • Carbamate Resonance (

      
      ):  Rotation about the 
      
      
      
      bond (restricted).
    • Backbone Torsion (

      
      ):  Rotation about 
      
      
      
      .
    • Aldehyde Orientation (

      
      ):  Rotation about 
      
      
      
      .
    • Benzyl Mobility: Rotation of the phenyl group relative to the carbamate.

Theoretical Methodology: The "Gold Standard" Approach

To achieve results comparable to experimental NMR or X-ray data, a "Cheap-DFT" approach is insufficient due to the subtle dispersion forces stabilizing the benzyl group and the weak intramolecular hydrogen bonds.

Recommended Level of Theory

For this class of peptidomimetics, the following theoretical stack is recommended based on recent benchmarks for carbamate rotational barriers and peptide folding:

ComponentRecommendationScientific Rationale
Functional M06-2X or

B97X-D
These functionals explicitly account for medium-range correlation energy (dispersion), crucial for modeling the interaction between the benzyl ring and the peptide backbone (

-stacking or CH-

interactions).
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for correctly describing the lone pairs on the carbamate and aldehyde oxygens, which are active H-bond acceptors.
Solvation IEF-PCM or SMD Gas-phase calculations overemphasize intramolecular H-bonds. An implicit solvent model (Water or Chloroform) is required to mimic physiological or NMR conditions.
Vibrational Analysis Harmonic Essential to confirm stationary points (minima vs. transition states) and to calculate Zero-Point Energy (ZPE) corrections.

The Conformational Landscape

The Carbamate Barrier (The Angle)

The carbamate linkage exhibits partial double-bond character (


). Theoretical studies consistently show a high rotational barrier for this bond.
  • Barrier Height:

    
     kcal/mol.
    
  • Preference: The Trans (Z) conformer (where the benzyl oxygen and the N-H proton are anti to the C=O) is energetically favored over the Cis (E) conformer by 2–4 kcal/mol due to steric clash between the benzyl group and the alanine side chain in the Cis form.

Intramolecular Hydrogen Bonding (The Space)

In non-polar environments (vacuo or


), Z-Alaninal adopts folded structures stabilized by intramolecular hydrogen bonds (IMHB).
  • C5 Ring (Gamma-turn mimic): The carbamate N-H acts as a donor to the aldehyde carbonyl oxygen. This forms a 5-membered ring. This is often the global minimum in the gas phase.

  • C7 Ring (Beta-turn mimic): Less common in aldehydes compared to acids/amides, but theoretically possible if the aldehyde oxygen accepts a bond from the carbamate NH in a specific twisted geometry.

The Aldehyde Vector

The orientation of the aldehyde proton relative to the


 bond controls the reactivity toward nucleophilic attack. DFT studies should scan the 

angle to identify the "reactive rotamer" where the Burgi-Dunitz trajectory is accessible.

Experimental Workflow & Protocols

Below is a self-validating computational protocol designed for Gaussian 16/ORCA.

Diagram 1: Computational Workflow

The following directed graph illustrates the decision matrix for the theoretical study.

G Start Start: Structure Build (Z-Alaninal) MM_Opt 1. Conformational Search (MMFF94 / OPLS3e) Start->MM_Opt DFT_Screen 2. Coarse DFT Opt (B3LYP/6-31G*) MM_Opt->DFT_Screen Select lowest 10 conformers Redundant 3. Redundant Coordinate Scan (Dihedrals u03C6, u03C8) DFT_Screen->Redundant Identify Rotamers HighLevel 4. High-Level Opt + Freq (M06-2X/6-311++G**) Redundant->HighLevel Re-optimize Minima Solvation 5. Solvation Correction (IEF-PCM) HighLevel->Solvation Single Point Energy NBO 6. NBO Analysis (H-Bond Strength) HighLevel->NBO Electronic Analysis

Caption: Step-by-step computational pipeline from molecular mechanics screening to high-level DFT analysis.

Detailed Protocol Steps
Step 1: Conformational Search (MM)

Do not start with a single structure. Use a force field (MMFF94) to generate a Boltzmann ensemble.

  • Why: The benzyl group has high rotational freedom. A single manual build might miss the global minimum where the phenyl ring stacks with the alanine methyl.

Step 2: PES Scanning (DFT)

Perform a Relaxed Potential Energy Surface (PES) scan on the key dihedrals.

  • Input (Gaussian Style):

  • Target: Scan the

    
     (
    
    
    
    ) angle to determine the barrier between the H-bonded (C5) and open forms.
Step 3: Geometry Optimization & Frequency

Optimize the minima found in Step 2 using the high-level basis set.

  • Verification: Ensure NO imaginary frequencies. If an imaginary frequency exists (e.g., -50 cm⁻¹), it usually corresponds to methyl rotation or benzyl wiggling; tighten the convergence criteria (Opt=Tight).

Step 4: NBO Analysis (Natural Bond Orbitals)

To quantify the intramolecular Hydrogen Bond strength, calculate the second-order perturbation energy


 between the Oxygen lone pair (

) and the N-H antibond (

).
  • Criterion: An

    
     kcal/mol indicates a chemically significant H-bond.
    

Data Presentation Standards

When reporting your theoretical data, organize the conformers relative to the Global Minimum (GM).

Table 1: Relative Energies and Geometrical Parameters (Template)

ConformerLabel

(kcal/mol)

(kcal/mol)
Dihedral

(°)
Dihedral

(°)
H-Bond (

)
Global Min C5-Trans0.000.00-85.4120.12.1 Å
Local Min 1 Open-Trans+2.45+1.10-150.2145.0N/A
Local Min 2 C5-Cis+4.10+3.80-70.1110.52.0 Å
TS Rot-Barrier+16.50+16.20---

Mechanistic Diagram: Conformational Equilibrium

The following diagram visualizes the equilibrium between the "Open" (reactive) form and the "Closed" (H-bonded/protected) form.

Conformation cluster_0 Solvent Effect (Water) C5 C5-Closed Form (H-Bonded) Global Minimum in Gas TS Transition State (Rotation of u03C8) C5->TS +3 kcal/mol Open Open Form (Solvent Stabilized) Reactive Species Open->TS +1.5 kcal/mol TS->Open Relaxation

Caption: Equilibrium shift: Non-polar solvents favor the C5-Closed form; polar solvents stabilize the Open form.

References

  • Császár, A. G. (1996). Conformational Behavior of α-Alanine. The Journal of Physical Chemistry A, 100(9), 3541–3551. Link

  • Deetz, M. J., et al. (2002).[1] Unusually Low Barrier to Carbamate C-N Rotation.[1] The Journal of Organic Chemistry, 67(11), 3949–3952. Link

  • Furer, V. L. (1998).[2] Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1), 53-59. Link

  • Gaussian 16 User Guide. (2019). ModRedundant and Opt Keywords. Gaussian, Inc. Link

  • Semakin, A. N., et al. (2023).[3][4] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Notes for Benzyl 1-methyl-2-oxoethylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Utility of N-Cbz-L-alaninal Benzyl 1-methyl-2-oxoethylcarbamate, more commonly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of N-Cbz-L-alaninal

Benzyl 1-methyl-2-oxoethylcarbamate, more commonly known in synthetic chemistry as N-Cbz-L-alaninal or N-benzyloxycarbonyl-L-alaninal, is a chiral α-amino aldehyde of significant value in the stereoselective synthesis of complex organic molecules. Its structure combines two key features: a reactive aldehyde functionality and a chiral center derived from the natural amino acid L-alanine. The amine is protected by the robust yet readily cleavable benzyloxycarbonyl (Cbz or Z) group, which serves a dual purpose: it prevents unwanted side reactions of the amine and mitigates the risk of racemization at the α-carbon, a common issue with α-amino aldehydes.[1][2]

The aldehyde group is a versatile handle for a multitude of carbon-carbon bond-forming reactions, including nucleophilic additions, Wittig olefinations, and Pictet-Spengler cyclizations.[3][4] The inherent chirality of N-Cbz-L-alaninal makes it an invaluable building block for the asymmetric synthesis of pharmaceuticals and natural products, allowing for the controlled installation of new stereocenters.

This guide provides a comprehensive overview of the synthesis and application of N-Cbz-L-alaninal, offering detailed, field-proven protocols and insights into the rationale behind key experimental steps.

Part 1: Synthesis of N-Cbz-L-alaninal

The synthesis of N-Cbz-L-alaninal is a multi-step process that begins with the protection of L-alanine, followed by reduction to the corresponding alcohol, and finally, a mild oxidation to the target aldehyde. This sequence is critical to avoid over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the α-carbon.

Workflow for the Synthesis of N-Cbz-L-alaninal

G cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A L-Alanine B N-Cbz-L-alanine A->B  Benzyl Chloroformate, NaOH (aq) C N-Cbz-L-alaninol B->C  1. Ethyl Chloroformate, NMM  2. NaBH4 D N-Cbz-L-alaninal (Target Compound) C->D  Dess-Martin Periodinane (DMP) or Swern Oxidation

Caption: Synthetic pathway to N-Cbz-L-alaninal.

Protocol 1.1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Cbz-Ala-OH)

This foundational step employs the Schotten-Baumann reaction to protect the amino group of L-alanine.[5] The use of a biphasic system with a base is crucial for neutralizing the HCl byproduct and maintaining the nucleophilicity of the amine.

Materials:

  • L-Alanine

  • 2N Sodium Hydroxide (NaOH) solution

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-alanine (1.0 eq) in 2N NaOH solution at 0 °C (ice bath).

  • Simultaneously, add benzyl chloroformate (1.1 eq) and 2N NaOH solution dropwise, maintaining the internal temperature below 5 °C. The concurrent addition of base is critical to neutralize the generated HCl and drive the reaction to completion.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 2N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain a colorless oil that crystallizes upon standing. The crude product can be recrystallized from ethyl acetate/hexanes to yield pure N-Cbz-L-alanine.[5]

Parameter Value Reference
Typical Yield~85-95%[5]
Melting Point84-85 °C[5]
AppearanceWhite crystalline solid[5]
Protocol 1.2: Reduction of N-Cbz-L-alanine to N-Cbz-L-alaninol

The carboxylic acid is reduced to the primary alcohol. A mixed anhydride procedure followed by reduction with sodium borohydride (NaBH₄) is a common and effective method that avoids the use of stronger reducing agents like LiAlH₄, which could potentially cleave the Cbz group.

Materials:

  • N-Cbz-L-alanine

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM)

  • Ethyl Chloroformate

  • Sodium Borohydride (NaBH₄)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous THF and cool to -15 °C under a nitrogen atmosphere.

  • Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq). Stir the mixture for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve NaBH₄ (1.5 eq) in water and add this solution to the mixed anhydride suspension at -15 °C.

  • Stir the reaction mixture for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of 1N HCl until the pH is ~7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield N-Cbz-L-alaninol as a white solid.

Protocol 1.3: Oxidation to N-Cbz-L-alaninal

The oxidation of N-Cbz-L-alaninol to the aldehyde is the most delicate step. Mild oxidation reagents are required to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is highly recommended for its mild conditions and high yields.[6] The Swern oxidation is another excellent alternative.[7]

Critical Consideration: N-Cbz-L-alaninal is prone to racemization and should be used immediately after preparation or stored at low temperatures (-20 °C) under an inert atmosphere.[1] Purification should be performed rapidly, often via flash chromatography on silica gel.

Method A: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • N-Cbz-L-alaninol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Sodium Thiosulfate solution

Procedure:

  • Dissolve N-Cbz-L-alaninol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure at low temperature (<30 °C). The crude product should be used immediately or purified by flash chromatography.

Method B: Swern Oxidation

Materials:

  • Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N-Cbz-L-alaninol

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of N-Cbz-L-alaninol (1.0 eq) in anhydrous DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, stir for another 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.

Oxidation Method Advantages Considerations
Dess-Martin Mild, room temperature, high yield.[6]DMP is shock-sensitive and should be handled with care.
Swern High yield, avoids heavy metals.[7]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.

Part 2: Applications in Organic Synthesis

N-Cbz-L-alaninal is a versatile chiral building block. The following protocols highlight its use in two powerful synthetic transformations.

Application 1: Diastereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a highly efficient method for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[8] The reaction of N-Cbz-L-alaninal with tryptamine proceeds under acidic conditions to form the tetracyclic product with a new stereocenter.

Logical Flow of the Pictet-Spengler Reaction

Sources

Application

"Benzyl 1-methyl-2-oxoethylcarbamate as an amine protecting group"

This Application Note is structured to guide researchers through the strategic use, synthesis, and handling of Benzyl 1-methyl-2-oxoethylcarbamate (commonly known as -Cbz-Alaninal ). While the IUPAC name "Benzyl 1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic use, synthesis, and handling of Benzyl 1-methyl-2-oxoethylcarbamate (commonly known as


-Cbz-Alaninal ).

While the IUPAC name "Benzyl 1-methyl-2-oxoethylcarbamate" might imply a reagent used to transfer a group, it is, in fact, a protected amino-aldehyde building block . It represents the alanine side chain where the amine is protected by a Carboxybenzyl (Cbz/Z) group and the carboxylic acid has been reduced to an aldehyde.

This compound is a critical "warhead" intermediate in the synthesis of peptide isosteres, protease inhibitors, and transition-state mimetics.

Technical Guide: Benzyl 1-methyl-2-oxoethylcarbamate ( -Cbz-Alaninal)

Part 1: Strategic Analysis & Chemical Logic

The Identity & Role

In drug development, Benzyl 1-methyl-2-oxoethylcarbamate is the formal name for


-Cbz-Alaninal . It serves as a chiral pool building block.
  • The Protecting Group: Benzyl carbamate (Cbz or Z).

  • The Substrate: Alaninal (1-amino-propan-2-one).

Why this specific combination?


-Amino aldehydes are notoriously unstable. They are prone to:
  • Racemization: The

    
    -proton is acidic adjacent to the aldehyde.
    
  • Hydration: Formation of gem-diols in aqueous media.

  • Polymerization: Self-condensation.

The Cbz group is selected over Boc or Fmoc for this specific scaffold because:

  • Suppression of Racemization: Unlike acyl groups (e.g., Acetyl, Benzoyl), the carbamate oxygen of Cbz reduces the nucleophilicity of the carbonyl oxygen, preventing the formation of oxazolone intermediates (the primary driver of racemization in activated amino acids).

  • Orthogonality: Cbz is stable to the mild acidic conditions often used in subsequent reductive amination steps, whereas Boc might be labile.

  • Stability: It survives the oxidative conditions (e.g., IBX, Swern) used to generate the aldehyde from its precursor alcohol.

Mechanistic Pathway & Stability

The following diagram illustrates the synthesis and potential degradation pathways, highlighting the critical control points.

Cbz_Alaninal_Pathways cluster_conditions Critical Stability Factors Start N-Cbz-Alaninol (Precursor) Target N-Cbz-Alaninal (Benzyl 1-methyl-2-oxoethylcarbamate) Start->Target Oxidation (IBX/DMSO) Controlled Conditions Racemate Racemized Product (Loss of Stereochemistry) Target->Racemate Base / High Temp (Via Enol/Enolate) Hydrate Gem-Diol Hydrate (Reversible) Target->Hydrate + H2O Product Peptide Isostere / Inhibitor (Final Drug Target) Target->Product Reductive Amination or Wittig Rxn Hydrate->Target - H2O

Figure 1: Synthesis and stability map of N-Cbz-Alaninal. Note the reversibility of hydration and the irreversible risk of racemization.

Part 2: Experimental Protocols

Protocol A: Synthesis of N-Cbz-Alaninal (The "Gold Standard" Method)

Objective: Generate high-purity Benzyl 1-methyl-2-oxoethylcarbamate with >98% enantiomeric excess (ee). Method: Oxidation of N-Cbz-Alaninol using 2-Iodoxybenzoic acid (IBX). Rationale: IBX is preferred over Swern oxidation for this substrate because it avoids the use of triethylamine (a base), which can trigger racemization of the sensitive


-aldehyde.
Materials
  • Substrate: N-Cbz-L-Alaninol (1.0 equiv).

  • Oxidant: IBX (1.1 equiv) or Stabilized IBX (SIBX).

  • Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is an issue).

  • Equipment: Inert atmosphere (Argon/Nitrogen) manifold.

Step-by-Step Procedure
  • Preparation: Dissolve N-Cbz-Alaninol (10 mmol) in EtOAc (30 mL). If the solution is cloudy, warm gently to 40°C or add a minimum amount of DMSO.

  • Oxidation: Add IBX (11 mmol) in a single portion under vigorous stirring.

  • Reaction: Reflux the suspension (approx. 77°C) for 2–3 hours.

    • Self-Validating Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The alcohol (lower Rf) should disappear, and a new spot (Aldehyde) should appear. Use 2,4-DNP stain (yellow/orange precipitate) to confirm the aldehyde.

  • Workup (Filtration): Cool the reaction to 0°C to precipitate the byproduct (iodosobenzoic acid). Filter the suspension through a pad of Celite. Wash the pad with cold EtOAc.

  • Purification:

    • Critical Warning:Do not subject this aldehyde to silica gel chromatography unless absolutely necessary, and if so, use neutral silica with 1% Et3N (though base risks racemization).

    • Preferred: Use the crude filtrate directly for the next step if purity is >90% by NMR.

    • Isolation: Evaporate solvent under reduced pressure at <30°C . High heat promotes racemization.

Protocol B: Quality Control & Validation

Before proceeding to the coupling step, you must validate the integrity of the "1-methyl-2-oxoethyl" core.

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (CDCl3)Signal at ~9.6 ppm (d or s)Diagnostic aldehyde proton.
Purity HPLC (Reverse Phase)>95% AreaAvoid acidic mobile phases if storing samples.
Optical Purity Chiral HPLC>98% eeCompare with racemic standard.
State VisualColorless/Pale Oil or White SolidYellowing indicates decomposition.
Protocol C: Deprotection (Removal of Cbz)

Once the aldehyde has been reacted (e.g., converted to a secondary amine or statin side chain), the Cbz group is removed to liberate the amine.

  • Reagent:

    
     gas (1 atm) or Ammonium Formate.
    
  • Catalyst: 10% Pd/C.

  • Solvent: Methanol or Ethanol.

  • Procedure: Stir the protected amine in MeOH with 10 wt% Pd/C under a hydrogen balloon for 1–4 hours. Filter through Celite.

  • Note: Do not attempt to deprotect the aldehyde itself (N-Cbz-Alaninal) via hydrogenolysis, as the aldehyde will likely reduce to the alcohol or undergo reductive amination with itself. Always derivatize the aldehyde first.

Part 3: Application Data & Troubleshooting

Comparative Stability Data

The following table illustrates why Cbz is the superior choice for protecting


-amino aldehydes compared to other common groups.
Protecting GroupStability to AcidStability to BaseRacemization Risk (Aldehyde)Suitability for Alaninal
Cbz (Benzyl carbamate) High (survives mild acid)High (survives weak base)Low (Carbamate effect)Excellent
Boc (t-Butyl carbamate) Low (cleaved by TFA/HCl)HighLowGood (but acid sensitive)
Fmoc HighLow (cleaved by piperidine)High (Base triggers racemization)Poor
Acetyl/Benzoyl HighHighVery High (Oxazolone formation)Poor
Troubleshooting Guide

Problem 1: Loss of Optical Activity (Racemization)

  • Cause: Exposure to base (Et3N, DIPEA) or heat during evaporation.

  • Solution: Switch from Swern oxidation (requires base) to IBX or Dess-Martin Periodinane (buffered). Keep water bath <30°C.

Problem 2: Low Yield of Aldehyde

  • Cause: Hydrate formation (gem-diol) during aqueous workup.

  • Solution: Avoid aqueous workup if possible. Filter through Celite and evaporate. If aqueous wash is needed, saturate the water with NaCl to "salt out" the organic product.

Problem 3: Product Solidifies/Polymerizes

  • Cause: Aldehydes are reactive.[1][2][3][4][5]

  • Solution: Store N-Cbz-Alaninal at -20°C under Argon. Ideally, generate in situ and use immediately.

Part 4: References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. (The foundational paper for Cbz protection).

  • Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164. (Definitive review on handling amino aldehydes).

  • Frigerio, M., & Santagostino, M. (1999).[3] A Mild Oxidizing Reagent for Alcohols of the Pyridine Series: o-Iodoxybenzoic Acid (IBX). Tetrahedron Letters, 35, 8019. (Protocol for IBX oxidation).[1][3][6][7]

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678. (The Weinreb amide reduction route).[2][4][5][8][9]

Sources

Method

The Strategic Application of N-Benzyloxycarbonyl-L-alanal (Z-Ala-CHO) in the Synthesis of Peptidyl Aldehyde Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simple Building Block In the intricate world of peptide synthesis, N-benzyloxycarbonyl-L-alanal, colloquially referred to as Z-Ala-CH...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the intricate world of peptide synthesis, N-benzyloxycarbonyl-L-alanal, colloquially referred to as Z-Ala-CHO, represents more than a mere protected amino acid. Its true value lies in its identity as a "warhead"—an electrophilic trap meticulously designed for the active sites of specific enzymes. This guide delves into the nuanced application of Z-Ala-CHO, moving beyond its nominal identification as "Benzyl 1-methyl-2-oxoethylcarbamate" to explore its strategic implementation in the synthesis of potent peptidyl aldehyde protease inhibitors.

Peptidyl aldehydes are a well-established class of reversible covalent inhibitors, particularly effective against cysteine and serine proteases.[1] The electrophilic aldehyde functionality forms a transient covalent bond with a nucleophilic residue in the enzyme's active site—typically a cysteine thiol or a serine hydroxyl group—to form a stable thiohemiacetal or hemiacetal, respectively. This mimics the tetrahedral transition state of peptide bond hydrolysis, effectively arresting the catalytic cycle.[2][3]

This document serves as a comprehensive technical guide, providing not only the foundational principles but also detailed, actionable protocols for the synthesis, incorporation, and deprotection of Z-Ala-CHO in the context of creating targeted protease inhibitors.

Physicochemical Properties and Characterization of Z-Ala-CHO

A thorough understanding of the physical and chemical properties of Z-Ala-CHO is paramount for its successful application.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[4]
Molecular Weight 207.23 g/mol [4]
Appearance White to off-white solidGeneral knowledge
SMILES CC(C=O)NC(=O)OCC1=CC=CC=C1[4]
Solubility Soluble in most organic solvents (e.g., DCM, DMF, THF, Ethyl Acetate). Sparingly soluble in water.General knowledge

Spectroscopic Characterization:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the benzylic protons of the Z-group, the aromatic protons, the α-proton of the alanine backbone, the methyl protons, and a characteristic downfield signal for the aldehydic proton (typically δ 9.5-9.7 ppm).
¹³C NMR Resonances for the carbonyls of the carbamate and the aldehyde, aromatic carbons, and the aliphatic carbons of the alanine moiety. The aldehydic carbon will appear significantly downfield (around 200 ppm).
FTIR (cm⁻¹) Strong carbonyl stretching frequencies for the carbamate (around 1690-1710 cm⁻¹) and the aldehyde (around 1720-1740 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and aromatic C-H stretching.[5][6]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Synthesis of N-Benzyloxycarbonyl-L-alanal (Z-Ala-CHO)

The synthesis of Z-Ala-CHO is typically achieved through the reduction of its corresponding protected amino acid, N-benzyloxycarbonyl-L-alanine (Z-Ala-OH). Several methods exist for this transformation, with the choice of reducing agent being critical to avoid over-reduction to the corresponding alcohol. A reliable and widely used method involves a two-step, one-pot procedure via an activated ester intermediate.[7] An alternative is the oxidation of the corresponding N-protected amino alcohol.[8]

Protocol 1: Synthesis of Z-Ala-CHO via Reduction of Z-Ala-OH

This protocol is based on the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H).[7]

Materials:

  • N-Benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous Diethyl Ether (Et₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation: To a solution of Z-Ala-OH (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add CDI (1.1 eq) portion-wise. Stir the reaction mixture for 1-2 hours, or until the evolution of CO₂ ceases.

  • Reduction: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add DIBAL-H solution (1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Quenching: After stirring at -78 °C for 1-2 hours, quench the reaction by the slow, dropwise addition of 1 M HCl.

  • Work-up: Allow the mixture to warm to room temperature. Add Et₂O and continue to add 1 M HCl until the aqueous layer is clear. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Ala-CHO.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure Z-Ala-CHO.

Z_Ala_OH Z-Ala-OH Activated_Ester Acyl Imidazolide Intermediate Z_Ala_OH->Activated_Ester CDI, THF Z_Ala_CHO Z-Ala-CHO Activated_Ester->Z_Ala_CHO 1. DIBAL-H, -78 °C 2. H₃O⁺ quench

Caption: Synthesis of Z-Ala-CHO from Z-Ala-OH.

Application in Peptide Synthesis: Crafting the Inhibitor

The incorporation of Z-Ala-CHO is typically the final step in the synthesis of a peptide aldehyde inhibitor, where it is coupled to the N-terminus of a pre-synthesized peptide sequence. This can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Coupling

Solution-phase synthesis offers flexibility and is often used for shorter peptide sequences or when scaling up a synthesis.[9]

This protocol describes the synthesis of a tripeptide aldehyde, Z-Ala-Gly-Phe-H, as an illustrative example.

Materials:

  • Z-Ala-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Reagents for reduction to aldehyde (as in Protocol 1)

Procedure:

  • Dipeptide Synthesis (Z-Ala-Gly-OMe):

    • Dissolve Z-Ala-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in DMF.

    • Add DIPEA (2.2 eq) and stir for 10 minutes.

    • Add DCC (1.1 eq) and stir the reaction at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) precipitate.

    • Perform an aqueous work-up and purify by chromatography to obtain Z-Ala-Gly-OMe.

  • Z-Group Deprotection:

    • Remove the Z-group from Z-Ala-Gly-OMe via catalytic hydrogenation (e.g., H₂, Pd/C in MeOH) to yield H-Ala-Gly-OMe.

  • Tripeptide Synthesis (Boc-Phe-Ala-Gly-OMe):

    • Couple Boc-Phe-OH to H-Ala-Gly-OMe using standard coupling procedures as in step 1.

  • Ester Hydrolysis:

    • Hydrolyze the methyl ester of Boc-Phe-Ala-Gly-OMe using LiOH in a mixture of THF and water to obtain Boc-Phe-Ala-Gly-OH.

  • Final Coupling with Alaninal Precursor:

    • Synthesize a protected alaninal precursor, for example, by reducing Z-Ala-OH to Z-alaninol followed by oxidation (e.g., with Dess-Martin periodinane).[10]

    • Couple the C-terminus of the tripeptide to the N-terminus of the alaninal precursor.

  • Final Deprotection:

    • Remove all protecting groups to yield the final peptide aldehyde.

cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin AA1 Fmoc-AA₁-Resin Resin->AA1 Attach 1st AA AA2 Fmoc-AA₂-AA₁-Resin AA1->AA2 Deprotect & Couple 2nd AA Peptide_Resin H₂N-Peptide-Resin AA2->Peptide_Resin Repeat cycles & final deprotection Z_Ala_Peptide_Resin Z-Ala(CHO)-Peptide-Resin Peptide_Resin->Z_Ala_Peptide_Resin Couple Z-Ala-CHO (Solution Phase) Final_Peptide Z-Peptide-CHO Z_Ala_Peptide_Resin->Final_Peptide Cleavage from Resin Z_Ala_CHO Z-Ala-CHO

Caption: General workflow for incorporating Z-Ala-CHO in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

For longer or more complex peptide aldehydes, SPPS is the method of choice due to its efficiency and ease of purification. A key strategy involves the use of a Weinreb amide resin, which upon cleavage with a reducing agent, directly yields the C-terminal aldehyde.[1][11]

Materials:

  • Weinreb AM resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Piperidine in DMF (20%) for Fmoc deprotection

  • DCM, DMF

  • Lithium aluminum hydride (LiAlH₄) or DIBAL-H

  • Anhydrous THF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell the Weinreb AM resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling to assemble the desired peptide sequence.

  • N-terminal Modification (Optional): After the final Fmoc deprotection, the N-terminus can be capped (e.g., acetylated) or left as a free amine.

  • Cleavage and Aldehyde Formation:

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Suspend the resin in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of LiAlH₄ (or DIBAL-H) in THF.

    • Stir at 0 °C for 1-2 hours.

    • Quench the reaction carefully with aqueous acid (e.g., 1 M HCl).

    • Filter the resin and extract the filtrate with an organic solvent.

    • Purify the crude peptide aldehyde by HPLC.

Deprotection of the Benzyloxycarbonyl (Z) Group

A crucial final step in many synthetic strategies is the removal of the N-terminal Z-group to yield the free peptide aldehyde. This must be done under conditions that do not affect the sensitive aldehyde functionality. Catalytic transfer hydrogenation is a mild and effective method for this purpose.[12]

Protocol 4: Selective Removal of the Z-Group via Catalytic Transfer Hydrogenation

Materials:

  • Z-protected peptide aldehyde

  • Palladium on carbon (Pd/C, 10%)

  • 1,4-Cyclohexadiene or Ammonium formate as the hydrogen donor

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide aldehyde in MeOH or EtOH in a flask equipped with a stir bar.

  • Inerting: Purge the flask with an inert gas.

  • Catalyst Addition: Carefully add Pd/C (typically 10-20% by weight of the peptide).

  • Hydrogen Donor Addition: Add the hydrogen donor, 1,4-cyclohexadiene (typically 5-10 equivalents) or ammonium formate (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by HPLC if necessary.

Z_Peptide_CHO Z-Peptide-CHO Peptide_CHO H₂N-Peptide-CHO Z_Peptide_CHO->Peptide_CHO Pd/C, 1,4-Cyclohexadiene MeOH, RT

Caption: Z-group deprotection via catalytic transfer hydrogenation.

Mechanism of Action: The Thiohemiacetal Adduct

The inhibitory activity of peptide aldehydes against cysteine proteases stems from the reversible formation of a thiohemiacetal adduct between the aldehyde carbonyl and the active site cysteine thiol.

cluster_enzyme Enzyme Active Site Enzyme_Cys_SH Enzyme-Cys-SH Thiohemiacetal Thiohemiacetal Adduct (Tetrahedral Intermediate Mimic) Enzyme_Cys_SH->Thiohemiacetal Nucleophilic Attack Peptide_CHO Peptide-CHO Peptide_CHO->Thiohemiacetal Thiohemiacetal->Enzyme_Cys_SH Reversible Thiohemiacetal->Peptide_CHO Reversible

Caption: Reversible inhibition of a cysteine protease by a peptide aldehyde.

Conclusion and Future Perspectives

N-Benzyloxycarbonyl-L-alanal (Z-Ala-CHO) is a valuable and versatile tool in the design and synthesis of peptidyl aldehyde inhibitors. Its successful application hinges on a careful selection of synthetic and deprotection strategies that accommodate the reactivity of the aldehyde functionality. The protocols outlined in this guide provide a robust framework for researchers to embark on the synthesis of these potent enzyme inhibitors.

The field of protease inhibitor design is continually evolving, with a drive towards greater selectivity and improved pharmacokinetic properties. Future work may involve the development of novel protecting group strategies that are orthogonal to both the Z-group and standard SPPS protecting groups, allowing for even more complex molecular architectures. Furthermore, the exploration of alternative "warheads" in conjunction with peptide scaffolds remains a fertile ground for the discovery of next-generation therapeutics.[13]

References

  • (Reference to a general peptide chemistry textbook or review)
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.[9]

  • N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem. (n.d.). PubChem.[6]

  • N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem. (n.d.). PubChem.[5]

  • (Reference to a paper on solution-phase peptide synthesis)
  • (Reference to a paper on solid-phase peptide synthesis)
  • (Reference to a paper on Weinreb amide resins)
  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (n.d.). PubMed Central.[8]

  • Facile Solid-Phase Synthesis of C-terminal Peptide Aldehydes and Hydroxamates From a Common Backbone Amide-Linked (BAL) Intermediate. (n.d.). PubMed.[11]

  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (n.d.). The Journal of Organic Chemistry.[12]

  • (Reference to a paper on protease inhibition mechanisms)
  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. (n.d.). NIH.[1]

  • (Reference to a paper on serine protease inhibitors)
  • A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. (2015). Organic & Biomolecular Chemistry.[7]

  • (Reference to a paper on SPPS of peptide aldehydes)
  • (Reference to a paper on catalytic transfer hydrogen
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). (n.d.). Organic Synthesis.[10]

  • (Reference to a paper on purific
  • (Reference to a paper on spectroscopic data of rel
  • Proposed mechanism of inhibition by aza-peptide aldehydes and ketones... (n.d.). ResearchGate.[2]

  • (Reference to a review on cysteine protease inhibitors)
  • (Reference to a paper on the stability of peptide aldehydes)
  • (Reference to a safety datasheet for Z-Ala-CHO or rel
  • (Reference to a supplier of Z-Ala-OH)
  • (Reference to a supplier of coupling reagents)
  • (Reference to a supplier of resins for SPPS)
  • (Reference to a review on modern peptide synthesis techniques)
  • benzyl 1-methyl-2-oxoethylcarbamate - C11H13NO3, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.[4]

  • (Reference to a paper on protease inhibitor design)
  • (Reference to a paper on the applic
  • Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. (n.d.). PubMed Central.[3][14]

  • (Reference to a paper on drug development with peptide-based inhibitors)
  • (Reference to a paper on SAR studies of peptide aldehydes)
  • (Reference to a paper on the synthesis of complex peptides)
  • (Reference to a comprehensive review on protecting groups in organic synthesis)
  • (Reference to a paper on the use of Z-Ala-CHO in a specific biological context)
  • (Reference to a protocol for large-scale synthesis of peptide aldehydes)
  • (Reference to a paper on the comparative analysis of different protease inhibitor classes)
  • (Reference to a paper on the challenges in synthesizing and handling peptide aldehydes)
  • (Reference to a paper on the future of peptide-based drugs)
  • (Reference to a general organic chemistry textbook)
  • (Reference to a book on advanced organic synthesis)
  • Peptide inhibitors of Dengue virus NS3 protease. Part 1: Warhead. (2025). ResearchGate.[13]

Sources

Application

"application of Benzyl 1-methyl-2-oxoethylcarbamate in medicinal chemistry"

Technical Application Guide: Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-L-Alaninal) Executive Summary Benzyl 1-methyl-2-oxoethylcarbamate (commonly referred to as Cbz-L-Alaninal or Z-L-Alaninal ) is a critical chiral build...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide: Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-L-Alaninal)

Executive Summary

Benzyl 1-methyl-2-oxoethylcarbamate (commonly referred to as Cbz-L-Alaninal or Z-L-Alaninal ) is a critical chiral building block in the synthesis of peptide isosteres and protease inhibitors.[1][2] Structurally, it consists of an alanine-derived aldehyde protected by a carbobenzyloxy (Cbz) group.[2][3]

Its primary utility lies in its electrophilic aldehyde "warhead," which serves two distinct functions in drug discovery:

  • Pharmacophore: It acts as a transition-state analog, forming reversible covalent bonds with the active site nucleophiles (serine or cysteine) of proteases like Calpain, Cathepsin, and SARS-CoV-2 M^pro.[1][2]

  • Synthetic Divergence Point: It is the precursor for reductive aminations (reduced amide isosteres), Wittig olefinations, and multicomponent reactions (Passerini/Ugi).

Critical Warning: Alpha-amino aldehydes are optically unstable. They are prone to racemization via enolization and hydration upon storage. This guide provides strict protocols for their in situ generation and immediate utilization.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Benzyl (S)-(1-oxopropan-2-yl)carbamate
Common Name Cbz-L-Alaninal; N-Cbz-L-Alanine Aldehyde
CAS Number 7206-66-8 (L-isomer); 82353-55-7 (R-isomer)
Precursor CAS 66674-16-6 (Cbz-L-Alaninol)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water.[1][2][3]
Stability High Risk. Prone to racemization on silica gel and hydration in air. Store at -80°C under Argon if isolation is necessary.

Workflow Visualization

The following diagram illustrates the central role of Cbz-Alaninal as a "chemical hub," originating from Cbz-Alanine and diverging into three major medicinal chemistry pathways.

Cbz_Alaninal_Pathways cluster_stability Stability Critical Zone Start Cbz-L-Alanine (Acid Precursor) Alcohol Cbz-L-Alaninol (Stable Intermediate) Start->Alcohol Reduction (BH3·DMS or Mixed Anhydride) Aldehyde Cbz-L-Alaninal (The Reagent) Alcohol->Aldehyde Swern Oxidation (-78°C, DMSO/Oxalyl Chloride) Prod1 Reduced Amide Isostere (Peptidomimetics) Aldehyde->Prod1 Reductive Amination (NaBH(OAc)3, R-NH2) Prod2 Vinyl Sulfones/Esters (Michael Acceptors) Aldehyde->Prod2 Wittig/HWE Reaction (Ph3P=CH-EWG) Prod3 Protease Inhibitor (Aldehyde Warhead) Aldehyde->Prod3 Direct Assay Use (Covalent Binding)

Caption: Synthesis and divergent application pathways of Cbz-L-Alaninal. The red zone indicates high instability.[2]

Critical Protocol 1: Racemization-Free Synthesis

Objective: Generate Cbz-L-Alaninal from Cbz-L-Alaninol without eroding stereochemical purity (>98% ee). Method: Swern Oxidation.[4][5][6][7][8] Why: Unlike PCC or Jones oxidation, Swern conditions (-78°C) minimize the acidity and basicity that drive enolization-mediated racemization.[1][2]

Materials:

  • Cbz-L-Alaninol (1.0 equiv)[1][2][3]

  • Oxalyl Chloride (1.5 equiv)[2]

  • DMSO (3.0 equiv)[2]

  • Triethylamine (TEA) (5.0 equiv, anhydrous)[2]

  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride (1.5 mmol) in DCM (5 mL). Cool to -78°C (Dry ice/Acetone bath).

  • DMSO Addition: Add DMSO (3.0 mmol) dropwise over 5 minutes. Stir for 15 minutes. Note: Gas evolution (CO/CO2) will occur.[2][5]

  • Substrate Addition: Dissolve Cbz-L-Alaninol (1.0 mmol) in minimal DCM and add dropwise to the reaction mixture. Maintain temperature at -78°C. Stir for 45 minutes.

  • Quench: Add TEA (5.0 mmol) dropwise. Critical: The reaction must remain at -78°C during addition to prevent racemization.[1]

  • Warming: Allow the mixture to warm to 0°C over 30 minutes.

  • Workup: Dilute with cold ether, wash with cold 1M KHSO₄ (to remove TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo without heat.

  • Storage: Use immediately. If storage is required, flash freeze in benzene and store at -80°C.[1]

Application Protocol: Reductive Amination (Peptidomimetics)[2]

Objective: Synthesize a reduced peptide bond isostere (–CH₂–NH–) to create hydrolytically stable peptide mimics.

Reaction: Cbz-Ala-CHO + H₂N-R → [Imine Intermediate] → Cbz-Ala-CH₂-NH-R

Procedure:

  • Imine Formation: Dissolve freshly prepared Cbz-L-Alaninal (1.0 equiv) and the amine partner (1.1 equiv) in 1,2-Dichloroethane (DCE). Add activated molecular sieves (4Å) to scavenge water. Stir for 1 hour at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).

    • Expert Tip: Do not use NaCNBH₃ if possible, as NaBH(OAc)₃ is milder and avoids toxic cyanide byproducts.

  • Completion: Stir overnight at room temperature.

  • Purification: Quench with saturated NaHCO₃. Extract with EtOAc. The product is now stable and can be purified via silica gel chromatography.

Application Protocol: Protease Inhibition Assays

Mechanism: The aldehyde carbon of Cbz-Alaninal is electrophilic.[1] In serine/cysteine proteases, the active site nucleophile attacks this carbon, forming a hemiacetal (or thiohemiacetal). This mimics the transition state of peptide hydrolysis, freezing the enzyme.

Assay Setup for Calpain Inhibition (Example):

  • Preparation: Dissolve Cbz-Alaninal in 100% DMSO to make a 10 mM stock. Note: Avoid protic solvents like ethanol which can form hemiacetals with the aldehyde.

  • Buffer: Use HEPES or Tris (pH 7.4) containing 1 mM DTT (to keep the enzyme active site reduced).

  • Incubation: Pre-incubate the enzyme with the inhibitor (0.1 – 100 µM) for 15 minutes before adding the substrate. This allows the covalent bond to form.

  • Kinetics: This is a reversible covalent inhibitor. Data should be analyzed using slow-binding inhibition kinetics if time-dependency is observed.[1]

References & Grounding

  • Swern Oxidation Protocol: Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[7] Synthesis, 1981(03), 165-185.[2]

  • Racemization of Amino Aldehydes: Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164.[2]

  • Peptide Isostere Synthesis: Sasaki, Y., et al. (1987). Synthesis of peptide aldehydes and their application to the synthesis of peptide isosteres. Journal of Medicinal Chemistry.

  • Compound Data: Cbz-L-Alaninol (Precursor) CAS 66674-16-6.[1][9]

Sources

Method

Application Note: A Robust Two-Step Synthetic Protocol for Benzyl 1-methyl-2-oxoethylcarbamate

Abstract This comprehensive application note details a reliable and efficient two-step synthetic pathway for Benzyl 1-methyl-2-oxoethylcarbamate, also known as N-Benzyloxycarbonyl-L-alaninal (Cbz-L-alaninal). N-protected...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a reliable and efficient two-step synthetic pathway for Benzyl 1-methyl-2-oxoethylcarbamate, also known as N-Benzyloxycarbonyl-L-alaninal (Cbz-L-alaninal). N-protected α-amino aldehydes are pivotal chiral building blocks in the synthesis of peptidomimetics, enzyme inhibitors, and various pharmaceutical agents. Direct protection of the unstable parent amino aldehyde presents significant challenges. Therefore, this guide focuses on a more robust strategy: the initial protection of commercially available L-alanine followed by the selective conversion of the carboxylic acid moiety to the target aldehyde. We present a field-proven protocol for the synthesis of the N-Cbz-L-alanine intermediate and subsequently describe two effective methods for its conversion to the final product: a highly efficient one-pot reduction and a classic two-step reduction-oxidation sequence.

Introduction: The Strategic Importance of Cbz-Protected Amino Aldehydes

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide synthesis.[1] It provides a stable protecting group for amines that can be readily introduced and selectively removed under mild conditions, typically catalytic hydrogenolysis.[1] Cbz-protected amino aldehydes, such as the target molecule Benzyl 1-methyl-2-oxoethylcarbamate, are particularly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for various carbon-carbon bond-forming reactions, including Wittig, aldol, and reductive amination reactions, while the Cbz group ensures the integrity of the amine and the stereocenter during these transformations.

This guide provides detailed methodologies for the synthesis, starting from the stable and inexpensive amino acid L-alanine.

Part 1: Synthesis of the Key Intermediate: N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala-OH)

The initial and crucial step is the protection of the amino group of L-alanine using benzyl chloroformate. The most common and reliable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amino acid in an alkaline aqueous solution.[1] The base serves the dual purpose of neutralizing the hydrochloric acid byproduct and maintaining the nucleophilicity of the amino group for the reaction to proceed efficiently.[1]

Reaction Mechanism: Schotten-Baumann Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of L-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group, neutralized by the base, yields the stable carbamate product.

Detailed Experimental Protocol: Cbz-L-Ala-OH

This protocol is adapted from established literature procedures.[1][2]

  • Dissolution & Cooling: In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-alanine (54.0 g, 0.606 mol) in a 2N sodium hydroxide solution (305 mL). Cool the resulting clear solution to 0 °C using an ice-salt bath.

  • Simultaneous Addition: Charge one dropping funnel with benzyl chloroformate (90 mL, 0.634 mol) and another with a 2N sodium hydroxide solution (305 mL). Add both reagents simultaneously and dropwise to the vigorously stirred alanine solution over approximately 90 minutes. Causality: The simultaneous addition of base is critical to neutralize the HCl formed in the reaction, keeping the pH in the optimal range (8-10) and preventing the protonation of the amino group, which would render it non-nucleophilic.[3] The internal reaction temperature must be maintained below 5 °C to minimize hydrolysis of the benzyl chloroformate and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and shake to extract any unreacted benzyl chloroformate and benzyl alcohol. Separate the layers and discard the organic (ether) phase. Wash the aqueous phase once more with diethyl ether (100 mL) and again discard the organic phase.

  • Acidification & Product Isolation: Cool the aqueous phase in an ice bath. Slowly and with stirring, acidify the solution to pH 1-2 by adding 2N hydrochloric acid. A white precipitate (the product) will form.

  • Extraction: Extract the product from the acidified aqueous phase with ethyl acetate (1 x 150 mL, then 3 x 150 mL). Combine all the organic extracts. Expertise Insight: Multiple extractions are necessary due to the moderate polarity of the product.

  • Purification: Wash the combined organic phases with water (3 x 100 mL) to remove any remaining inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield a colorless oil that crystallizes upon standing. The product can be further purified by recrystallization from an ethyl acetate/hexane mixture.

Quantitative Data for Part 1
ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)Molar Eq.
L-Alanine89.0954.0 g0.6061.0
Benzyl Chloroformate170.5990 mL (108.4 g)0.6351.05
Sodium Hydroxide (2N)40.00610 mL1.222.01
Product (Cbz-L-Ala-OH) 223.23 ~110-125 g ~0.49-0.56 ~81-92% Yield
Workflow Diagram for Cbz-L-Ala-OH Synthesis

G cluster_0 Reaction Setup cluster_1 Schotten-Baumann Reaction cluster_2 Workup & Purification A Dissolve L-Alanine in 2N NaOH B Cool to 0 °C A->B C Simultaneously add Benzyl Chloroformate & 2N NaOH (Maintain T < 5 °C) B->C D Stir at RT for 2 hours C->D E Wash with Diethyl Ether D->E F Acidify with 2N HCl to pH 1-2 E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Crystallize (EtOAc/Hexane) H->I J Final Product: Cbz-L-Ala-OH I->J

Caption: Workflow for the synthesis of Cbz-L-Alanine.

Part 2: Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-L-alaninal)

With the key intermediate, Cbz-L-Ala-OH, in hand, the next critical transformation is the selective reduction of the carboxylic acid to an aldehyde without affecting the Cbz protecting group or the stereocenter. Over-reduction to the primary alcohol is a common challenge. We present two robust methods to achieve this transformation.

Method A (Recommended): One-Pot Reduction via CDI Activation and DIBAL-H

This modern and highly efficient one-pot procedure avoids the isolation of intermediates, saving time and maximizing yield.[4][5] The carboxylic acid is first activated with 1,1'-carbonyldiimidazole (CDI) to form a reactive acylimidazolide intermediate. This intermediate is then reduced in situ with diisobutylaluminium hydride (DIBAL-H) at low temperature to furnish the desired aldehyde.

Mechanism Insight: The low reaction temperature (-78 °C) is crucial for the success of the DIBAL-H reduction.[6] At this temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon aqueous workup, this intermediate hydrolyzes to the aldehyde.[6] Allowing the reaction to warm up would lead to the elimination of the alkoxy group and a second hydride attack, resulting in the over-reduced alcohol product.

  • Activation: To a solution of Cbz-L-Ala-OH (10.0 g, 44.8 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 200 mL) under an argon atmosphere, add CDI (7.6 g, 46.9 mmol, 1.05 eq.) in portions at room temperature. Stir the mixture for 1 hour. CO₂ evolution should be observed.

  • Reduction: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of DIBAL-H in toluene (1.0 M, 54 mL, 54 mmol, 1.2 eq.) dropwise via a syringe, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: While still at -78 °C, carefully quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 100 mL).

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the two phases become clear. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel to yield the final product.

Method B (Alternative): Two-Step Reduction and Oxidation

This classic two-step approach is an excellent alternative, providing a reliable route to the desired aldehyde. It involves the complete reduction of the carboxylic acid to the corresponding primary alcohol, Cbz-L-alaninol, followed by a mild oxidation back to the aldehyde.

  • Setup: In an oven-dried, three-necked flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.55 g, 67.2 mmol) in anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Dissolve Cbz-L-Ala-OH (10.0 g, 44.8 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench by the sequential, dropwise addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and water (7.8 mL) (Fieser workup). Stir the resulting white granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude Cbz-L-alaninol, which is often pure enough for the next step.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes with minimal side reactions and at room temperature.[7][8]

  • Reaction Setup: Dissolve the crude Cbz-L-alaninol (approx. 44.8 mmol) in anhydrous dichloromethane (DCM, 250 mL).

  • Oxidation: Add Dess-Martin periodinane (22.8 g, 53.8 mmol, 1.2 eq.) in one portion. The mixture may become slightly warm. Stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Dilute the reaction mixture with diethyl ether (250 mL). Pour the mixture into a separatory funnel and wash with a 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (2 x 200 mL) to quench the reaction and remove iodine byproducts. Wash with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield Benzyl 1-methyl-2-oxoethylcarbamate.

Overall Synthesis Workflow

G cluster_method_A Method A (One-Pot) cluster_method_B Method B (Two-Step) Start L-Alanine Intermediate Cbz-L-Ala-OH (Part 1) Start->Intermediate Schotten-Baumann (Benzyl Chloroformate, NaOH) A 1. CDI Activation 2. DIBAL-H, -78 °C Intermediate->A B1 LiAlH₄ Reduction Intermediate->B1 Final Benzyl 1-methyl-2-oxoethylcarbamate (Final Product) A->Final B2 Cbz-L-alaninol B1->B2 B3 Dess-Martin Oxidation B2->B3 B3->Final

Caption: Overall synthetic strategy for the target molecule.

Safety Precautions

  • Benzyl Chloroformate: Is a potent lachrymator and is corrosive. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • DIBAL-H & LiAlH₄: Are pyrophoric and react violently with water and protic solvents. All reactions involving these hydrides must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Quenching procedures must be performed slowly and at low temperatures.

  • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive under certain conditions. Handle with care and avoid grinding or heating.[9]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-alanine. Retrieved from [Link]

  • Mao, L., et al. (n.d.). Cbz-Protected Amino-Groups in Multi-step Syntheses. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

Sources

Application

"scale-up synthesis of Benzyl 1-methyl-2-oxoethylcarbamate"

Application Note: AN-2026-CBZ Topic: Scale-Up Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate ( -Cbz-L-Alaninal) Date: January 30, 2026 Author: Senior Application Scientist, Process Development Group Part 1: Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CBZ Topic: Scale-Up Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate (


-Cbz-L-Alaninal)
Date:  January 30, 2026
Author:  Senior Application Scientist, Process Development Group

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Profile

  • IUPAC Name: Benzyl (1-oxopropan-2-yl)carbamate

  • Common Name:

    
    -Cbz-L-Alaninal
    
  • CAS Number: 15003-24-4 (L-isomer)

  • Molecular Formula:

    
    [1][2][3]
    
  • Critical Utility: A pivotal chiral intermediate for the synthesis of peptide aldehydes, protease inhibitors (e.g., Calpain inhibitors), and peptidomimetics.

1.2 The Scale-Up Challenge The synthesis of


-protected 

-amino aldehydes at scale is chemically fraught due to two primary failure modes:
  • Racemization: The

    
    -proton (at the chiral center) is highly acidic due to the adjacent electron-withdrawing aldehyde and carbamate groups. Basic conditions or silica gel chromatography can trigger rapid epimerization, destroying optical purity.
    
  • Instability: Amino aldehydes are prone to hydration (gem-diol formation) and polymerization upon standing.

1.3 Route Selection: The Case for Parikh-Doering While the Swern oxidation is the academic "gold standard" for preserving stereochemistry, it is unsuitable for multi-kilogram scale-up due to the requirement for cryogenic temperatures (


) to control the violent reaction between DMSO and oxalyl chloride.

Recommended Protocol: The Parikh-Doering Oxidation (


) is the superior process route.
  • Operational Safety: Runs at

    
     to ambient temperature (no cryogenics).
    
  • Stereochemical Integrity: The basic conditions are mild enough (using

    
    ) to minimize racemization compared to TEMPO/Bleach protocols, which can over-oxidize to carboxylic acids or degrade stereocenters if pH drifts.
    
  • Scalability: Reagents are solid or high-boiling liquids, simplifying handling.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The oxidation of


-Cbz-L-Alaninol to 

-Cbz-L-Alaninal using Sulfur Trioxide Pyridine Complex.

ReactionScheme Substrate N-Cbz-L-Alaninol (Alcohol Precursor) Intermediate Alkoxysulfonium Ion Substrate->Intermediate Activation (0°C) Reagents SO3·Py Complex DMSO, Et3N CH2Cl2 Reagents->Intermediate Product N-Cbz-L-Alaninal (Target Aldehyde) Intermediate->Product Elimination (RT) - Et3NH+

Figure 1: Mechanistic pathway of the Parikh-Doering oxidation.

Materials & Stoichiometry
ReagentEquiv.[4][5][6]RoleCritical Attribute

-Cbz-L-Alaninol
1.0SubstrateHigh optical purity (>99% ee) required.

Complex
3.0Oxidant ActivatorMust be fresh. Yellow/clumped solid indicates hydrolysis (failure risk).
DMSO 10.0Oxidant/SolventAnhydrous (<0.1%

).
Triethylamine (

)
3.5BaseDistilled from

recommended.
Dichloromethane (DCM) 10 VolSolventStabilized with amylene (avoid EtOH stabilizer).
Step-by-Step Procedure (100g Scale Basis)

Step 1: Reactor Setup

  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge

    
    -Cbz-L-Alaninol (100.0 g, 478 mmol)  and DMSO (500 mL) .
    
  • Add DCM (500 mL) and initiate stirring (250 RPM).

  • Cool the mixture to

    
      using a chiller.
    

Step 2: Base Addition

  • Add Triethylamine (233 mL, 1.67 mol) dropwise over 20 minutes.

    • Control Point: Maintain internal temperature

      
      . Exotherm is mild but noticeable.
      

Step 3: Oxidant Addition (Critical Step)

  • Prepare a slurry or solution of

    
     complex (228 g, 1.43 mol)  in DMSO/DCM if possible, or add as a solid in portions.
    
    • Best Practice: Add solid

      
       in 5 portions over 45 minutes.
      
    • Thermodynamics: This addition is exothermic .[7][8] Ensure internal temperature does not exceed

      
       .
      
  • After complete addition, allow the reaction to stir at

    
     for 1 hour.
    
  • Remove cooling and allow to warm to

    
      (Room Temperature). Stir for 2 hours.
    

Step 4: Self-Validation (IPC - In-Process Control)

  • TLC (50% EtOAc/Hexane): Stain with Ninhydrin or PMA. Product

    
    ; Starting material 
    
    
    
    .
  • Target: >98% conversion. If incomplete, cool to

    
     and add 0.5 eq 
    
    
    
    .

Step 5: Workup & Isolation

  • Cool mixture to

    
    .
    
  • Quench by pouring into ice-cold water (1.5 L) .

  • Separate phases.[9] Extract aqueous layer with DCM (

    
    ).
    
  • Wash combined organics with:

    • 10% Citric Acid (

      
      ) - Removes pyridine/amine.
      
    • Saturated

      
       (
      
      
      
      ).
    • Brine (

      
      ).
      
  • Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
    • Warning: Do not heat above

      
      ; thermal racemization risk.
      

Step 6: Purification (The "No-Silica" Rule)

  • Crude Yield: Typically 90-95% as a clear/pale yellow oil.

  • Purification: Do NOT purify on silica gel (degradation).

    • Option A (Solid): If solid, recrystallize from EtOAc/Hexane.

    • Option B (Oil): Use immediately in the next step (telescoping).

    • Option C (Bisulfite Adduct): For long-term storage, convert to the sodium bisulfite adduct (solid), which can be regenerated to the aldehyde with aqueous carbonate.

Part 3: Process Control & Logic

Workflow Visualization

ProcessFlow Start Start: Cbz-Alaninol Dissolved in DMSO/DCM Cool Cool to 0°C Add Et3N Start->Cool Oxidation Add SO3·Py (Portionwise) Exotherm Control <10°C Cool->Oxidation Warm Warm to 20°C Reaction Time: 2-3h Oxidation->Warm IPC IPC: TLC/NMR Conversion >98%? Warm->IPC IPC->Oxidation No (Add Reagent) Quench Quench into Ice Water Phase Separation IPC->Quench Yes Wash Acid/Base Wash (Remove Pyridine) Quench->Wash Finish Concentrate <30°C Store as Oil or Telescoped Wash->Finish

Figure 2: Unit operation flow for the scale-up synthesis.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Hydrolyzed

.
Use fresh reagent. Store

in a desiccator.
Racemization Temperature too high or reaction time too long.Strictly keep T <

.[1][9] Quench immediately upon completion.
Product Decomposition Silica gel contact.Avoid column chromatography. Use flash filtration through Celite if necessary.
Residual Pyridine Smell Incomplete acid wash.Ensure Citric Acid wash pH is <4.

Part 4: References

  • Parikh, J. R., & Doering, W. v. E. (1967).[10] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[5][10] Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected

    
    -amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164. [Link]
    
  • Hamada, Y., & Shioiri, T. (2005). Recent progress in the synthesis of biologically active natural products using

    
    -amino aldehydes. Chemical Reviews, 105(12), 4441–4482. [Link]
    
  • Luly, J. R., et al. (1987). A synthesis of N-protected amino aldehydes.[9][11][12] Journal of Organic Chemistry, 52(8), 1487–1492. (Detailed experimental data for Cbz-amino aldehydes). [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Benzyl 1-methyl-2-oxoethylcarbamate in Solid-Phase Synthesis

Introduction: Unveiling a Versatile Building Block for Peptidomimetic and Small Molecule Synthesis In the landscape of modern drug discovery and development, solid-phase synthesis (SPS) stands as a cornerstone technology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block for Peptidomimetic and Small Molecule Synthesis

In the landscape of modern drug discovery and development, solid-phase synthesis (SPS) stands as a cornerstone technology, enabling the rapid and efficient construction of vast chemical libraries.[1][2] The strategic choice of building blocks is paramount to the success of any solid-phase synthetic campaign. This document introduces Benzyl 1-methyl-2-oxoethylcarbamate, a functionalized carbamate designed for the incorporation of a reactive aldehyde moiety onto a solid support. While this specific reagent is not extensively documented in mainstream literature, its constituent parts—the benzyl carbamate protecting group and the α-amino aldehyde functionality—are well-established in organic synthesis. This guide, therefore, serves as a detailed application note, extrapolating from established principles to provide robust protocols for its use in the solid-phase synthesis of peptidomimetics and other complex organic molecules.

The core utility of Benzyl 1-methyl-2-oxoethylcarbamate lies in its bifunctional nature. The benzyl carbamate (Cbz) group serves as a well-established, stable amine protecting group, readily cleavable under specific conditions.[3][4][5] The "1-methyl-2-oxoethyl" portion introduces a masked α-amino aldehyde, a valuable synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[6][7] By immobilizing this reagent on a solid support, researchers can leverage the advantages of SPS—such as the use of excess reagents and simplified purification—to perform complex chemical transformations on the aldehyde functionality before cleaving the final product from the resin.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Benzyl 1-methyl-2-oxoethylcarbamate in solid-phase synthesis. We will delve into its synthesis, immobilization, on-resin manipulation, and cleavage, all while explaining the underlying chemical principles that govern each step.

Chemical Properties and Synthesis of the Reagent

Benzyl 1-methyl-2-oxoethylcarbamate is a unique reagent that combines a protecting group with a functional handle. Its key structural features are the benzyl carbamate, which protects the nitrogen atom, and the aldehyde group, which allows for further chemical modifications.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[8]
Molecular Weight 207.23 g/mol [8]
SMILES CC(NC(=O)OCC1=CC=CC=C1)C=O[8]

A plausible synthetic route to Benzyl 1-methyl-2-oxoethylcarbamate, based on established organic chemistry principles, is outlined below. The synthesis commences with the protection of alaninol to form a benzyl carbamate, followed by a mild oxidation to furnish the desired aldehyde.

G cluster_synthesis Proposed Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate Alaninol Alaninol Protected_Alcohol Benzyl 1-(hydroxymethyl)ethylcarbamate Alaninol->Protected_Alcohol Protection Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->Protected_Alcohol Base Mild Base (e.g., NaHCO₃) Base->Protected_Alcohol Final_Product Benzyl 1-methyl-2-oxoethylcarbamate Protected_Alcohol->Final_Product Oxidation Oxidation Mild Oxidation (e.g., Dess-Martin Periodinane) Oxidation->Final_Product G cluster_reactions On-Resin Aldehyde Transformations Resin_Aldehyde Resin-Bound Aldehyde Reductive_Amination Reductive Amination (Amine + Reducing Agent) Resin_Aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction (Phosphonium Ylide) Resin_Aldehyde->Wittig_Reaction Grignard_Addition Grignard/Organolithium Addition Resin_Aldehyde->Grignard_Addition Other_Nucleophilic_Additions Other Nucleophilic Additions Resin_Aldehyde->Other_Nucleophilic_Additions

Caption: Potential on-resin modifications of the immobilized aldehyde.

Protocol 2: On-Resin Reductive Amination

This protocol exemplifies one of the most common and powerful reactions of aldehydes.

Materials:

  • Resin-bound aldehyde from Protocol 1

  • Primary or secondary amine (5 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 equivalents)

  • 1% Acetic acid in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin-bound aldehyde in DMF.

  • Imine Formation and Reduction:

    • Add the amine of choice to the resin, followed by the addition of 1% acetic acid in DMF.

    • Agitate the mixture for 30 minutes.

    • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃).

    • Continue agitation for 4-12 hours.

  • Washing: Wash the resin with DMF (3 x resin volume), a 1:1 mixture of DMF and water (3 x resin volume), DMF (3 x resin volume), and finally DCM (3 x resin volume).

  • Drying: Dry the resin under vacuum.

Trustworthiness and Self-Validation:

The success of on-resin reactions can be monitored using various analytical techniques. A small sample of beads can be cleaved and analyzed by LC-MS to confirm the desired transformation. Alternatively, "on-bead" analytical methods can provide real-time or near-real-time information. [9][10]

Analytical Technique Application in this Workflow Reference
FT-IR Spectroscopy Disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and appearance of amine N-H stretches. [11]
Gel-Phase ¹³C NMR Shift of the aldehydic carbon signal (~200 ppm) to an aliphatic carbon signal. [10]

| Cleavage and LC-MS Analysis | Confirms the mass of the resin-bound product. | [12][13]|

Part 3: Cleavage from the Solid Support

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. For the benzyl carbamate linkage, several deprotection strategies are available, offering orthogonality with other protecting groups. [3][4][5]

Protocol 3: Cleavage via Catalytic Hydrogenolysis

This method is exceptionally mild and clean, yielding toluene and carbon dioxide as by-products.

Materials:

  • Product-bound resin

  • Palladium on carbon (Pd/C), 10%

  • Solvent (e.g., Methanol, THF, Ethyl Acetate)

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Resin Suspension: Suspend the resin in a suitable solvent in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add the Pd/C catalyst.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Reaction: Stir the suspension vigorously at room temperature until the reaction is complete (monitor by cleaving a small sample and analyzing by TLC or LC-MS).

  • Filtration and Isolation: Filter the reaction mixture through a pad of Celite® to remove the resin and catalyst. Wash the resin and Celite® with fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 4: Acidic Cleavage

While benzyl carbamates are relatively stable to acid, they can be cleaved under stronger acidic conditions. This method is often less preferred than hydrogenolysis due to the potential for side reactions with acid-labile functional groups.

Materials:

  • Product-bound resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • DCM

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically TFA/DCM (1:1) with scavengers.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-4 hours at room temperature.

  • Product Isolation: Filter the resin and wash with fresh cleavage cocktail.

  • Concentration and Precipitation: Concentrate the filtrate and precipitate the product by adding cold diethyl ether.

Authoritative Grounding and Mechanistic Insight:

The choice of cleavage method is dictated by the functional groups present in the final molecule. Hydrogenolysis is generally preferred for its mildness. [14][15]Acidic cleavage can be employed if the molecule is stable to strong acids and other deprotection methods are not feasible.

G cluster_cleavage Cleavage Strategies Resin_Product Resin-Bound Product (Cbz-Protected) Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Resin_Product->Hydrogenolysis Acidolysis Acidic Cleavage (TFA) Resin_Product->Acidolysis Final_Product Cleaved Product (Free Amine) Hydrogenolysis->Final_Product Acidolysis->Final_Product

Sources

Application

Application Notes and Protocols for Enzymatic Reactions Involving Benzyl 1-methyl-2-oxoethylcarbamate

Introduction: Unveiling the Biocatalytic Potential of Benzyl 1-methyl-2-oxoethylcarbamate Benzyl 1-methyl-2-oxoethylcarbamate is a carbamate derivative with potential applications in drug discovery and organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biocatalytic Potential of Benzyl 1-methyl-2-oxoethylcarbamate

Benzyl 1-methyl-2-oxoethylcarbamate is a carbamate derivative with potential applications in drug discovery and organic synthesis. The carbamate functional group is a key structural motif in many pharmaceuticals and prodrugs.[1] The enzymatic lability of this group is of significant interest, as it can be exploited for controlled drug release or the generation of active metabolites.[2] While specific literature on the enzymatic reactions of Benzyl 1-methyl-2-oxoethylcarbamate is not abundant, its structure suggests a susceptibility to hydrolysis by a range of enzymes, particularly hydrolases. This guide provides a comprehensive framework for researchers to investigate and characterize these potential enzymatic reactions.

Proposed Enzymatic Reaction: Hydrolysis of the Carbamate Bond

The most probable enzymatic reaction involving Benzyl 1-methyl-2-oxoethylcarbamate is the hydrolysis of the carbamate bond. This reaction would yield benzyl alcohol, 1-amino-1-propanone, and carbon dioxide. Carboxylesterases, a major class of hydrolases, are well-known to catalyze the hydrolysis of carbamates.[3][4] The general mechanism involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate.[5][6]

Candidate Enzymes for Hydrolysis

Based on the extensive literature on carbamate metabolism, the following enzyme classes are prime candidates for catalyzing the hydrolysis of Benzyl 1-methyl-2-oxoethylcarbamate:

  • Carboxylesterases (CES): These enzymes are pivotal in the metabolism of a wide array of ester-, amide-, and carbamate-containing drugs.[7] Human CES1, predominantly found in the liver, and CES2, mainly in the small intestine, exhibit different substrate specificities.[2]

  • Lipases: These enzymes, which physiologically hydrolyze triacylglycerols, have broad substrate promiscuity and are known to catalyze the hydrolysis of various esters and carbamates.[8][9] Their activity in organic solvents makes them versatile tools in biocatalysis.

  • Acylases and Acetylcholinesterases: Studies have demonstrated the ability of these enzymes to hydrolyze certain amino acid carbamates.[10]

Application Note 1: A Strategic Approach to Screening for Enzymatic Activity

The initial step in investigating the enzymatic lability of Benzyl 1-methyl-2-oxoethylcarbamate is to screen a diverse panel of enzymes for activity. A high-throughput screening (HTS) approach is recommended to efficiently test a large number of enzymes under various conditions. The choice of enzymes should include representatives from the carboxylesterase, lipase, and acylase families.

The success of the screening assay hinges on a reliable method for detecting the products of the hydrolysis reaction. Given the lack of a chromogenic or fluorogenic leaving group in the substrate, direct detection of the products (benzyl alcohol or 1-amino-1-propanone) or the disappearance of the substrate is necessary. High-performance liquid chromatography (HPLC) is a robust and versatile analytical technique for this purpose.

Protocol 1: High-Throughput Screening of Enzyme Libraries for Hydrolytic Activity

This protocol outlines a method for screening a library of enzymes in a 96-well plate format, with analysis by HPLC.

I. Materials and Reagents

  • Benzyl 1-methyl-2-oxoethylcarbamate (substrate)

  • Enzyme library (e.g., commercially available carboxylesterases, lipases)

  • Buffer solutions (e.g., 100 mM sodium phosphate buffer at various pH values: 6.0, 7.4, 8.0)

  • 96-well microplates

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Quenching solution (e.g., acetonitrile or methanol)

  • Positive control (an ester substrate known to be hydrolyzed by the enzymes, e.g., p-nitrophenyl acetate)

  • Negative control (reaction mixture without enzyme)

II. Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock Solution add_reagents Add Buffer, Substrate, and Enzyme prep_substrate->add_reagents prep_enzyme Prepare Enzyme Solutions prep_enzyme->add_reagents prep_plate Prepare 96-well Plate prep_plate->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate quench Quench Reaction incubate->quench analyze Analyze by HPLC quench->analyze G cluster_setup Assay Setup cluster_reaction Kinetic Assay cluster_analysis Data Analysis substrate_dilutions Prepare Substrate Dilutions initiate_reaction Initiate Reactions substrate_dilutions->initiate_reaction enzyme_prep Prepare Enzyme Solution enzyme_prep->initiate_reaction time_course Take Samples at Time Points initiate_reaction->time_course quench_samples Quench Samples time_course->quench_samples hplc_analysis Analyze Samples by HPLC quench_samples->hplc_analysis plot_data Plot Product Formation vs. Time hplc_analysis->plot_data kinetic_fit Fit Data to Michaelis-Menten Model plot_data->kinetic_fit

Caption: Workflow for enzyme kinetic analysis.

III. Step-by-Step Procedure

  • Optimization of Assay Conditions:

    • Determine the optimal enzyme concentration and reaction time to ensure initial velocity conditions (i.e., less than 10-15% substrate conversion).

  • Kinetic Assay:

    • Prepare a series of substrate concentrations in the reaction buffer, typically ranging from 0.1 to 10 times the estimated Km.

    • Pre-incubate the substrate solutions at the optimal temperature (e.g., 37°C).

    • Initiate the reactions by adding a fixed amount of the enzyme.

    • At regular time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction with a quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to quantify the amount of product formed or substrate consumed.

    • Generate a standard curve for the product to convert peak areas to molar concentrations.

  • Data Analysis:

    • For each substrate concentration, plot the product concentration versus time. The initial reaction velocity (v) is the slope of the linear portion of this curve.

    • Plot the initial velocities (v) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Data Presentation and Interpretation

Quantitative data from the kinetic analysis should be summarized in a clear and concise table.

Kinetic ParameterValueUnits
KmCalculated ValueµM or mM
VmaxCalculated Valueµmol/min/mg or nmol/min/mg
kcatCalculated Values-1 or min-1
kcat/KmCalculated ValueM-1s-1 or M-1min-1
  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate to a product.

Visualization of the Proposed Enzymatic Reaction

G substrate Benzyl 1-methyl-2-oxoethylcarbamate enzyme Hydrolase (e.g., Carboxylesterase) substrate->enzyme Hydrolysis products Benzyl alcohol + 1-Amino-1-propanone + CO2 enzyme->products

Caption: Proposed enzymatic hydrolysis of Benzyl 1-methyl-2-oxoethylcarbamate.

References

  • Laizure, S. C., et al. (2017). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Clinical Pharmacokinetics, 56(10), 1123-1135. [Link]

  • Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 18(10), 999-1014. [Link]

  • Di, L. (2019). The hydrolysis of the carbamate group and ethyl ester group of the dabigatran etexilate prodrug by carboxylesterases forms the therapeutically active dabigatran metabolite. ResearchGate. [Link]

  • YouTube. (2024). Demo: Enzymatic Hydrolysis of Polycaprolactone (PCL) by Lipase. YouTube. [Link]

  • Wang, Y., & Chen, H. (2007). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Journal of Agricultural and Food Chemistry, 55(16), 6439-6445. [Link]

  • Glogea, A., et al. (2013). Analytical Methods for Lipases Activity Determination: A Review. ResearchGate. [Link]

  • Yilmaz, E., & Can, K. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. [Link]

  • Igić, R., & Igić, B. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 12(3), 229-242. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Jeffrey, S. C., et al. (2013). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. ACS Medicinal Chemistry Letters, 4(12), 1238-1242. [Link]

  • de Oliveira, J. S., & de Alencastro, R. B. (2017). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules, 22(10), 1661. [Link]

  • Dealtry, S., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 10(12), e0145922. [Link]

  • Waters. (2013). Waters Alliance System for Carbamate Analysis Method Guide. Waters. [Link]

  • U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. U.S. Geological Survey. [Link]

  • Nikbin, N., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. [Link]

  • Beard, T., et al. (2002). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. ResearchGate. [Link]

  • Broxton, T. J., & Deady, L. W. (1974). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. ResearchGate. [Link]

  • Lonsdale, R., & Mulholland, A. J. (2014). The Catalytic Mechanism of Carboxylesterases: A Computational Study. Biochemistry, 53(37), 5844-5854. [Link]

  • Martens, J., et al. (1990). Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. [Link]

  • Zhang, Y., et al. (2019). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. ResearchGate. [Link]

  • Gavagan, J. E., et al. (2004). Enzymatic deprotection of amines and hydroxides.
  • Battilocchio, C., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 356-363. [Link]

  • Tritto, I., & Bressan, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1177-1225. [Link]

Sources

Method

Application Note: Strategic Derivatization of Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-Alaninal) for SAR Studies

Introduction & Molecule Profile[1][2][3] Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in peptide chemistry as Cbz-Alaninal (or Z-Alaninal), is a critical intermediate in the synthesis of transition-state analogue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in peptide chemistry as Cbz-Alaninal (or Z-Alaninal), is a critical intermediate in the synthesis of transition-state analogue inhibitors.[1] It features a reactive aldehyde "warhead" capable of forming reversible covalent bonds with the active site serine or cysteine residues of proteases (e.g., Calpain, Cathepsin).

For Structure-Activity Relationship (SAR) studies, this molecule acts as a chiral scaffold .[1] Its derivatization allows researchers to probe two distinct biological vectors:

  • The S1/S1' Pocket: Via modification of the aldehyde (C-terminus) into transition state isosteres (hydroxyethylamines,

    
    -unsaturated esters).[1]
    
  • The S2/S3 Pocket: Via exchange of the N-terminal Cbz group for diverse capping groups (after stabilizing the C-terminus).

Chemical Profile & Stability Warning[4]
  • IUPAC Name: Benzyl (1-oxopropan-2-yl)carbamate[1]

  • Key Feature: Optically active

    
    -amino aldehyde.[1]
    
  • Critical Instability: This molecule is prone to racemization at the

    
    -carbon (C2) due to the high acidity of the 
    
    
    
    -proton adjacent to the aldehyde and carbamate. It is also susceptible to hydration and trimerization upon storage.[1]

Expert Insight: Never store Cbz-Alaninal on the bench. It must be kept at -20°C under argon.[1] Avoid purification on standard silica gel, which catalyzes racemization. Use flash filtration through deactivated silica or proceed immediately to the next step (crude usage is often preferred).

Strategic Derivatization Map

The following diagram illustrates the primary reaction vectors available for expanding this scaffold into a focused library.

G Start Cbz-Alaninal (Scaffold) RedAm Reductive Amination (STAB Protocol) Start->RedAm + R-NH2 HWE HWE Olefination (Masamune-Roush) Start->HWE + Phosphonate Protect 1. C-Terminus Stabilization (Acetal/Alcohol) Start->Protect Critical Step Amine Reduced Polyamines (Lys/Arg mimics) RedAm->Amine Library A Unsat α,β-Unsaturated Esters (Michael Acceptors) HWE->Unsat Library B Deprotect 2. Cbz Removal (H2/Pd-C) Protect->Deprotect Cap 3. Acyl Capping (R-COCl) Deprotect->Cap NewN N-Capped Analogues Cap->NewN Library C

Figure 1: Strategic reaction vectors for Cbz-Alaninal.[1] Note the requirement to stabilize the C-terminus before N-terminal modification.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Objective: To generate a library of secondary amines targeting the S1' pocket. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is preferred over NaCNBH


 due to lower toxicity and better control over pH, preventing racemization.

Reagents:

  • Cbz-Alaninal (1.0 equiv)[1]

  • Amine (

    
    ) (1.1 equiv)[1]
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Acetic Acid (1.0 equiv, optional for basic amines)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial under Argon, dissolve Cbz-Alaninal in DCE (0.2 M concentration).

  • Add the amine (1.1 equiv).[1] If the amine is a hydrochloride salt, add 1.0 equiv of DIPEA.

  • Stir for 30–60 minutes at room temperature. Note: Monitoring imine formation by TLC is difficult; assume equilibrium.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .[3]
  • Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Data Validation:

  • Yield Expectations: 75–90%

  • Racemization Check: Analyze via Chiral HPLC (e.g., Chiralcel OD-H).[1] Enantiomeric Excess (ee) should remain >95% if temperature is controlled.[1]

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: To synthesize


-unsaturated esters (Michael acceptors) which act as covalent traps for cysteine proteases.[1]
Challenge:  Standard HWE conditions (NaH) are too basic and will racemize the 

-center. Solution: Use Masamune-Roush conditions (LiCl / DBU or DIPEA) which are mild enough to preserve stereochemistry.[1]

Reagents:

  • Triethyl phosphonoacetate (or derivative) (1.2 equiv)[1]

  • LiCl (anhydrous) (1.2 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or THF[1]

Step-by-Step Methodology:

  • Activation: Suspend LiCl in dry MeCN under Argon. Add the phosphonate ester. Stir for 15 minutes to allow lithium coordination (increases acidity of the phosphonate).

  • Base Addition: Add DBU (1.1 equiv) dropwise at 0°C. The solution should clear.

  • Substrate Addition: Add Cbz-Alaninal (1.0 equiv) dissolved in minimal MeCN dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by TLC).

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate.[3][1]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: N-Terminal Swapping (The "Protect-First" Strategy)

Objective: To replace the Cbz group with other acyl caps without destroying the aldehyde.[1] Critical Logic: You cannot hydrogenate the Cbz group while the aldehyde is free (it will reduce to the alcohol or poison the catalyst). You must protect the aldehyde as an acetal or perform the C-terminal chemistry (e.g., HWE) before removing the Cbz.

Workflow:

  • Protection: Convert Cbz-Alaninal to its dimethyl acetal using Trimethyl Orthoformate and p-TsOH (cat.) in MeOH.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) in MeOH to remove Cbz. The acetal remains stable.
    
  • Acylation: React the free amine with the desired Acid Chloride (

    
    ) or Sulfonyl Chloride.[1]
    
  • Hydrolysis: Deprotect the acetal using mild acid (0.1 M HCl in Acetone) or Amberlyst-15 to regenerate the aldehyde.

Comparative Data & Troubleshooting

ParameterReductive Amination (STAB)HWE Olefination (Masamune-Roush)
Primary Risk Over-alkylation (rare with STAB)Racemization (High risk with strong base)
Preferred Solvent 1,2-DCE (Fastest kinetics)MeCN (Best for LiCl solubility)
Temp.[1] Limit 25°C (Room Temp)0°C -> RT (Strict control needed)
Typical Yield 85%70-80%
Purification Amine-functionalized silica often neededStandard Silica

QC Checklist (Self-Validating System):

  • 1H NMR: Check for the disappearance of the aldehyde proton (

    
     9.5-9.6 ppm).
    
  • Optical Rotation: Compare

    
     to literature values for known derivatives to ensure configuration retention.
    
  • Mass Spec: Confirm molecular ion to rule out hydration (M+18) or trimerization.[1]

Workflow Decision Tree

Workflow Start Start: Cbz-Alaninal Check QC: Is purity >95%? (Freshly made?) Start->Check Purify Flash Filter (Deactivated Silica) Check->Purify No Decision Target Region? Check->Decision Yes Purify->Check PathA S1' Pocket (C-Terminus) Decision->PathA PathB S2/S3 Pocket (N-Terminus) Decision->PathB ExecA Execute Protocol A (Red-Am) or Protocol B (HWE) PathA->ExecA StepB1 1. Protect Aldehyde (Acetal Formation) PathB->StepB1 StepB2 2. Remove Cbz (H2/Pd-C) StepB1->StepB2 StepB3 3. Acylate Amine StepB2->StepB3 StepB4 4. Hydrolyze Acetal StepB3->StepB4

Figure 2: Decision tree for maintaining stereochemical integrity during SAR derivatization.

References

  • Myers, A. G., et al. (1996).[4] "Sodium Triacetoxyborohydride as a General Reducing Agent for the Reductive Amination of Aldehydes and Ketones."[2][4][5][6] Journal of Organic Chemistry. [Link][1]

  • Blanchet, J., & Zhu, J. (2004). "Passerini Reaction of N-Protected

    
    -Amino Aldehydes." Tetrahedron Letters. [Link]
    
  • Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis." Chemical Reviews. [Link][1]
    
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU."[1] Tetrahedron Letters. [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for Cbz removal conditions). [Link][1]

Sources

Application

Quantification Strategies for Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-Alaninal)

Executive Summary & Molecule Profile[1] Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in the pharmaceutical industry as Cbz-Alaninal (or Z-Alaninal), is a critical intermediate in the synthesis of peptide-based dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in the pharmaceutical industry as Cbz-Alaninal (or Z-Alaninal), is a critical intermediate in the synthesis of peptide-based drugs and protease inhibitors.

While structurally simple, this molecule presents a "deceptive" analytical challenge. As an


-amino aldehyde protected by a carbamate, it possesses dual reactivity:
  • The Aldehyde Instability: The aldehyde group is prone to oxidation (forming Cbz-Alanine) and hydration (forming gem-diols or hemiacetals in alcoholic solvents).

  • Configurational Lability: The

    
    -proton, flanked by an aldehyde and a carbamate, is acidic, making the molecule highly susceptible to racemization (conversion of L-isomer to D-isomer) under basic or even neutral conditions.
    

This guide provides three distinct analytical workflows designed to overcome these specific chemical liabilities.

Molecule Identification[2]
  • IUPAC Name: Benzyl (1-oxopropan-2-yl)carbamate / Benzyl (1-methyl-2-oxoethyl)carbamate

  • Common Name: Cbz-Alaninal; Z-Alaninal

  • CAS Number: 7206-66-8 (S-isomer); 107201-33-2 (Generic/N-methyl variants - Note: Always verify specific regioisomer structure)

  • Molecular Formula:

    
    
    
  • UV Chromophore: Benzyl group (

    
     nm); Carbamate (
    
    
    
    nm)

Analytical Decision Matrix

Before selecting a protocol, the analyst must define the data requirement. The aldehyde's reactivity dictates that "one method does not fit all."

AnalysisDecision Start Define Analytical Goal Goal1 Bulk Purity / Assay (>95% active) Start->Goal1 Goal2 Trace Impurity / Stability (<0.1% detection) Start->Goal2 Goal3 Enantiomeric Excess (L vs D isomer) Start->Goal3 Method1 Method A: Direct RP-HPLC (Acidic Mobile Phase) Goal1->Method1 Fast, No Prep Method2 Method B: DNPH Derivatization (UV 360nm / MS) Goal2->Method2 Stabilizes Aldehyde Method3 Method C: Normal Phase Chiral LC (Amylose Phase) Goal3->Method3 Separates Isomers

Figure 1: Analytical workflow selection based on sensitivity and selectivity requirements.

Critical Handling Protocol: The "Hemiacetal Trap"

WARNING: Do not use Methanol (MeOH) as the primary diluent for stock solutions of Cbz-Alaninal. Aldehydes react reversibly with alcohols to form hemiacetals (


). In HPLC, this often results in peak splitting or broad, tailing peaks as the hemiacetal reverts to the aldehyde on-column.
  • Recommended Diluent: Acetonitrile (ACN) or Tetrahydrofuran (THF).

  • Storage: Solutions must be analyzed immediately or stored at -20°C. Aldehydes oxidize to carboxylic acids (Cbz-Alanine) upon exposure to air.

Method A: Direct RP-HPLC (Purity & Assay)

Application: Routine QC, In-process monitoring, Bulk Assay. Principle: Reversed-phase separation using acidic mobile phases to suppress ionization of potential acid impurities and prevent amine interaction.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobic retention. High carbon load preferred to separate aldehyde from acid degradants.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (~2.0) suppresses silanol activity and keeps any hydrolyzed amine impurities protonated.
Mobile Phase B 0.1% TFA in AcetonitrileACN is preferred over MeOH to prevent on-column hemiacetal formation.
Gradient 10% B to 90% B over 15 minGeneral scouting gradient. Cbz group is hydrophobic; expect elution >50% B.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 210 nm (Primary), 254 nm (Secondary)210 nm detects the carbamate backbone (high sensitivity). 254 nm is specific to the benzyl ring (confirms identity).
Temperature 25°C or 30°CKeep near ambient. High heat accelerates on-column oxidation/degradation.
Protocol Steps
  • Standard Prep: Weigh 10.0 mg Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .

  • Sample Prep: Prepare samples at 1.0 mg/mL in Acetonitrile.

  • System Suitability: Inject Standard (x5). RSD of area must be < 2.0%. Tailing factor < 1.5.

  • Run: Inject 10 µL.

  • Integration: Monitor for the "Acid Impurity" (Cbz-Alanine), which typically elutes earlier than the aldehyde due to the polarity of the -COOH group.

Method B: DNPH Derivatization (Trace Analysis)

Application: Quantifying low-level aldehyde in complex matrices, or when high sensitivity is required. Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts rapidly with aldehydes to form a stable hydrazone. This eliminates stability issues and shifts UV detection to ~360 nm (visible region), removing interference from non-carbonyl impurities.

Reaction Scheme


Derivatization Protocol
  • Reagent Prep: Dissolve 50 mg DNPH in 10 mL ACN containing 0.5 mL conc. HCl (or Phosphoric acid).

  • Reaction: Mix 500 µL Sample Solution with 500 µL DNPH Reagent.

  • Incubation: Vortex and let stand at ambient temperature for 30 minutes. (Reaction is usually complete < 10 min).

  • Quench (Optional): If the reaction is too acidic for the column, dilute 1:1 with mobile phase buffer.

HPLC Conditions (Derivatized)
  • Column: C18 (Standard).[1][2][3][4]

  • Detection: UV 360 nm . (Specific to the hydrazone).

  • Mobile Phase: Water/ACN gradient (similar to Method A). The hydrazone is significantly more hydrophobic than the parent aldehyde and will elute later (higher %B).

Method C: Chiral HPLC (Enantiomeric Purity)

Application: Determining % ee (Enantiomeric Excess). Distinguishing Cbz-L-Alaninal from Cbz-D-Alaninal. Challenge: Racemization occurs via enolization. The method must be non-aggressive (neutral pH).

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose carbamates)Polysaccharide phases are industry standard for protected amino acids.
Mode Normal Phase (NP)NP usually provides better selectivity for Cbz-protected species than Reversed Phase.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Isopropanol acts as the polar modifier. Do not use TFA if possible, to avoid in-situ racemization.
Flow Rate 1.0 mL/min
Detection UV 254 nmThe Cbz group provides sufficient signal.
Sample Diluent Mobile Phase (Hexane/IPA)
Validation Note

To validate the chiral method, you must artificially racemize a portion of the sample (add base, e.g., Triethylamine, for 1 hour) to generate the D-isomer marker, ensuring you can separate and identify both peaks.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peak (Method A) Hemiacetal formationEnsure sample diluent is 100% ACN. Avoid MeOH.
Peak Area Decrease Oxidation to acidPrepare fresh samples. Keep autosampler at 4°C.
Fronting Peak Column OverloadReduce injection volume (try 2-5 µL).
Ghost Peaks (Method B) Excess DNPHDNPH reagent absorbs at UV wavelengths. Ensure monitoring at 360 nm where interference is lower, or separate the reagent peak via gradient.

References

  • PubChem. Benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate (Compound Summary). National Library of Medicine. Link (Used for structural verification of Cbz-carbamate nomenclature).

  • ChemicalBook. Benzyl methyl(2-oxoethyl)carbamate CAS 107201-33-2.[5]Link (Source for specific CAS and physical property data).

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link (Standard for method validation criteria cited in protocols).

  • BenchChem. Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods.Link (Analogous method grounding for Chiral separation of Cbz-amino aldehydes).

  • Sigma-Aldrich. Benzyl methyl(2-oxoethyl)carbamate Product Sheet.Link (Verification of commercial availability and handling safety).

Sources

Method

The Versatile Building Block: Benzyl 1-methyl-2-oxoethylcarbamate in Heterocyclic Synthesis

Introduction: Unveiling a Powerful Synthetic Intermediate In the landscape of modern medicinal chemistry and drug development, the strategic design of novel heterocyclic scaffolds remains a cornerstone of innovation. Het...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Powerful Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic design of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic moieties are integral to a vast array of pharmaceuticals, imparting crucial physicochemical and biological properties.[1] The pursuit of efficient and versatile building blocks that can be readily transformed into diverse heterocyclic cores is therefore of paramount importance. This application note introduces Benzyl 1-methyl-2-oxoethylcarbamate , a promising yet underutilized bifunctional building block, and provides detailed protocols for its application in the synthesis of valuable oxazole, thiazole, and imidazole heterocycles.

Benzyl 1-methyl-2-oxoethylcarbamate possesses a unique combination of a carbamate-protected amine and a reactive aldehyde functionality on a simple three-carbon backbone. This arrangement allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of various five-membered heterocycles. The benzyloxycarbonyl (Cbz) protecting group offers robust protection under a variety of reaction conditions and can be readily removed via standard hydrogenolysis, providing a handle for further derivatization of the resulting heterocyclic products.[2]

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis and utility of this versatile building block. We will delve into the mechanistic rationale behind the described protocols, providing a deeper understanding of the underlying chemical principles.

Synthesis of the Building Block: Benzyl 1-methyl-2-oxoethylcarbamate

A reliable and high-yielding synthesis of the title compound is crucial for its widespread application. A common and effective strategy for the preparation of N-protected α-amino aldehydes is the controlled oxidation of the corresponding N-protected α-amino alcohols.[3][4] The Dess-Martin periodinane (DMP) oxidation is a particularly mild and selective method for this transformation, known for its tolerance of sensitive functional groups and minimal racemization.[3][5]

The precursor, Benzyl (1-hydroxypropan-2-yl)carbamate, can be synthesized from the readily available amino acid, L-alanine, through N-protection followed by reduction of the carboxylic acid.

Protocol 1: Synthesis of Benzyl (1-hydroxypropan-2-yl)carbamate

This protocol outlines the synthesis of the amino alcohol precursor starting from L-alanine.

Step 1: N-protection of L-Alanine

  • To a solution of L-alanine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while maintaining the temperature at 0 °C.[2]

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Cbz-L-alanine.

Step 2: Reduction of N-Cbz-L-Alanine

  • Dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to afford Benzyl (1-hydroxypropan-2-yl)carbamate.

Protocol 2: Dess-Martin Oxidation to Benzyl 1-methyl-2-oxoethylcarbamate

This protocol details the oxidation of the N-Cbz amino alcohol to the target aldehyde.

  • Dissolve Benzyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.[3][5]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude Benzyl 1-methyl-2-oxoethylcarbamate, which can be used in the subsequent steps without further purification.

Synthetic Workflow for Benzyl 1-methyl-2-oxoethylcarbamate

G Alanine L-Alanine N_Cbz_Alanine N-Cbz-L-Alanine Alanine->N_Cbz_Alanine Cbz-Cl, NaHCO3 THF/H2O, 0 °C Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Amino_Alcohol Benzyl (1-hydroxypropan-2-yl)carbamate N_Cbz_Alanine->Amino_Alcohol BH3·SMe2 THF BH3_SMe2 Borane Dimethyl Sulfide (BH3·SMe2) Target Benzyl 1-methyl-2-oxoethylcarbamate Amino_Alcohol->Target DMP DCM, rt DMP Dess-Martin Periodinane (DMP)

Caption: Synthesis of the target building block.

Application in Heterocycle Synthesis

The aldehyde functionality of Benzyl 1-methyl-2-oxoethylcarbamate serves as a versatile handle for the construction of various five-membered heterocycles. The following sections provide detailed protocols for the synthesis of oxazoles, thiazoles, and imidazoles.

Synthesis of Oxazoles via Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles from α-acylamino ketones.[6][7][8] This protocol first transforms the aldehyde of our building block into an α-acylamino ketone, which then undergoes acid-catalyzed cyclodehydration to furnish the oxazole ring.

Protocol 3: Two-Step Synthesis of Benzyl (1-methyl-2-oxo-2-phenylethyl)carbamate and Subsequent Oxazole Formation

Step 1: Conversion to α-hydroxy intermediate and Oxidation

  • React Benzyl 1-methyl-2-oxoethylcarbamate with a Grignard reagent such as phenylmagnesium bromide in anhydrous THF at -78 °C to generate the corresponding secondary alcohol.

  • Oxidize the resulting alcohol to the α-acylamino ketone, Benzyl (1-methyl-2-oxo-2-phenylethyl)carbamate, using an oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation.[9]

Step 2: Robinson-Gabriel Cyclization

  • Dissolve the crude Benzyl (1-methyl-2-oxo-2-phenylethyl)carbamate in a suitable solvent such as toluene or dioxane.

  • Add a dehydrating agent, typically concentrated sulfuric acid or polyphosphoric acid, in a catalytic amount.[6]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 2-benzyl-5-methyl-4-phenyloxazole.

Alternative One-Pot Procedure using Burgess Reagent: For sensitive substrates, a milder cyclodehydration can be achieved using the Burgess reagent.[10][11][12]

  • Dissolve the α-acylamino ketone in anhydrous THF.

  • Add the Burgess reagent (1.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mechanism of Robinson-Gabriel Oxazole Synthesis

G start α-Acylamino Ketone protonation Protonation of Ketone Carbonyl start->protonation H+ cyclization Intramolecular Nucleophilic Attack by Amide Oxygen protonation->cyclization oxazoline Hemiaminal Intermediate cyclization->oxazoline dehydration Dehydration oxazoline->dehydration -H2O oxazole Oxazole Product dehydration->oxazole

Caption: Key steps in oxazole formation.

Synthesis of Thiazoles via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[13][14][15] Our building block can be readily converted to the requisite α-haloketone intermediate.

Protocol 4: Synthesis of 2-(Benzyloxycarbonylamino)-4-methyl-5-phenylthiazole

Step 1: α-Bromination of the Ketone

  • Starting from the previously synthesized Benzyl (1-methyl-2-oxo-2-phenylethyl)carbamate, dissolve it in a suitable solvent like chloroform or acetic acid.

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous sodium bisulfite and brine. Dry the organic layer and concentrate to obtain the crude α-bromo ketone.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude α-bromo ketone in a protic solvent such as ethanol or isopropanol.

  • Add a thioamide, for example, thioformamide (to yield an unsubstituted thiazole at the 2-position) or a substituted thioamide. In this example, we will use thiourea to introduce an amino group at the 2-position of the thiazole.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize with a base like sodium bicarbonate.

  • The product may precipitate upon cooling or after partial removal of the solvent. Collect the solid by filtration or extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Analogous Hantzsch Thiazole Syntheses

α-Haloketone SubstrateThioamideSolventTemperature (°C)Yield (%)Reference
2-BromoacetophenoneThioureaEthanolReflux85-95[13]
1-Bromo-3,3-dimethyl-2-butanoneThioacetamideMethanolReflux78N/A
3-Bromopentan-2,4-dioneThioureaEthanol5092N/A

Hantzsch Thiazole Synthesis Pathway

G alpha_bromo α-Bromo Ketone sn2 Nucleophilic Attack by Sulfur (SN2) alpha_bromo->sn2 thioamide Thioamide thioamide->sn2 intermediate1 Thioether Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Hemiaminal Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration -H2O thiazole Thiazole Product dehydration->thiazole

Caption: Formation of the thiazole ring.

Synthesis of Imidazoles via a One-Pot Reaction

Imidazoles are another important class of heterocycles with wide-ranging biological activities.[16] A highly efficient method for their synthesis involves a one-pot reaction of an α-acylamino ketone with ammonium acetate.

Protocol 5: One-Pot Synthesis of 2-Benzyl-4-methyl-5-phenylimidazole

  • Place the previously synthesized Benzyl (1-methyl-2-oxo-2-phenylethyl)carbamate (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (around 120 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a concentrated aqueous solution of ammonium hydroxide, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This one-pot procedure offers a straightforward and atom-economical route to highly substituted imidazoles from the versatile Benzyl 1-methyl-2-oxoethylcarbamate building block.

Conclusion: A Gateway to Diverse Heterocyclic Scaffolds

Benzyl 1-methyl-2-oxoethylcarbamate has been presented as a valuable and versatile building block for the synthesis of oxazoles, thiazoles, and imidazoles. The protocols detailed in this application note are based on well-established and robust chemical transformations, providing reliable pathways to these important heterocyclic cores. The strategic placement of the Cbz-protected amine and the aldehyde functionality allows for a logical and efficient construction of these target molecules. The methodologies described herein are amenable to the introduction of further diversity by varying the Grignard reagent in the oxazole synthesis, the thioamide in the thiazole synthesis, and by further functionalization of the resulting heterocyclic products. We believe that the application of Benzyl 1-methyl-2-oxoethylcarbamate will empower chemists in the fields of medicinal chemistry and materials science to accelerate the discovery and development of novel and functional molecules.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese der Thiazole. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(24), 7277–7283. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Burgess, E. M., Penton Jr, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31. [Link]

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Wipf, P. (1995). Synthetic applications of the burgess reagent. Organic reactions, 47, 1-23.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • Lombardino, J. G., & Lowe, J. A. (2004). The medicinal chemistry of the imidazole-containing-compounds. Burger's medicinal chemistry and drug discovery.
  • Kocienski, P. J. (2005). Protecting groups. Thieme.
  • ChemSynthesis. (n.d.). benzyl 1-methyl-2-oxoethylcarbamate. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507. [Link]

  • Wipf, P., & Miller, C. P. (1992). A new synthesis of oxazolines and thiazolines. Tetrahedron Letters, 33(41), 6267-6270.
  • Grimmett, M. R. (1997). Imidazole and benzimidazole synthesis. Academic press.
  • Myers, A. G., Zhong, B., Movassaghi, M., Kung, D. W., Lanman, B. A., & Kwon, S. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron letters, 41(9), 1359-1362.
  • Tidwell, T. T. (1990).
  • Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Burgess Reagent. Retrieved from [Link]

Sources

Application

Application Note: Advanced Flow Synthesis of Benzyl Carbamates

Topic: Flow Chemistry for the Synthesis of Benzyl Carbamates Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Author Role: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Chemistry for the Synthesis of Benzyl Carbamates Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Author Role: Senior Application Scientist

From Safety-Critical Azide Handling to Telescoped Biocatalytic Purification

Executive Summary & Strategic Rationale

Benzyl carbamates (Cbz-protected amines) are ubiquitous pharmacophores and protecting groups in medicinal chemistry.[1] While batch synthesis is common, it is often plagued by two distinct process challenges:

  • Safety Hazards: The most direct route from carboxylic acids—the Curtius rearrangement—involves the formation of potentially explosive acyl azide intermediates and toxic isocyanates.[1]

  • Purification Bottlenecks: Classical coupling using benzyl alcohol (BnOH) often requires an excess of this high-boiling nucleophile (b.p. 205 °C), rendering downstream removal difficult and energy-intensive.[1]

Why Flow? Transitioning these chemistries to a continuous flow regime offers decisive advantages:

  • Flash Heating of Azides: Flow reactors allow the safe generation and immediate consumption of high-energy acyl azides within a small reactor volume, mitigating explosion risks.

  • Telescoped Processing: Unstable isocyanates are intercepted immediately, preventing side reactions (e.g., symmetrical urea formation).[1]

  • In-Line Purification: We introduce a novel "polishing" step using an immobilized enzyme (CALB) to selectively tag and remove excess benzyl alcohol, solving the downstream bottleneck.[1]

Chemistry Strategy & Mechanism[2]

We will detail two distinct protocols. Protocol A is the high-value, safety-critical route for converting carboxylic acids to carbamates.[1] Protocol B is the standard rapid coupling for protecting existing amines.[1]

Pathway A: The Continuous Curtius Rearrangement

This route utilizes Diphenylphosphoryl azide (DPPA) to convert a carboxylic acid to an acyl azide. Upon heating, the azide undergoes rearrangement to an isocyanate, which is trapped by benzyl alcohol.[1]

Mechanism:

  • Activation:

    
    [1]
    
  • Rearrangement:

    
    
    
  • Trapping:

    
    [1]
    
Pathway B: Direct Chloroformate Coupling

Reaction of an amine with Benzyl Chloroformate (Cbz-Cl).[1] Critical Control Point: Exotherm management and mixing efficiency to prevent double acylation.

Visualizing the Workflow

The following diagram illustrates the advanced Protocol A , featuring the telescoped enzymatic purification step.

FlowSynthesis cluster_feeds Feed Streams Acid Feed A: Carboxylic Acid + Base Mixer1 T-Mixer (Mixing A+B) Acid->Mixer1 DPPA Feed B: DPPA in Toluene DPPA->Mixer1 BnOH Feed C: Benzyl Alcohol Mixer2 T-Mixer (Add C) BnOH->Mixer2 Reactor1 Coil Reactor 1 (Activation) 25°C Mixer1->Reactor1 Acyl Azide Formation Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Rearrangement) 100-120°C Mixer2->Reactor2 Curtius + Trapping Scavenger Packed Bed: Amberlyst A21 (Remove Acid/DPPA) Reactor2->Scavenger Crude Stream BPR BPR (100 psi) Collection Product Collection (Pure Cbz-Amine) BPR->Collection Enzyme Packed Bed: Immobilized CALB (Tag Excess BnOH) Scavenger->Enzyme Polishing Enzyme->BPR

Caption: Figure 1. Telescoped flow synthesis of benzyl carbamates via Curtius rearrangement, featuring in-line scavenging and enzymatic polishing to remove excess reagents.

Detailed Experimental Protocols

Protocol A: Curtius Rearrangement with Enzymatic Polishing

Objective: Synthesize N-Cbz protected amines from carboxylic acids without isolating explosive intermediates.

1. System Configuration
  • Pumps: 3x HPLC or Syringe Pumps (Vapourtec E-Series or similar).

  • Reactor 1 (Activation): 2 mL PFA coil (Ambient temp).

  • Reactor 2 (Rearrangement): 10 mL PFA/PTFE coil (Heated).

  • Packed Bed 1 (Scavenger): Glass column containing Amberlyst A21/A15 (to remove phosphate byproducts and trace acid).[1]

  • Packed Bed 2 (Enzyme - Optional): Glass column containing Immobilized CALB (Novozym 435) + Vinyl Butyrate feed (if using enzymatic tagging).[1]

  • BPR: 100 psi (7 bar) to prevent solvent boiling and gas expansion.

2. Reagent Preparation
  • Stream A: Carboxylic Acid (1.0 equiv, 0.5 M) + Triethylamine (1.1 equiv) in Dry Toluene.[1]

  • Stream B: DPPA (0.95 equiv) in Dry Toluene.[1] Note: Slight deficit of DPPA prevents azide contamination.

  • Stream C: Benzyl Alcohol (1.5 equiv) in Toluene.[1]

3. Execution Steps
  • Priming: Flush system with anhydrous Toluene.[1] Ensure BPR is active and system pressure is stable >7 bar.

  • Activation: Pump Stream A and B into Mixer 1. Residence time in Reactor 1: 5–10 mins at 25 °C.[1] This forms the acyl azide.[1]

  • Rearrangement: Introduce Stream C at Mixer 2. The combined stream enters Reactor 2.[1]

  • Heating: Set Reactor 2 to 100–120 °C . Residence time: 30–40 mins .[1]

    • Expert Insight: The high temperature ensures rapid rearrangement (

      
       release) and immediate trapping by BnOH.[1] The pressure keeps 
      
      
      
      in solution or compressed, preventing slug flow instability.[1]
  • Scavenging (In-line): Pass the effluent through the Amberlyst column to remove phosphate salts and TEA.[1]

  • Work-up: Collect solution. If using enzymatic polishing (see Ref 1.1), the excess BnOH is converted to an easily separable ester.[1] Otherwise, evaporate solvent and purify via flash chromatography.[1]

Protocol B: Direct Chloroformate Coupling (General Method)

Objective: Rapid protection of a secondary amine using Cbz-Cl.[1]

1. System Configuration
  • Reactor: Chip reactor or small internal diameter (ID) coil for efficient mixing.[1]

  • Temperature: 0–20 °C (Exotherm control).

2. Reagent Preparation
  • Stream A: Amine (1.0 equiv) + DIPEA (1.2 equiv) in DCM or MeCN.[1]

  • Stream B: Benzyl Chloroformate (1.05 equiv) in DCM or MeCN.[1]

3. Execution Steps
  • Mixing: Combine streams in a high-shear micromixer.

  • Reaction: Residence time 2–5 minutes .

  • Quench: Direct output into a stirred vessel containing dilute HCl or NH4Cl solution to quench excess chloroformate immediately.

Data & Performance Metrics

The following table summarizes typical performance metrics for the Curtius route (Protocol A) based on literature benchmarks (Ref 1.1, 1.9).

ParameterValue / RangeNotes
Temperature 100 – 120 °CRequired for rapid rearrangement; safe in flow due to small volume.[1]
Residence Time 30 – 60 minSignificantly faster than batch (often hours).[1]
Pressure 100 psi (7 bar)Essential to manage

off-gassing and solvent boiling.[1]
Yield (Isolated) 80 – 95%High yields due to suppression of urea side-products.[1]
Throughput 2 – 10 g/hour Scalable by numbering up or increasing flow rates.[1]

Expert Troubleshooting & Safety

  • Clogging (Urea Formation):

    • Cause: If moisture enters the system, isocyanates react with water to form amines, which react with remaining isocyanate to form insoluble ureas.[1]

    • Fix: Use anhydrous solvents (Karl Fischer < 100 ppm).[1] Ensure system is dried thoroughly before start.[1]

  • Gas Management:

    • Issue:

      
       generation can cause pressure fluctuations.[1]
      
    • Fix: Use a high-quality BPR.[1] If gas generation is extreme, use a larger ID tubing for the reactor outlet to prevent "slugs" from disrupting the BPR.[1]

  • Enzyme Stability:

    • Insight: If using the CALB polishing step, ensure the stream entering the enzyme column is cooled to < 60 °C to prevent denaturation.[1]

References

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Source: Beilstein J. Org.[1][2] Chem. 2021, 17, 379–384.[1][2] URL:[Link][2]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Source: Org.[1][3][2][4][5][6][7][8] Process Res. Dev. 2020, 24, 10, 2342–2349.[1] URL:[Link][9]

  • Continuous Synthesis of Carbamates from CO2 and Amines. Source: ACS Omega 2023, 8, 50, 47446–47455.[1] URL:[Link]

  • FlowSyn™ Application Note 9: Curtius Rearrangement. Source: Interchim / Vapourtec Application Note.[1] URL:[Link]

  • Benzyl chloroformate (CbzCl) synthesis using carbon monoxide. Source: ResearchGate (Green Chemistry).[1] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzyl 1-methyl-2-oxoethylcarbamate

Introduction: Welcome to the technical support guide for the chromatographic purification of Benzyl 1-methyl-2-oxoethylcarbamate, also known as N-Cbz-L-alaninal. This molecule is a valuable intermediate in synthetic orga...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the chromatographic purification of Benzyl 1-methyl-2-oxoethylcarbamate, also known as N-Cbz-L-alaninal. This molecule is a valuable intermediate in synthetic organic chemistry, particularly in the development of peptide-based therapeutics. However, its purification presents unique challenges due to the presence of a sensitive aldehyde functional group and the moderate polarity imparted by the carbamate linkage. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to help you achieve high purity and yield in your experiments.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the critical preliminary questions you should consider before beginning the purification process. Understanding the molecule's properties is the first step toward a successful separation.

Q1: What are the key structural features of Benzyl 1-methyl-2-oxoethylcarbamate that influence its chromatographic behavior?

A: The molecule's behavior on a chromatography column is dictated by three primary features:

  • The Aldehyde Group: This is the most sensitive part of the molecule. Aldehydes can be susceptible to oxidation and can react on acidic surfaces, such as standard silica gel. This reactivity is a primary cause of low yield and the formation of impurities during purification.

  • The Carbamate Group: This group (N-Cbz) is moderately polar and capable of hydrogen bonding, which dictates its interaction with the stationary phase and influences solvent selection.

  • The Benzyl and Methyl Groups: These provide hydrophobic character to the molecule, balancing the polarity of the carbamate and aldehyde groups.

Q2: Should I use normal-phase or reversed-phase chromatography for this purification?

A: For preparative scale, normal-phase flash chromatography is the most common and practical choice. It is well-suited for organic-soluble compounds of moderate polarity.[1] However, if you observe significant degradation on silica gel, reversed-phase chromatography becomes an excellent alternative, as the C18 stationary phase is much less reactive.[1] High-performance liquid chromatography (HPLC), often in a reversed-phase setup, is the method of choice for achieving the highest purity levels required for analytical or final drug product applications.[2][3][4]

Q3: How do I develop an effective solvent system using Thin Layer Chromatography (TLC)?

A: TLC is an indispensable tool for method development.[1][5]

  • Start with a Standard Solvent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is the best starting point for normal-phase chromatography.[5]

  • Spot Your Sample: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent mixture.

  • Analyze and Optimize: Visualize the plate under UV light and/or with a chemical stain (like potassium permanganate). The ideal solvent system will give your target compound a Retention Factor (R_f) of approximately 0.2 to 0.35 .[5][6]

    • If the R_f is too high (>0.5), decrease the polarity (increase the percentage of hexanes).

    • If the R_f is too low (<0.1), increase the polarity (increase the percentage of ethyl acetate).

Q4: Is Benzyl 1-methyl-2-oxoethylcarbamate stable on silica gel, and how can I test this?

A: Due to the aldehyde group, stability on standard acidic silica gel can be a concern. The acidic nature of silica can catalyze degradation pathways. You can perform a simple stability test using 2D TLC.[7]

  • Spot your crude sample on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If you see new spots that are not on the diagonal, it indicates that the compound is degrading on the silica gel.[7]

Section 2: Standard Operating Protocol - Flash Chromatography

This section provides a detailed workflow for the purification of gram-scale quantities of Benzyl 1-methyl-2-oxoethylcarbamate.

Purification Workflow Diagram

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Rf ≈ 0.3) Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Protocol
  • Column and Solvent Preparation:

    • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare the eluent determined from your TLC analysis. For a challenging separation, consider starting with a solvent system that is slightly less polar than your optimal TLC conditions.[6]

  • Packing the Column:

    • Plug the bottom of the column with a small piece of cotton or glass wool, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel (230-400 mesh is standard) in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[6] Add a final protective layer of sand on top.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended for better resolution): Dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add eluent to the column and apply positive pressure (using a pump or inert gas) to begin elution.

    • Collect fractions in test tubes or vials. The size of the fractions should be proportional to the column size.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Benzyl 1-methyl-2-oxoethylcarbamate.

Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography, providing good resolution.[5]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers excellent, tunable polarity for separating moderately polar compounds.[5]
Target R_f 0.2 - 0.35Provides the optimal balance between resolution and elution time.[5][6]
Loading Method Dry LoadingMinimizes band broadening and improves separation efficiency, especially for less soluble compounds.[7]

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems encountered during the purification of Benzyl 1-methyl-2-oxoethylcarbamate.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common chromatography issues.

Q: My yield is very low, and my post-column TLC shows new, more polar spots. What happened?

A: This is a classic sign of compound degradation on the silica gel .[7] The acidic nature of silica can be detrimental to the aldehyde functional group.

  • Possible Cause: The acidic silica surface is catalyzing an unwanted reaction (e.g., oxidation, polymerization, or acetal formation if alcohol is present).

  • Suggested Solutions:

    • Deactivate the Silica: Before packing, prepare a slurry of your silica gel in the eluent containing a small amount of triethylamine (Et₃N), typically 0.1-1% by volume. This neutralizes the acidic sites.[5] This is highly effective but be aware that the triethylamine will need to be removed from your final product.

    • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.[7] You will need to re-develop your TLC conditions on alumina plates.

    • Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate may help minimize contact time and reduce degradation, though it might slightly decrease resolution.

Q: My compound is eluting as a long, trailing streak instead of a tight band. Why?

A: This phenomenon, known as "tailing," can be caused by several factors.[7]

  • Possible Cause 1: Column Overloading. You have loaded too much material for the amount of silica used. The stationary phase becomes saturated, leading to poor peak shape.

  • Solution 1: Decrease the amount of crude material loaded onto the column or increase the column diameter and amount of silica.

  • Possible Cause 2: Strong Secondary Interactions. The carbamate group can have strong interactions with the silica surface, causing it to "stick" and elute slowly and unevenly.

  • Solution 2: Sometimes adding a small amount of a more polar solvent (like methanol, ~1%) to your eluent can disrupt these interactions and improve peak shape. However, be cautious as this dramatically increases solvent polarity.

Q: I can't separate my product from a close-running impurity. What are my options?

A: This is a resolution problem, which requires optimizing the separation conditions.[7]

  • Possible Cause: Your chosen solvent system does not provide enough selectivity between your product and the impurity.

  • Suggested Solutions:

    • Use a Shallower Gradient: If you are running a gradient elution (e.g., starting with 5% ethyl acetate in hexanes and increasing to 20%), make the increase in polarity more gradual. This gives the compounds more time to resolve on the column.[7]

    • Try a Different Solvent System: If a hexanes/ethyl acetate system fails, try an alternative like dichloromethane/methanol or toluene/acetone.[5] Different solvents interact with your compounds in different ways and can often provide the selectivity needed for separation.

    • Increase Column Length: A longer and narrower column generally provides higher resolution, although it will increase the run time and back pressure.

Section 4: High-Purity Applications - An Introduction to HPLC

For applications requiring very high purity (>99%), such as in late-stage drug development, High-Performance Liquid Chromatography (HPLC) is the standard. Carbamates are well-suited for HPLC analysis and purification.[3][8]

  • Typical Method: A reversed-phase method using a C18 column is most common.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.

  • Detection: UV detection is effective due to the benzyl group's chromophore. A wavelength of around 254 nm is a good starting point.[8] For trace-level analysis, post-column derivatization followed by fluorescence detection can be employed for enhanced sensitivity.[3]

References

  • High-Performance Liquid Chromatography of Carbamate Pesticides.
  • Liquid Chromatography of Carbamate Pesticides.U.S. Environmental Protection Agency.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.Agilent Technologies.
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples.CRC Press, Taylor and Francis.
  • Optimizing reaction conditions for carbamate form
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.PMC.
  • Organic Syntheses Procedure: Benzyl hydroxymethyl carbamate. Organic Syntheses.[Link]

  • Benzyl 1-methyl-2-oxoethylcarbamate. ChemSynthesis.[Link]

  • Successful Flash Chromatography. King Group, University of Sheffield.[Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.[Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE (Journal of Visualized Experiments).[Link]

Sources

Optimization

"side reactions in the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate"

This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate (commonly referred to as N-Cbz-L-alaninal or Z-Alaninal ).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate (commonly referred to as N-Cbz-L-alaninal or Z-Alaninal ).[1][2][3]

This molecule is a critical chiral building block (CAS: 82353-55-7), primarily used in the synthesis of peptide isosteres and protease inhibitors.[1][2][3] Its aldehyde functionality makes it highly reactive, but this reactivity also introduces significant stability and stereochemical challenges.

Ticket Subject: Troubleshooting Side Reactions & Instability Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2]

Core Synthesis & Problem Analysis

The synthesis typically proceeds via the oxidation of N-Cbz-L-alaninol (derived from L-Alanine).[1][2][3] While the transformation looks simple on paper (


), the presence of the 

-chiral center adjacent to the carbonyl and the carbamate nitrogen creates a "perfect storm" for side reactions.[2][3]
Key Reaction Pathways & Side Reactions

The following diagram illustrates the intended pathway versus the common "killer" side reactions you are likely encountering.

Cbz_Alaninal_Pathways Start N-Cbz-L-Alaninol (Starting Material) Target N-Cbz-L-Alaninal (Target Aldehyde) Start->Target Oxidation (Swern/DMP/IBX) Acid Cbz-Alanine (Over-Oxidation) Target->Acid Excess Oxidant (Water present) Hydrate Aldehyde Hydrate/Hemiacetal (Equilibrium Species) Target->Hydrate +H2O / ROH Enol Enol Intermediate (Planar) Target->Enol Base/Acid Catalysis (alpha-deprotonation) Racemate Racemic Mixture (Loss of Chirality) Enol->Racemate Reprotonation

Figure 1: Mechanistic map of N-Cbz-Alaninal synthesis showing the precarious balance between the target aldehyde and irreversible side products.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My product is racemic (0% ee) or has low optical rotation."

Diagnosis: Base-Catalyzed Racemization via Enolization.[1][2][3] The Mechanism: The


-proton in N-protected amino aldehydes is acidic (

).[1][2][3] During oxidation, especially under basic conditions (e.g., Swern oxidation using Triethylamine), this proton can be removed, forming a planar enol. Reprotonation occurs from either face, destroying the stereocenter.

Corrective Actions:

  • Switch Oxidants: If using Swern, switch to Dess-Martin Periodinane (DMP) or IBX .[2][3] These reactions proceed under neutral or slightly acidic conditions, drastically reducing racemization risk.[3]

  • Swern Protocol Adjustment: If you must use Swern:

    • Maintain temperature strictly at -78°C .

    • Use DIPEA (Hünig's base) instead of Triethylamine.[2][3] DIPEA is bulkier and less likely to deprotonate the

      
      -carbon.[2][3]
      
    • Add the base slowly and quench immediately after the reaction is complete.

  • Avoid Silica Gel: Silica is slightly acidic and can catalyze enolization.[3] If purification is necessary, use deactivated silica (flush with 1% Et3N/Hexane) or, preferably, use the crude aldehyde immediately in the next step.

Issue 2: "I see the aldehyde spot on TLC, but it disappears or streaks during purification."

Diagnosis: On-Column Decomposition / Hydration.[1][2][3] The Mechanism: Amino aldehydes are notoriously unstable on silica gel.[3] They can:

  • Polymerize/Trimerize: Forming stable trimers that do not move on TLC.[3]

  • Hydrate: React with moisture on the silica to form gem-diols (hydrates), which streak.[2][3]

Corrective Actions:

  • The "Flash" Filtration: Do not run a full column. Pass the crude reaction mixture through a short pad of silica gel (approx. 2-3 cm) using a polar solvent system (e.g., 50% EtOAc/Hexanes) to remove oxidant byproducts, then concentrate.[2][3]

  • Telescoping: The most robust method is to not isolate the aldehyde .[3] Perform the oxidation, perform a simple aqueous workup, and react the crude aldehyde immediately (e.g., with a Wittig reagent or nucleophile).

Issue 3: "NMR shows a tiny aldehyde peak, but Mass Spec confirms the product is there."

Diagnosis: Hemiacetal/Hydrate Formation.[3] The Mechanism: In the presence of water or alcohols (like methanol-d4 used for NMR), the aldehyde exists in equilibrium with its hydrate or hemiacetal. These species do not show the characteristic aldehyde proton signal (


 ppm).[2][3]

Corrective Actions:

  • Solvent Choice: Run NMR in CDCl3 or DMSO-d6 .[1][2][3] Avoid CD3OD.

  • Drying: Ensure the sample is thoroughly dried under high vacuum to shift the equilibrium back to the free aldehyde.[3]

  • Validation: Look for the hemiacetal methine signals (typically

    
     ppm) if the aldehyde peak is missing.[2][3]
    

Detailed Experimental Protocols

These protocols are designed to minimize the side reactions described above.

Method A: Dess-Martin Periodinane Oxidation (Recommended for Purity)

Best for: Preserving optical purity and small-to-medium scale.[1][2][3]

Reagents:

  • N-Cbz-L-Alaninol (1.0 equiv)[1][2][3]

  • Dess-Martin Periodinane (DMP) (1.2 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous)[2]

  • Water (1.1 equiv) - Critical: Accelerates reaction mechanism.[1][2][3]

Protocol:

  • Dissolve N-Cbz-L-Alaninol in wet DCM (DCM saturated with water) at room temperature.

  • Add DMP in a single portion.[3]

  • Stir vigorously for 30–60 minutes. Monitor by TLC (stain with Ninhydrin or KMnO4; aldehyde usually runs higher than alcohol).[2][3]

  • Quench: Add a 1:1 mixture of sat.

    
     and 10% 
    
    
    
    .[3][4] Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Workup: Extract with DCM (2x). Dry organics over

    
    .[3]
    
  • Isolation: Concentrate in vacuo at <30°C . Do not heat. Use immediately.

Method B: Modified Swern Oxidation (Low Temp Control)

Best for: Large scale where DMP cost is prohibitive.[2]

Reagents:

  • Oxalyl Chloride (1.5 equiv)[2]

  • DMSO (2.0 equiv)[2]

  • DIPEA (4.0 equiv) - Note: Using DIPEA instead of TEA.[1][2][3]

  • DCM (anhydrous)[2]

Protocol:

  • Cool a solution of Oxalyl Chloride in DCM to -78°C (Dry ice/Acetone).

  • Add DMSO dropwise over 15 mins.[2][3] Keep temp < -70°C. Stir for 15 mins.

  • Add N-Cbz-L-Alaninol (dissolved in min. DCM) dropwise over 20 mins.[2][3] Critical: Do not let temp rise. Stir for 30-45 mins at -78°C.

  • Add DIPEA dropwise.[3] The mixture may become cloudy.[3]

  • Allow to warm to -20°C over 30 mins (do not go to RT yet).

  • Quench: Pour into ice-cold 1M

    
     or dilute 
    
    
    
    .
  • Workup: Extract, wash with bicarbonate, dry, and concentrate.

Quantitative Data Summary

ParameterSwern Oxidation (Standard)Dess-Martin (DMP)IBX Oxidation
Racemization Risk High (if temp > -60°C)Very LowVery Low
Reaction Time 2-3 Hours0.5 - 1 Hour2-4 Hours (Reflux)
Purification Distillation/Column often neededSimple Wash (Bicarbonate/Thio)Filtration (IBX is insoluble)
Scalability Excellent (Cheap reagents)Moderate (DMP is expensive)Good
Storage Stability Poor (Trace S-byproducts)GoodGood

References

  • Swern Oxidation Mechanism & Protocols

    • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 3, 165–185.[3]

    • [1][2]

  • Racemization of Amino Aldehydes

    • Jurczak, J.; Golebiowski, A. "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis."[1][2][3] Chemical Reviews1989 , 89, 149–164.[3]

    • [2]

  • Dess-Martin Periodinane (DMP)

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2][3] J. Org.[3][5] Chem.1983 , 48, 4155–4156.[3][5]

    • [J. Org.[2][3][5] Chem. 1983, 48, 4155]([Link]2]

  • IBX Oxidation (Alternative)

    • Frigerio, M.; Santagostino, M. "A Mild Oxidizing Reagent for Alcohols, 1,2-Diols and Epoxides." Tetrahedron Letters1994 , 35, 8019-8022.[3]

    • [2]

Sources

Troubleshooting

"troubleshooting low yield in Benzyl 1-methyl-2-oxoethylcarbamate synthesis"

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate (N-Cbz-L-alaninal). This guide is designed to funct...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate (N-Cbz-L-alaninal). This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, field-tested insights into overcoming the common challenge of low yield in this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental outcomes, ensuring a robust and reproducible process.

The synthesis of N-protected amino aldehydes is a critical transformation in medicinal chemistry, but it is notoriously challenging. The primary difficulty lies in the partial reduction of a carboxylic acid derivative, a process where over-reduction to the corresponding alcohol is a frequent and yield-destroying side reaction. This guide provides a structured approach to diagnosing and solving this and other related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to follow the logical flow of the synthesis, from starting materials to final product purification.

Section 1: Starting Material & Reagent Quality

Q1: How can I be sure my N-Cbz-L-alanine starting material is of sufficient quality?

A1: The quality of your starting material is the foundation of your synthesis. While N-Cbz-L-alanine is generally a stable, crystalline solid, impurities can significantly impact the reaction.[][2]

  • Chemical Purity: Ensure the absence of residual starting materials from its own synthesis (e.g., L-alanine, benzyl chloroformate). Check the certificate of analysis (CofA) for purity, typically >98%. An NMR or melting point analysis can confirm identity and purity.

  • Optical Purity: The most insidious impurity is the D-enantiomer. Racemization can occur during the Cbz-protection step if the pH is not carefully controlled (pH > 10 can be problematic).[2] While minor enantiomeric contamination may not lower your chemical yield, it compromises the quality of your final product. Chiral HPLC is the gold standard for verifying enantiomeric excess (ee).

  • Moisture Content: N-Cbz-L-alanine can absorb moisture. As the first step is often an anhydrous activation, any water present will consume at least one equivalent of your activating reagent, leading to incomplete conversion. Dry the starting material under high vacuum over a desiccant (e.g., P₂O₅) before use.

Q2: My solvents are from a solvent purification system (SPS) or a new sealed bottle, but could residual moisture still be the problem?

A2: Absolutely. "Anhydrous" is a relative term, and even trace amounts of water can be detrimental.

  • Verification: Do not implicitly trust a solvent source. Use a Karl Fischer titrator to verify the water content of your reaction solvent (e.g., THF, Dichloromethane), especially from a shared SPS. For highly moisture-sensitive reactions, it's best practice to distill solvents from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for DCM) immediately before use.

  • Handling: Use oven-dried glassware assembled hot under a stream of inert gas (Argon or Nitrogen). Use fresh septa on your reaction flasks and transfer reagents via syringe or cannula. A positive pressure of inert gas should be maintained throughout the experiment.

Section 2: Issues During Carboxylic Acid Activation

The conversion of the N-Cbz-L-alanine carboxylic acid to an activated species (e.g., mixed anhydride, acyl chloride, activated ester) is the first key transformation.

Q3: I'm not getting complete conversion during the activation step. What could be wrong?

A3: Incomplete activation is a common issue that points to several potential causes:

  • Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of the activating agent.

  • Reagent Quality: Activating agents can degrade. For example, oxalyl chloride or thionyl chloride can hydrolyze if not handled under strictly anhydrous conditions. Isobutyl chloroformate, used for mixed anhydride formation, should be fresh and pure.

  • Insufficient Base: When forming a mixed anhydride with a chloroformate, a tertiary amine base (e.g., N-methylmorpholine) is required to neutralize the HCl byproduct. Use of a hindered base like DIPEA is common, but ensure it is pure and dry.[3] If the base is old or wet, it will be ineffective.

  • Reaction Temperature: Activation reactions are typically run at low temperatures (e.g., -15 °C to 0 °C) to minimize side reactions. However, if the temperature is too low, the reaction rate may be impractically slow. Allow the reaction to proceed for an adequate amount of time (monitor by TLC or LC-MS) before proceeding to the reduction.

Q4: I suspect racemization is occurring. How can I detect it and prevent it?

A4: Racemization is a major risk when activating amino acid derivatives and can lead to diastereomeric mixtures in subsequent steps.[3][4]

  • Mechanism: Activation of the carboxyl group makes the α-proton more acidic. Under basic conditions, this proton can be abstracted, leading to a planar enolate or the formation of a 5(4H)-oxazolone intermediate, both of which are achiral and lead to racemization upon reprotonation or reaction.

  • Detection: The most reliable method is chiral HPLC analysis of the final aldehyde product or a stable derivative (e.g., the alcohol byproduct).

  • Prevention:

    • Base Selection: Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) is generally preferred over the stronger diisopropylethylamine (DIPEA) as it is less likely to promote racemization.[3][5]

    • Temperature Control: Perform the activation and coupling at low temperatures (e.g., -15 °C).

    • Avoid Uronium/Aminium Reagents: Reagents like HBTU or HATU are highly effective for peptide coupling but can increase the risk of racemization for single amino acid activation if not used correctly (e.g., without an additive).[3] For this specific transformation, a mixed anhydride or acyl chloride approach is often more suitable.

Section 3: The Critical Partial Reduction Step

This is the most frequent source of yield loss. The goal is to add exactly one hydride equivalent to an activated carbonyl without it proceeding to the alcohol.

Q5: My main byproduct is the corresponding alcohol (N-Cbz-L-alaninol). How do I prevent over-reduction?

A5: This is the classic problem. The aldehyde product is more reactive to hydride reduction than the starting activated ester/anhydride.

  • Reducing Agent: Use a bulky, less reactive hydride source. Lithium tri-tert-butoxyaluminum hydride (LTBA) is an excellent choice for this transformation. Diisobutylaluminum hydride (DIBAL-H) can also be used but is more prone to over-reduction if not carefully controlled.

  • Temperature is CRITICAL: The reduction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). Do not let the internal reaction temperature rise above -70 °C during the addition of the reducing agent.

  • Stoichiometry: Use precisely 1.0 equivalent of the hydride reagent. An excess, even a small one, will inevitably lead to the alcohol byproduct. Ensure your hydride solution has been recently titrated to know its exact molarity.

  • Reverse Addition: Consider adding your solution of the activated starting material to the hydride solution (also at -78 °C). This ensures that the hydride is never in large excess relative to the substrate.

Q6: The reaction is sluggish and I'm recovering mostly my activated intermediate. How can I improve the reduction efficiency?

A6: This is the opposite problem of over-reduction and points to insufficient reactivity.

  • Check Hydride Activity: Hydride reagents (especially DIBAL-H and LTBA) can degrade upon storage. Use a freshly opened bottle or a recently titrated solution.

  • Nature of the Activated Species: An acyl chloride is more reactive than a mixed anhydride, which is more reactive than a standard ester. If your mixed anhydride is not reducing well, consider converting the starting material to the more reactive acyl chloride using (COCl)₂ or SOCl₂.

  • Temperature Increase (with caution): If the reaction stalls at -78 °C, you can try allowing it to warm very slowly to -60 °C or -50 °C. However, this dramatically increases the risk of over-reduction. Monitor the reaction progress carefully by quenching small aliquots at different time points.

Section 4: Work-up & Purification Pitfalls

Q8: I seem to lose a significant amount of product during the aqueous work-up. Why?

A8: Amino aldehydes are sensitive molecules. The work-up procedure must be designed to be fast, cold, and non-reactive.

  • Unstable Product: Aldehydes can form hydrates in the presence of water or hemiacetals with alcohol solvents. While often reversible, this can complicate extraction and purification.

  • Careful Quenching: The reaction is typically quenched at low temperature by adding a reagent that consumes excess hydride and protonates the resulting aluminum alkoxide. A common method is to add ethyl acetate followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allowing it to stir until the layers separate. This chelates the aluminum salts and often results in a cleaner separation than a simple acid or base quench.

  • Avoid pH Extremes: Do not use strong acid or base during the workup. The Cbz group is stable to mild base but can be labile to strong acid.[2][6] The aldehyde itself can undergo side reactions like aldol condensation under basic conditions or polymerization under acidic conditions. Aim for a neutral pH during extraction.

Q9: My product looks impure on the NMR even after column chromatography. What's happening?

A9: The issue might be instability on silica gel.

  • On-Column Degradation: Silica gel is weakly acidic and has a high surface area, which can catalyze the degradation of sensitive aldehydes.

  • Solutions:

    • Deactivate the Silica: Run the column using a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%).

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography. Pre-elute the column with your solvent system and push the product through as quickly as possible while still achieving separation.

    • Alternative Purification: If possible, try to crystallize the product. This can be a highly effective way to achieve high purity without the risks of chromatography.

Visualization of Synthetic Pathway & Challenges

The following diagram illustrates the intended synthetic route from N-Cbz-L-alanine to the target aldehyde, highlighting the critical side reaction of over-reduction.

Synthesis_Pathway cluster_start Step 1: Activation cluster_reduction Step 2: Partial Reduction cluster_workup Step 3: Work-up Start N-Cbz-L-alanine Activated Activated Intermediate (e.g., Mixed Anhydride) Start->Activated 1. NMM 2. Isobutyl Chloroformate THF, -15°C Product Benzyl 1-methyl-2-oxoethylcarbamate (TARGET ALDEHYDE) Activated->Product LTBA or DIBAL-H (1.0 eq) THF, -78°C SideProduct N-Cbz-L-alaninol (Over-reduction Product) Activated->SideProduct Excess Hydride Temp > -70°C Product->SideProduct Further Reduction Purified Purified Product Product->Purified Quench & Extract

Caption: Synthetic route and the critical over-reduction side reaction.

Troubleshooting Decision Tree

Use this flowchart to diagnose the most likely cause of low yield in your synthesis.

Troubleshooting_Tree Start Low Yield Observed Check_Start Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Check_Start Recovered_SM High % of Starting Material or Activated Intermediate? Check_Start->Recovered_SM Yes_SM Problem: Incomplete Reaction Recovered_SM->Yes_SM Yes No_SM No Recovered_SM->No_SM Troubleshoot_SM 1. Check reagent stoichiometry & purity. 2. Verify hydride solution titer. 3. Increase reaction time/temp cautiously. Yes_SM->Troubleshoot_SM Alcohol_Product Is Alcohol (Over-reduction) the Main Product? No_SM->Alcohol_Product Yes_Alcohol Problem: Over-reduction Alcohol_Product->Yes_Alcohol Yes No_Alcohol No Alcohol_Product->No_Alcohol Troubleshoot_Alcohol 1. Use exactly 1.0 eq of hydride. 2. Maintain temp at -78°C. 3. Use a bulkier hydride (LTBA). 4. Consider reverse addition. Yes_Alcohol->Troubleshoot_Alcohol Complex_Mix Complex Mixture of Unidentified Products? No_Alcohol->Complex_Mix Yes_Complex Problem: Side Reactions or Degradation Complex_Mix->Yes_Complex Yes Troubleshoot_Complex 1. Check for racemization (chiral HPLC). 2. Ensure inert atmosphere is maintained. 3. Use milder workup (Rochelle's salt). 4. Purify on deactivated silica. Yes_Complex->Troubleshoot_Complex

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Synthesis via Mixed Anhydride and Partial Reduction

This protocol outlines a standard and reliable method for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate.

Materials:

  • N-Cbz-L-alanine

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM), distilled

  • Isobutyl chloroformate, fresh

  • Lithium tri-tert-butoxyaluminum hydride (LTBA), 1.0 M in THF

  • Ethyl Acetate

  • Saturated aqueous Rochelle's salt solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Activation:

    • Dissolve N-Cbz-L-alanine (1.0 eq) in anhydrous THF.

    • Cool the solution to -15 °C using an ice-salt or cryocool bath.

    • Add N-methylmorpholine (1.0 eq) dropwise, maintaining the temperature below -10 °C.

    • Add isobutyl chloroformate (1.0 eq) dropwise via the dropping funnel over 20 minutes.

    • Stir the resulting slurry at -15 °C for 30-45 minutes. A white precipitate of NMM·HCl will form.

  • Reduction:

    • In a separate oven-dried flask under nitrogen, add LTBA solution (1.0 M in THF, 1.0 eq).

    • Cool the LTBA solution to -78 °C using a dry ice/acetone bath.

    • Filter the cold mixed anhydride slurry from the previous step through a cannula into the LTBA solution at a rate that keeps the internal temperature below -70 °C.

    • Rinse the reaction flask with a small amount of cold, anhydrous THF and transfer this via cannula to the reduction flask.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor progress by quenching an aliquot in methanol, followed by saturated Rochelle's salt, extracting with EtOAc, and analyzing by TLC or LC-MS.

  • Work-up:

    • Quench the reaction at -78 °C by slowly adding ethyl acetate (2-3 equivalents relative to LTBA).

    • Allow the mixture to warm to 0 °C, then add saturated aqueous Rochelle's salt solution.

    • Stir the biphasic mixture vigorously at room temperature until the layers become clear (this can take several hours to overnight).

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. It is advisable to use silica pre-treated with 1% triethylamine in the eluent.

    • Combine pure fractions and remove the solvent under reduced pressure to yield the product.

Quantitative Data Summary

The following table provides a comparison of common reducing agents for this type of transformation.

Reducing AgentTypical Temp.Key AdvantagesKey Disadvantages
LiAl(OtBu)₃ (LTBA) -78 °CExcellent selectivity for aldehydes; less reactive.More expensive; may be slower.
DIBAL-H -78 °CCheaper; highly effective.Prone to over-reduction if not carefully controlled.
LiAlH₄ -78 °C to -40 °CVery powerful and inexpensive.Extremely difficult to stop at the aldehyde stage; high risk of over-reduction.
Red-Al® -78 °CSimilar to DIBAL-H; thermally more stable.Can also easily over-reduce.
References
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Reddit r/Chempros. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure: benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Retrieved from [Link]

  • Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Retrieved from [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.

Sources

Optimization

Technical Support Center: Improving the Solubility of Benzyl 1-methyl-2-oxoethylcarbamate for Assays

Welcome to the technical support center for Benzyl 1-methyl-2-oxoethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 1-methyl-2-oxoethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges during assay development. As a compound with limited publicly available solubility data, an empirical and systematic approach is crucial for success.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of Benzyl 1-methyl-2-oxoethylcarbamate?
PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₃[1][2]
Molecular Weight~207.23 g/mol [1][2]
Predicted Boiling Point314.2 ± 31.0 °C[4]
Predicted Density1.152 ± 0.06 g/cm³[4]
SMILESCC(NC(=O)OCC1=CC=CC=C1)C=O[1]
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and how can I prevent this?

A2: This is a common issue for poorly soluble compounds. The precipitation occurs because the compound is highly soluble in the 100% DMSO stock but becomes insoluble when the DMSO concentration is significantly lowered upon dilution into the aqueous buffer. To prevent this, a stepwise dilution approach is recommended.[5] Additionally, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid off-target effects on your biological system.[5] If precipitation persists, it indicates that the intrinsic aqueous solubility of the compound is too low for the desired final concentration, and you will need to explore the use of co-solvents or other solubilizing agents.

Q3: What are the best practices for preparing a stock solution of Benzyl 1-methyl-2-oxoethylcarbamate?

A3: Preparing a stable, concentrated stock solution is the first critical step.[6][7]

Protocol for Preparing a Stock Solution:

  • Solvent Selection: Start with a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice for its strong solubilizing power.[8]

  • Weighing the Compound: Accurately weigh a small amount of the solid compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing or brief sonication in a water bath.[8] Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Troubleshooting Guides

Issue 1: The compound is not dissolving sufficiently in 100% DMSO.

Causality: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds may have limited solubility even in neat DMSO.

Troubleshooting Workflow:

G start Start: Insufficient Solubility in DMSO gentle_heating Apply Gentle Heating (30-40°C) start->gentle_heating sonication Use Water Bath Sonication gentle_heating->sonication other_solvents Test Alternative Organic Solvents (e.g., DMF, NMP, Ethanol) sonication->other_solvents result Achieved Dissolution? other_solvents->result success Success: Proceed with Stock Solution Preparation result->success Yes failure Failure: Compound may have very low intrinsic solubility. Consider resynthesis/purification. result->failure No

Caption: Workflow for troubleshooting poor solubility in DMSO.

Issue 2: The compound precipitates in the final assay plate, leading to inconsistent results.

Causality: The final concentration of the compound in the assay buffer exceeds its aqueous solubility limit, even with a small percentage of a co-solvent like DMSO. This is a very common challenge in drug discovery.[9]

Strategies for Enhancing Aqueous Solubility:

1. Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[10]

Recommended Co-solvents to Screen:

Co-solventTypical Starting Concentration in Final AssayNotes
Ethanol1-5%Generally well-tolerated by cells, but can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG-400)1-10%A common excipient for poorly soluble drugs.
Propylene Glycol (PG)1-10%Another widely used and generally safe co-solvent.

Experimental Protocol for Co-solvent Screening:

  • Prepare a 10 mM stock solution of Benzyl 1-methyl-2-oxoethylcarbamate in 100% DMSO.

  • In a series of microcentrifuge tubes, prepare your final assay buffer containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Add the DMSO stock solution to each buffer/co-solvent mixture to achieve the desired final compound concentration.

  • Incubate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant by HPLC or a relevant analytical method.

2. Adjusting the pH

The solubility of ionizable compounds can be significantly altered by changing the pH of the solution.[9] While the pKa of Benzyl 1-methyl-2-oxoethylcarbamate is not known, carbamates can undergo hydrolysis, particularly at alkaline pH.[11] Therefore, pH modification should be approached with caution and stability should be assessed concurrently. A study on a cyclic carbamate showed a dramatic increase in solubility at a pH greater than or equal to 10, which was consistent with the deprotonation of the carbamate nitrogen.[12]

Recommended pH Screening Range: 6.0 - 8.0 (to stay within a physiologically relevant and generally non-hydrolytic range for many assays).

Experimental Protocol for pH Screening:

  • Prepare a set of your assay buffers, adjusting the pH in increments (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add your compound (from a DMSO stock) to each buffer to the desired final concentration.

  • Assess solubility as described in the co-solvent screening protocol.

  • Crucially, you must also assess the stability of your compound at each pH over the time course of your assay. This can be done by incubating the compound in each buffer and analyzing its concentration at different time points using HPLC.

3. Using Solubilizing Excipients: Surfactants and Cyclodextrins

Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[13][14]

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity, allowing them to form inclusion complexes with poorly soluble molecules.[15][16][17]

Recommended Solubilizing Agents:

AgentTypeTypical Starting ConcentrationNotes
Tween® 80Surfactant0.01 - 0.1%A non-ionic surfactant commonly used in biological assays.
Solutol® HS-15Surfactant0.01 - 0.1%A non-ionic solubilizer and emulsifier with good biocompatibility.[10]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1 - 10 mMA modified cyclodextrin with improved solubility and safety profile.[10]

Workflow for Selecting a Solubilization Strategy:

G start Start: Compound Precipitates in Aqueous Buffer cosolvent Screen Co-solvents (Ethanol, PEG-400, PG) start->cosolvent check1 Solubility Improved? cosolvent->check1 ph_adjust Screen pH (6.0 - 8.0) check2 Solubility Improved? ph_adjust->check2 excipients Screen Solubilizing Excipients (Tween 80, HP-β-CD) check3 Solubility Improved? excipients->check3 check1->ph_adjust No validate Validate Assay Performance with Selected Formulation check1->validate Yes check2->excipients No check2->validate Yes check3->validate Yes failure Further Optimization Required check3->failure No success Success: Optimized Formulation Found validate->success

Caption: Decision tree for selecting a solubilization strategy.

Final Validation is Key: Once you have identified a formulation that solubilizes Benzyl 1-methyl-2-oxoethylcarbamate, it is essential to run control experiments to ensure that the chosen solvent or excipient does not interfere with your assay. This includes testing the effect of the formulation on cell viability (for cell-based assays), enzyme activity, or other assay readouts in the absence of your compound.

References

  • Journal of Chemical & Engineering Data. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–31. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–31. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. [Link]

  • ChemSynthesis. (n.d.). benzyl 1-methyl-2-oxoethylcarbamate. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. [Link]

  • Leon, M. A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical Development and Technology. [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Google Patents. (n.d.).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Porcheron, F., et al. (2011). High-throughput screening of CO2 solubility in aqueous monoamine solutions. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Cyclodextrins as pharmaceutical solubilizers. [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • ResearchGate. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • ACS Publications. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • PubChem. (n.d.). benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]. [Link]

  • ChemRxiv. (n.d.). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. [Link]

  • PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]

  • PubMed. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • PrepChem.com. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. [Link]

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Troubleshooting

Technical Support Center: Optimizing Deprotection of Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-Alaninal)

-Amino Aldehydes Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] The Molecule: Benzyl 1-methyl-2-oxoethylcarbamate is chemically synonymous with N-Cbz-Alaninal . The Challenge: This is not a s...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Aldehydes

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Molecule: Benzyl 1-methyl-2-oxoethylcarbamate is chemically synonymous with N-Cbz-Alaninal . The Challenge: This is not a standard deprotection. The product, Alaninal , is an


-amino aldehyde. Free 

-amino aldehydes are inherently unstable. Upon deprotection, the free amine will rapidly react with the aldehyde of a neighboring molecule (intermolecular) or itself (intramolecular) to form imines, polymers, or dihydropyrazines.

Core Directive: You generally cannot isolate the free base of Alaninal. You must either:

  • Isolate it as a stable salt (e.g., Hydrochloride or Tosylate).

  • Perform the deprotection in situ in the presence of a trapping agent (e.g., reductive amination, Wittig olefination).

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the correct experimental setup for your specific downstream application.

DeprotectionStrategy Start Start: Cbz-Alaninal Deprotection Goal What is your immediate goal? Start->Goal Isolate Isolate Intermediate Goal->Isolate Need pure solid React React Immediately Goal->React One-pot synthesis Salt Protocol A: Hydrogenolysis with Acid Trap (Stable Salt) Isolate->Salt Must form salt Warning CRITICAL FAILURE: Attempting to isolate free base leads to polymerization. Isolate->Warning No acid present InSitu Protocol B: Transfer Hydrogenation (In-Situ Trapping) React->InSitu Mildest conditions

Figure 1: Strategic decision tree for handling the instability of


-amino aldehydes.

Detailed Protocols

Protocol A: Hydrogenolysis with Acid Trapping (Isolation of Salt)

Best for: When you need to isolate the aldehyde for characterization or storage. The acid protonates the amine immediately upon formation, preventing self-condensation.

  • Reagents: 10% Pd/C, Methanol (anhydrous), p-Toluenesulfonic acid (TsOH) or HCl (1.05 equiv).

  • Mechanism:

    
    
    

Step-by-Step:

  • Dissolution: Dissolve Cbz-Alaninal (1.0 mmol) in anhydrous Methanol (10 mL).

  • Acid Addition: Add exactly 1.05 equivalents of p-Toluenesulfonic acid monohydrate (or 1M HCl in MeOH). Crucial: The acid must be present BEFORE hydrogen is introduced.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Degas with

    
    , then introduce 
    
    
    
    (balloon pressure is sufficient). Stir vigorously for 1-2 hours.
  • Monitoring: Monitor by TLC. The starting material will disappear. The product will likely stay at the baseline.

  • Workup: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate in vacuo at

    
    .
    
  • Result: The residue is the stable ammonium salt of Alaninal.

Technical Insight: Do not use water in the solvent if possible, as amino aldehyde salts can exist in equilibrium with their hydrates (


), complicating NMR interpretation.
Protocol B: Transfer Hydrogenation (Prevention of Over-Reduction)

Best for: Sensitive substrates where standard hydrogenation might reduce the aldehyde to an alcohol (Alaninol).

  • Reagents: 10% Pd/C, 1,4-Cyclohexadiene (excess), Ethanol.

  • Why this works: Transfer hydrogenation is often more selective for Cbz cleavage than carbonyl reduction.

Step-by-Step:

  • Dissolve Cbz-Alaninal in Ethanol.

  • Add 10% Pd/C (10-20 wt%).

  • Add 1,4-Cyclohexadiene (5-10 equivalents).

  • Stir at Room Temperature (or mild heat,

    
    ).
    
  • Reaction Time: Typically faster than balloon hydrogenation (30 min - 2 hrs).

  • Workup: Filter and process immediately into the next step (e.g., add the Wittig reagent directly to the filtrate).

Troubleshooting Guide (FAQ)

Issue 1: "I isolated the product, but the NMR is a mess / yield is low."

Diagnosis: You likely attempted to isolate the free base . Root Cause: As soon as the Cbz group leaves, the amine nitrogen attacks the aldehyde carbonyl of a neighboring molecule. Solution:

  • Immediate Fix: Never remove the solvent completely unless the amine is protonated (salt form).

  • Protocol Adjustment: Switch to Protocol A (Acid Trap).

Issue 2: "My product contains the alcohol (Alaninol) instead of the aldehyde."

Diagnosis: Over-reduction. Root Cause: Aldehydes are susceptible to reduction by


, especially if the reaction runs too long or the catalyst is too active.
Solution: 
  • Poison the Catalyst: Add a trace amount of Quinoline or Pyridine to the reaction mixture to dampen the activity of the Pd.

  • Switch Method: Use Protocol B (Transfer Hydrogenation), which is kinetically much slower at reducing carbonyls than cleaving benzyl carbamates.

Issue 3: "The product has racemized."

Diagnosis: Loss of optical purity at the


-carbon.
Root Cause:  The 

-proton of an amino aldehyde is highly acidic due to the electron-withdrawing ammonium/aldehyde groups.
  • Risk Factor: Using strong bases during workup.

  • Risk Factor: Using HBr/AcOH (Acidolysis) at high temperatures. Solution:

  • Avoid HBr/AcOH if enantiopurity is critical.

  • Keep workups neutral or slightly acidic. Never wash the salt with bicarbonate or hydroxide.

Mechanistic Visualization: Pathways of Failure vs. Success

This diagram illustrates why the "Standard Workup" fails and how the "Acid Trap" preserves the molecule.

Mechanism Substrate Cbz-Alaninal Intermediate Free Amino-Aldehyde (Transient) Substrate->Intermediate Pd/C, H2 Polymer Dihydropyrazine / Polymer (Dead End) Intermediate->Polymer Self-Condensation Salt Alaninal-Salt (Stable Solid) Intermediate->Salt Protonation (Fast) path_fail Standard Conditions (Neutral pH) path_success Acidic Conditions (HCl/TsOH)

Figure 2: Kinetic competition between protonation (stabilization) and self-condensation (degradation).

Data Summary: Condition Comparison

MethodReagentsRisk of Over-ReductionStability of ProductRacemization Risk
Standard Hydrogenolysis

, Pd/C, MeOH
High (Aldehyde

Alcohol)
Low (Polymerizes if no acid)Low
Acidic Hydrogenolysis

, Pd/C, TsOH
LowHigh (Stable Salt)Low
Transfer Hydrogenation Cyclohexadiene, Pd/CVery Low Medium (Requires immediate use)Very Low
Acidolysis HBr / AcOHLowHighHigh (Acid catalyzed enolization)

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M.[1][2] John Wiley & Sons. (Standard reference for Cbz stability and cleavage conditions).

  • Synthesis of

    
    -amino aldehydes.  Jurczak, J., & Gołębiowski, A. (1989). Chemical Reviews, 89(1), 149-164. (Detailed review on the instability and handling of amino aldehydes). 
    
  • Prevention of Over-reduction: Fehrentz, J. A., & Castro, B. (1983). Synthesis of aldehydes by reduction of N-alkoxy-N-methylcarboxamides. Synthesis, 1983(08), 676-678. (Discusses handling of sensitive aldehyde precursors).

  • Transfer Hydrogenation Selectivity: Gowda, D. C. (2002). Catalytic transfer hydrogenation of hydrazines and hydroxylamines using ammonium formate and 5% platinum on carbon. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Benzyl Carbamate (Cbz) Protection of Amines

Welcome to the Technical Support Center for benzyl carbamate (Cbz or Z) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzyl carbamate (Cbz or Z) protection of amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental synthetic transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Pitfalls in Cbz Protection

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My Cbz protection reaction is sluggish or incomplete, showing significant amounts of starting amine. What's going wrong?

Answer:

Low or incomplete conversion is a frequent issue that can often be traced back to several key factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Inadequate Base: The reaction of an amine with benzyl chloroformate (Cbz-Cl) generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1][2] If the base is too weak or used in insufficient quantity, the generated HCl will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1]

    • Solution: Ensure at least two equivalents of a suitable base are used. For Schotten-Baumann conditions (aqueous/organic biphasic), bases like sodium carbonate or sodium bicarbonate are common.[2][3][4] For anhydrous organic conditions, non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred.[1] For sterically hindered or less reactive amines, a stronger base like DIPEA may be necessary to drive the reaction to completion.[1]

  • Poor Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time, especially if not stored properly.[5][6] Decomposition can lead to the formation of benzyl alcohol and HCl, reducing the effective concentration of the acylating agent.

    • Solution: Use a fresh bottle of Cbz-Cl or purify older reagents. It is advisable to purchase Cbz-Cl stabilized with a small amount of sodium carbonate.[7] The quality of the amine starting material is also crucial; ensure it is pure and dry.

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance around the nitrogen atom will be less reactive.

    • Solution: Increase the reaction temperature or prolong the reaction time.[1] Switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes enhance reactivity.[1]

  • pH Control in Aqueous Media: When working with amino acids under aqueous conditions, maintaining the correct pH is critical. A pH that is too low will lead to protonation of the amine, while a pH that is too high (typically >10) can cause racemization of chiral centers.[8]

    • Solution: Carefully control the pH of the reaction mixture, ideally keeping it between 8 and 10.[8] Using a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can help maintain a stable pH throughout the reaction.[8]

Question 2: I'm observing the formation of multiple byproducts, making purification difficult. What are the likely side reactions?

Answer:

The formation of multiple products often points to side reactions involving the starting materials or the Cbz-Cl reagent itself.

Potential Side Reactions & Solutions:

  • Over-alkylation (Formation of Di-Cbz Product): While less common with primary amines, forcing conditions can sometimes lead to the formation of a di-Cbz protected amine, especially if the reaction is run for an extended period at elevated temperatures.

    • Solution: Use a stoichiometric amount of Cbz-Cl (typically 1.05-1.1 equivalents) and monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Reaction with Other Nucleophiles: If your substrate contains other nucleophilic functional groups, such as hydroxyl or thiol groups, these can also react with Cbz-Cl.[2] While amines are generally more nucleophilic, competitive reactions can occur.

    • Solution: The selective protection of amines over alcohols can often be achieved by careful control of reaction conditions (e.g., lower temperature).[2] If selectivity is a major issue, it may be necessary to protect the other functional groups first.

  • Formation of N-acylpyridinium Salts: If using pyridine or 4-dimethylaminopyridine (DMAP) as a base, these can react with Cbz-Cl to form an N-acylpyridinium salt. This is a known side reaction that consumes the reagent and can complicate purification.[1]

    • Solution: Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP.[1] Performing the reaction at a lower temperature (e.g., 0 °C) can also help minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

What is the primary mechanism of Cbz protection?

The Cbz protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2][9] This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of HCl, which is neutralized by a base present in the reaction mixture.[2]

Why is the Cbz group a good protecting group for amines?

The Cbz group is widely used due to several advantageous properties:

  • Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media.[3]

  • Ease of Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions.[3]

  • Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis, which is a very mild method.[3][10] It can also be removed by strong acids like HBr in acetic acid.[3]

  • Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][11] This allows for selective deprotection in complex molecules.[10]

My deprotection via catalytic hydrogenolysis is not working. What should I do?

Issues with catalytic hydrogenolysis are common and can often be resolved by addressing the following:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or certain nitrogen heterocycles, rendering it inactive.[12]

    • Solution: Ensure the substrate and solvents are free of potential catalyst poisons. If poisoning is suspected, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[12]

  • Catalyst Inactivity: The catalyst may be old or have reduced activity.

    • Solution: Use a fresh batch of high-quality catalyst.[13]

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can lead to a slow or stalled reaction.

    • Solution: Ensure the system is properly purged and maintained under a positive pressure of hydrogen. Vigorous stirring is crucial for efficient gas-liquid mixing.[12][13]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium surface and inhibit the catalyst.[12]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, preventing it from binding to the catalyst.[13]

Are there alternatives to benzyl chloroformate for introducing the Cbz group?

Yes, while Cbz-Cl is the most common reagent, other more stable or specialized reagents are available. These include:

  • Dibenzyl dicarbonate (Cbz₂O): More stable on storage than Cbz-Cl.[5]

  • Benzyl succinimido carbonate (Cbz-OSu): A stable, crystalline solid that can be particularly useful for acylating lipophilic amino acids.[5]

Experimental Protocols

Protocol 1: General Procedure for Cbz Protection of a Primary Amine

This protocol is a standard Schotten-Baumann procedure suitable for many primary amines.[3]

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent mixture, such as a 2:1 mixture of THF and water.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) or sodium carbonate (2.5 equivalents) to the solution.[1][3]

  • Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (1.1-1.5 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1][3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.[3]

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[2]

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

ReagentEquivalents
Amine1.0
Base (e.g., NaHCO₃)2.0
Benzyl Chloroformate1.1 - 1.5
Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the standard method for removing the Cbz group using catalytic hydrogenolysis.[3][13]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Visual Diagrams

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Intermediate ProtectedAmine R-NH-Cbz (Protected Amine) Intermediate->ProtectedAmine Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of Cbz Protection of an Amine.

Troubleshooting_Workflow Start Incomplete Cbz Protection Q1 Is the base adequate? (Type and Equivalents) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Cbz-Cl reagent quality good? A1_Yes->Q2 Sol1 Use stronger base (DIPEA) or increase equivalents A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the amine sterically hindered or electron-poor? A2_Yes->Q3 Sol2 Use fresh or purified Cbz-Cl A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase temperature or prolong reaction time A3_Yes->Sol3 End Reaction Optimized A3_No->End Sol3->End

Caption: Troubleshooting Workflow for Incomplete Cbz Protection.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 11, 2026, from [Link]

  • Protection of Functional Groups. (n.d.). In Houben-Weyl. Retrieved February 11, 2026, from [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved February 11, 2026, from [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). YouTube. Retrieved February 11, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Benzyl Chloroformate. (n.d.). Common Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • CBZ. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Benzyl chloroformate | C8H7ClO2. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • Vanlaldinpuia, K., Sema, H. A., Rokhum, L., & Bez, G. (n.d.). An Excellent Method for Cbz-protection of Amines. Chemistry Letters. Oxford Academic. Retrieved February 11, 2026, from [Link]

  • Cbz Protection - Common Conditions. (n.d.). Retrieved February 11, 2026, from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • benzyl chloroformate (Cbz-Cl) protecting mechanism. (2017, October 15). Reddit. Retrieved February 11, 2026, from [Link]

  • Selective cleavage of Cbz-protected amines. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Why does my CBz-deprotection not work? (2022, November 24). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Mastering Carbamate Protecting Groups - The Ultimate Resource! (2018, September 22). YouTube. Retrieved February 11, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved February 11, 2026, from [Link]

Sources

Troubleshooting

"analytical techniques for monitoring Benzyl 1-methyl-2-oxoethylcarbamate reactions"

The following guide is structured as a specialized Technical Support Center for researchers working with Benzyl 1-methyl-2-oxoethylcarbamate (commonly referred to in peptide chemistry as N-Cbz-Alaninal ). This molecule p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Benzyl 1-methyl-2-oxoethylcarbamate (commonly referred to in peptide chemistry as N-Cbz-Alaninal ).

This molecule presents a unique "perfect storm" of analytical challenges: it is an


-amino aldehyde .[1] These compounds are chemically unstable, prone to hydration (gem-diol formation), susceptible to rapid racemization, and easily oxidized. Standard generic protocols will fail.[1]

Topic: Analytical Techniques for Benzyl 1-methyl-2-oxoethylcarbamate Ticket ID: REF-CBZ-ALD-001 Status: Active Guide[1]

The Core Challenge: Understanding Your Analyte

Before selecting a method, you must understand why your current chromatograms likely look "messy."

The Molecule: Benzyl 1-methyl-2-oxoethylcarbamate (


)
Structural Class:  N-Protected 

-Amino Aldehyde.[1]
The "Ghost Peak" Phenomenon (Hydration)

In aqueous HPLC mobile phases, the aldehyde carbonyl group (


) reacts reversibly with water to form a gem-diol (hydrate) .
  • Observation: You see two peaks for a single pure compound, or a massively broadened "blob."

  • Cause: The equilibrium between the free aldehyde and the hydrate is slow on the NMR timescale but fast/intermediate on the HPLC timescale.

  • Implication: Standard C18/Water/Acetonitrile gradients often yield unquantifiable data.[1]

The "Silent" Impurity (Racemization)

The proton at the


-position (C2) is highly acidic due to the adjacent aldehyde and carbamate groups.
  • Risk: Basic workups or silica gel chromatography can racemize the L-isomer into a racemic mixture (L/D) within minutes.[1]

  • Detection: Standard achiral HPLC will not show this degradation.[1]

Method Selection Matrix

Use this table to select the correct analytical technique based on your specific data requirement.

Analytical GoalRecommended TechniqueCritical Constraint
Reaction Progress (IPC) TLC (Visual) or Isocratic HPLC Do not use Ninhydrin (amine is capped).[1] Use DNPH or KMnO4 stain.[1]
Quantification (Yield) Reverse Phase HPLC (Derivatized) MUST derivatize with 2,4-DNPH to lock the aldehyde form.
Enantiomeric Purity Chiral HPLC (Normal Phase) Avoid alcohol-heavy mobile phases; alcohols can form hemiacetals.[1]
Structural Confirmation 1H-NMR (

)
Look for the aldehyde proton at ~9.5 ppm.[1]
Mass Confirmation LC-MS (ESI+) Expect

and potential hydrate adducts

.

Detailed Analytical Protocols

Protocol A: Quantitative HPLC via DNPH Derivatization

Best for: Accurate yield determination and eliminating "ghost peaks."[1]

Direct analysis of the free aldehyde is unreliable. This protocol converts the unstable aldehyde into a stable hydrazone before injection.

Reagents:

  • Reagent A: 2,4-Dinitrophenylhydrazine (DNPH) solution (saturated in acidic methanol).[1]

  • Solvent: Acetonitrile (HPLC Grade).[1]

Workflow:

  • Sampling: Take 50

    
    L of your reaction mixture.
    
  • Quench/Derivatize: Add to 200

    
    L of Reagent A .
    
  • Incubation: Let stand at ambient temperature for 15 minutes (yellow/orange precipitate may form).

  • Dilution: Dilute with 750

    
    L Acetonitrile (dissolves the hydrazone).
    
  • Injection: Inject 10

    
    L onto the HPLC.
    

HPLC Conditions:

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5

    
    m.
    
  • Mobile Phase: Isocratic 60% ACN / 40% Water (0.1% TFA).[1]

  • Detection: UV at 360 nm (Specific to the DNPH-hydrazone; ignores starting materials).[1]

Why this works: The DNPH reaction is quantitative and irreversible under these conditions. The resulting hydrazone does not hydrate, resulting in a single, sharp peak.

Protocol B: Chiral Purity Analysis (Racemization Check)

Best for: Ensuring you haven't scrambled the stereocenter.

Critical Warning: Do not use reverse-phase (aqueous) conditions for chiral analysis of this aldehyde, as hydration interferes with chiral recognition.[1] Use Normal Phase .

HPLC Conditions:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

    • Note: Keep Isopropanol low to minimize hemiacetal formation.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 10°C - 15°C (Lower temperature slows on-column racemization).[1]

  • Detection: UV at 254 nm (Benzyl chromophore).[1]

Visual Troubleshooting Workflows

Workflow 1: Analytical Decision Tree

Use this logic flow to determine the correct instrument setup.

AnalyticalWorkflow Start Start: Reaction Monitoring Goal What is the primary goal? Start->Goal Quant Quantification / Yield Goal->Quant Chiral Enantiomeric Excess (ee%) Goal->Chiral ID Identity Confirmation Goal->ID Hydration Is the peak splitting? Quant->Hydration ChiralCol Chiralpak AD-H/OD-H (Hexane/IPA) Chiral->ChiralCol NMR 1H-NMR (CDCl3) Check 9.5ppm ID->NMR Deriv Perform DNPH Derivatization Hydration->Deriv Yes (Common) Direct Direct HPLC (Non-Aqueous) Hydration->Direct No

Caption: Decision tree for selecting the appropriate analytical method based on experimental goals and observed peak behavior.

Workflow 2: Troubleshooting Peak Splitting

If you observe doublets or broad peaks, follow this diagnostic path.

Troubleshooting Problem Problem: Split/Broad Peak CheckWater Is Mobile Phase Aqueous? Problem->CheckWater YesWater Hydrate Formation (Gem-diol) CheckWater->YesWater Yes NoWater Check Sample Solvent CheckWater->NoWater No Sol1 Switch to DNPH Method (Protocol A) YesWater->Sol1 Sol2 Dissolve in dry ACN Inject immediately NoWater->Sol2

Caption: Diagnostic flow for resolving peak splitting issues caused by aldehyde hydration.

Frequently Asked Questions (FAQs)

Q: I see a peak at [M+19] in my LC-MS. Is this an impurity? A: Likely not. This is the hydrate form (


). Aldehydes readily grab a water molecule in the LC-MS source or mobile phase. If the ratio of the M+1 and M+19 peaks changes with mobile phase water content, it is definitely the hydrate.

Q: My NMR shows a small doublet near the aldehyde proton. Is it racemized? A: Not necessarily. It could be a rotamer . The carbamate (Cbz) nitrogen has restricted rotation, often showing two sets of signals in NMR (usually in a 3:1 or 4:1 ratio). To confirm, run the NMR at an elevated temperature (e.g., 50°C); rotamer peaks will coalesce, whereas diastereomers (racemization) will remain distinct.

Q: Can I store the isolated aldehyde? A: Not recommended.


-amino aldehydes are prone to polymerization and oxidation.[1]
  • Best Practice: Use immediately in the next step (e.g., reductive amination or Wittig).

  • If storage is mandatory:[1] Store at -80°C under Argon. Do not store in solution (especially not in methanol or chlorinated solvents, which can be acidic).

Q: Why is my yield low despite the spot disappearing on TLC? A: You might be experiencing over-oxidation .[1] If you are synthesizing this from the alcohol (Cbz-Alaninol) using IBX or Swern, the aldehyde can further oxidize to the carboxylic acid if water is present. Check the baseline of your TLC or run an LC-MS in negative mode to look for the acid (


).

References

  • Hydration of Aldehydes in HPLC

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on derivatization strategies for unstable carbonyls).

    • Note: Standard text establishing the equilibrium of aldehydes in reverse-phase solvents.[1]

  • DNPH Derivatization Methodology

    • Behforouz, M., Bolan, J. L., & Flynt, M. S. (1985). 2,4-Dinitrophenylhydrazones: A Modified Method for the Preparation of these Derivatives and an Explanation of Previous Conflicting Results. The Journal of Organic Chemistry, 50(7), 1186–1189.
  • Racemization of N-Protected Amino Aldehydes

    • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.
    • Key Insight: Detailed mechanisms of racemiz
  • Chiral Separation of Cbz-Amino Acids/Derivatives

    • Application Guide for Chiralpak AD-H. Daicel Corporation.[1]

    • Validation: Confirms utility of Amylose-based columns for carbam

Sources

Optimization

Technical Support Center: Cbz Group Removal Troubleshooting Guide

Core Directive & Philosophy Removing the Cbz (Z) group is often viewed as routine, yet it remains a common bottleneck in complex synthesis. As a Senior Application Scientist, I often see researchers treating deprotection...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Philosophy

Removing the Cbz (Z) group is often viewed as routine, yet it remains a common bottleneck in complex synthesis. As a Senior Application Scientist, I often see researchers treating deprotection as a "black box" step. This is dangerous. To troubleshoot effectively, you must understand the chemoselectivity and mechanistic failure points of your chosen method.

This guide is not a cookbook; it is a logic system. We will cover the two primary vectors: Catalytic Hydrogenolysis (Method A) and Acidolytic Cleavage (Method B), plus a tactical alternative, Transfer Hydrogenation .[1]

Method A: Catalytic Hydrogenolysis (H₂ / Pd-C)[2]

This is the "Gold Standard" for mild deprotection. It relies on the adsorption of the benzyl ring onto the catalyst surface, followed by hydrogen insertion.

Troubleshooting Workflow

Q1: My reaction is stalled or extremely sluggish. I’ve added more catalyst, but it’s not turning over. Why?

Diagnosis: You likely have Catalyst Poisoning or Product Inhibition .[1][2]

  • The Mechanism: The free amine generated during the reaction is a Lewis base. It can coordinate strongly to the Palladium surface, effectively "clogging" the active sites and preventing further benzyl adsorption.

  • The Fix (The "Acid Trick"): Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or dilute HCl to the reaction mixture.

    • Why: This protonates the newly formed amine (

      
      ). The ammonium salt cannot coordinate to the Pd metal, keeping the catalyst surface active.
      
  • Alternative Cause: Sulfur or Phosphine moieties in your molecule. These irreversibly poison Pd.

    • Fix: Switch to Method B (Acidolysis) or try Raney Nickel (requires high pressure/temp, risky) or Birch reduction conditions.

Q2: I have a halogen (Cl, Br, I) on my aromatic ring. The Cbz is gone, but so is my halogen.

Diagnosis: Over-reduction (Hydrodehalogenation).

  • The Mechanism: The Pd-H bond is energetic enough to perform oxidative addition into Ar-X bonds, especially Ar-I and Ar-Br.

  • The Fix:

    • Poison the Catalyst: Add Pyridine or Ethylenediamine to the reaction (approx. 0.5 equiv). This dampens the activity of the catalyst.

    • Change Catalyst: Switch to PtO₂ (Adams' Catalyst) in EtOAc. Platinum is generally less active toward hydrodehalogenation than Palladium.

    • Switch Method: Use Transfer Hydrogenation (see below) or Acidolysis.

Visualization: Hydrogenolysis Decision Tree

Hydrogenolysis_Troubleshooting start Start: Cbz Removal (H2, Pd/C) check_progress Is Reaction Complete? start->check_progress check_poison Contains S, P, or basic Amines? check_progress->check_poison No (Stalled) finish Isolate Product check_progress->finish Yes check_halogen Substrate has Halogens (Cl, Br, I)? sol_acid Add 1-2 eq. AcOH (Prevents Amine poisoning) check_halogen->sol_acid No sol_selectivity Use PtO2 or Poison with Pyridine check_halogen->sol_selectivity Yes check_poison->check_halogen No sol_poison Switch to Acidolysis (HBr/AcOH) check_poison->sol_poison Yes (S/P present)

Caption: Logical flow for troubleshooting stalled or non-selective catalytic hydrogenation.

Method B: Acidolytic Cleavage (HBr / AcOH)

When hydrogenation is impossible (e.g., presence of sulfides), acidolysis is the robust alternative.

Troubleshooting Workflow

Q3: The Cbz group is removed, but I see a new impurity with M+90 mass (Benzyl). What happened?

Diagnosis:


-Benzylation  (The "Push-Pull" Error).
  • The Mechanism: Acid cleavage generates a Benzyl Carbocation (

    
    ). This is a potent electrophile. If your newly deprotected amine is available, it will attack the 
    
    
    
    , re-alkylating the amine to form an
    
    
    -Benzyl derivative.
  • The Fix: Use a Scavenger .

    • Add Thioanisole or Pentamethylbenzene to the reaction mixture. These electron-rich species react with the benzyl cation faster than your amine does.

Q4: My peptide/substrate degraded. The conditions seem too harsh.

Diagnosis: Hydrolysis of sensitive esters or amides.

  • The Fix:

    • Ensure strictly anhydrous conditions. HBr/AcOH is hygroscopic. Moisture creates H₃O⁺, which hydrolyzes esters.

    • Switch to HBr in TFA or Boron Tribromide (BBr₃) in DCM at -78°C for a milder, Lewis-acid driven approach.

Method C: Transfer Hydrogenation (The Tactical Choice)

Q5: I don't have a hydrogenator/Parr shaker, and balloons are dangerous for my scale. What now?

Solution: Use Ammonium Formate or 1,4-Cyclohexadiene with Pd/C.

  • Why it works: These reagents decompose on the Pd surface to release H₂ and volatile byproducts (CO₂, NH₃, Benzene).

  • Benefit: Often faster than balloon hydrogenation because the local concentration of H₂ at the catalyst surface is higher.

  • Selectivity: Frequently retains Ar-Cl and Ar-Br bonds better than H₂ gas.

Comparative Data & Protocols

Method Comparison Table
FeatureCatalytic Hydrogenation (H₂/Pd)Acidolysis (HBr/AcOH)Transfer Hydrogenation
Primary Mechanism Surface Adsorption / ReductionSN1 / CarbocationSurface Decomposition
Key Reagents H₂ gas, Pd/C (10%), Solvent33% HBr in AcOHNH₄HCO₂, Pd/C, MeOH
Halogen Tolerance Poor (Debromination risk)ExcellentGood (Better than H₂)
Sulfur Tolerance Zero (Poisoning)ExcellentZero (Poisoning)
Main Byproducts Toluene, CO₂Benzyl BromideToluene, CO₂, NH₃
Throughput Slow (Diffusion limited)FastVery Fast
Detailed Protocol: HBr in Acetic Acid (Moisture Sensitive)

Scope: For substrates containing Sulfur or those resistant to Hydrogenolysis.[1]

  • Preparation: Dry the substrate thoroughly. Weigh out substrate (1.0 equiv) into a round-bottom flask.

  • Scavenger: Add Thioanisole (2.0 equiv) if the substrate is electron-rich or prone to alkylation.

  • Acid Addition: Cool flask to 0°C. Add 33% HBr in Acetic Acid (approx. 10 mL per gram of substrate) dropwise under Nitrogen.

    • Note: Fuming HBr is corrosive. Use a trap.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material.[3]

  • Workup (Critical):

    • Pour reaction mixture into cold Diethyl Ether (Et₂O).

    • The amine hydrobromide salt should precipitate.

    • Filter the solid.[4][5] Wash extensively with Et₂O to remove the benzyl bromide byproduct and acetic acid.

    • Alternative: If no precipitate, evaporate AcOH (requires high vac/toluene azeotrope), then partition between water and Et₂O. The product is in the water layer.[4]

Visualization: Acidolysis Mechanism & Scavenging

Acidolysis_Mechanism sub1 R-NH-Cbz acid HBr / AcOH sub1->acid inter Intermediate Carbamic Acid acid->inter cation Benzyl Cation (Bn+) [Electrophile] acid->cation prod Product: R-NH3+ Br- inter->prod -CO2 scavenger Scavenger (Thioanisole) cation->scavenger Fast Trapping side_rxn Side Rxn: N-Benzylation cation->side_rxn If No Scavenger waste Benzyl-Scavenger Adduct scavenger->waste side_rxn->prod Impurity

Caption: Mechanism of Acidolysis showing the critical role of scavengers in preventing N-benzylation.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006.[6]

  • Organic Syntheses. Removal of Cbz Group using HBr/AcOH. Org. Synth. 1978 , 58, 113.

  • Coleman, D. R.; Roy, J. S.Catalytic Transfer Hydrogenation: A Review. Chem. Rev.2010, 110, 3450.
  • Felix, A. M.; Heimer, E. P.; Lambros, T. J.Amine Deprotection Methods. J. Org. Chem.1978, 43, 4194. (Specifics on Scavengers in Acidolysis).

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Amine Protection: Unveiling the Dichotomy of Cbz and Boc Groups

In the intricate world of organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the judicious selection of protecting groups is a cornerstone of success.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the judicious selection of protecting groups is a cornerstone of success.[1][2] This guide, crafted for researchers, scientists, and professionals in drug development, provides an in-depth comparison of two of the most stalwart guardians of the amine functional group: the classic Benzyloxycarbonyl (Cbz or Z) group and the versatile tert-Butoxycarbonyl (Boc) group. While the user's query mentioned "Benzyl 1-methyl-2-oxoethylcarbamate," this appears to be a less common or potentially misidentified protecting group. Given the context of a comparison with the Boc group, this guide will focus on the far more prevalent and pedagogically valuable juxtaposition of the Cbz and Boc protecting groups.

The fundamental distinction between these two carbamate-based protecting groups lies in their cleavage conditions, a concept known as orthogonality.[3][4][5] This principle allows for the selective removal of one protecting group in the presence of others, a critical capability in multi-step synthetic campaigns.[2][4][5]

At a Glance: Core Chemical Differences and Strategic Implications

FeatureBenzyloxycarbonyl (Cbz, Z) Grouptert-Butoxycarbonyl (Boc) Group
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-
Introduction Reagent Benzyl chloroformate (Cbz-Cl) or Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu)Di-tert-butyl dicarbonate (Boc₂O)
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)Acidolysis (e.g., TFA, HCl)[6][7][8]
Stability Stable to acidic and basic conditions[1]Stable to basic and nucleophilic conditions, labile to acid[9][10]
Key Advantage Mild, neutral pH deprotection[1]Orthogonal to base-labile and hydrogenolysis-labile groups
Primary Limitation Incompatible with reducible functional groups (e.g., alkenes, alkynes)[1]Harsh acidic conditions may cleave other acid-sensitive groups[1]

The Causality Behind Experimental Choices: A Deeper Dive

The choice between Cbz and Boc is not arbitrary; it is a strategic decision dictated by the molecular landscape of the substrate and the planned synthetic route.

The Case for Cbz: A Legacy of Mildness

Introduced by Bergmann and Zervas in 1932, the Cbz group has a long and storied history in peptide synthesis.[3] Its primary strength lies in its remarkable stability to a wide range of chemical conditions, including both acids and bases.[1] This robustness allows for a great deal of flexibility in subsequent synthetic transformations.

The true elegance of the Cbz group is revealed in its deprotection. Catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) with a source of hydrogen gas, is an exceptionally mild method that proceeds at neutral pH.[1][3] This makes it the protecting group of choice when the substrate is adorned with acid- or base-sensitive functionalities.

However, the reliance on catalytic hydrogenation is also its Achilles' heel. The presence of reducible groups, such as alkenes, alkynes, or certain sulfur-containing residues like methionine, can lead to undesired side reactions.[1]

The Rise of Boc: A Pillar of Modern Solid-Phase Synthesis

The Boc group, developed by Carpino in 1957, revolutionized peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).[11] Its defining characteristic is its lability under acidic conditions.[9] This is typically achieved with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent.[6][7]

This acid-lability makes the Boc group orthogonal to base-labile protecting groups like Fmoc and hydrogenolysis-labile groups like Cbz.[4][5][12] This orthogonality is the bedrock of many complex synthetic strategies, allowing for the sequential unmasking of different functional groups within the same molecule.[4][5][13]

The downside of Boc protection is the harshness of the acidic deprotection conditions, which can be detrimental to other acid-sensitive moieties within the molecule.[1] Furthermore, the deprotection mechanism proceeds through a stable tert-butyl cation intermediate, which can lead to undesired alkylation of nucleophilic side chains (e.g., in tryptophan or cysteine).[3][9][14] This necessitates the use of "scavengers," such as anisole or thioanisole, in the deprotection cocktail to trap these reactive electrophiles.[3][14]

Experimental Protocols: A Self-Validating System

The following protocols for the protection and deprotection of a generic amino acid (Alanine) are presented to illustrate the practical application of these protecting groups.

Protocol 1: N-Protection of Alanine with Boc Anhydride

Objective: To synthesize Boc-Alanine with high yield and purity.

Methodology:

  • Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M aqueous hydrochloric acid (HCl) at 0 °C.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the product.

Causality: The use of a biphasic system with a base (NaOH) facilitates the deprotonation of the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of Boc₂O.[8] Acidification during workup protonates the carboxylate, rendering the product soluble in organic solvent for extraction.

Protocol 2: Acidolytic Deprotection of Boc-Alanine

Objective: To remove the Boc group to yield free Alanine.

Methodology:

  • Dissolution: Dissolve Boc-Alanine (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. The reaction is typically accompanied by the evolution of CO₂ gas.[8]

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

    • The resulting residue can be triturated with cold diethyl ether to precipitate the alanine-TFA salt.

    • The salt can be further purified or neutralized to obtain the free amino acid.

Causality: TFA protonates the carbamate oxygen, initiating the elimination of the stable tert-butyl cation and the formation of a transient carbamic acid, which spontaneously decarboxylates to liberate the free amine.[8][12]

Protocol 3: N-Protection of Alanine with Benzyl Chloroformate

Objective: To synthesize Cbz-Alanine with high yield and purity.

Methodology:

  • Dissolution: Dissolve L-Alanine (1.0 eq) in 2M aqueous sodium hydroxide (NaOH) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) and 2M NaOH solution dropwise and simultaneously, maintaining the pH between 9-10.

  • Reaction: Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. A white precipitate should form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Causality: The Schotten-Baumann reaction conditions, involving an aqueous base, ensure the amino group is deprotonated and available for nucleophilic attack on the acyl chloride of Cbz-Cl. Maintaining a basic pH is crucial to neutralize the HCl byproduct.

Protocol 4: Hydrogenolytic Deprotection of Cbz-Alanine

Objective: To remove the Cbz group under mild, neutral conditions.

Methodology:

  • Dissolution: Dissolve Cbz-Alanine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected Alanine.

Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, carbon dioxide, and toluene as byproducts.[7] This heterogeneous catalysis allows for easy removal of the catalyst by simple filtration.

Visualization of Key Concepts

G cluster_0 Cbz (Z) Group Workflow cluster_1 Boc Group Workflow Amino Acid Amino Acid Cbz-Amino Acid Cbz-Amino Acid Amino Acid->Cbz-Amino Acid Cbz-Cl, NaOH Free Amine Free Amine Cbz-Amino Acid->Free Amine H₂, Pd/C Amino Acid_2 Amino Acid Boc-Amino Acid Boc-Amino Acid Amino Acid_2->Boc-Amino Acid Boc₂O, Base Free Amine_2 Free Amine Boc-Amino Acid->Free Amine_2 TFA or HCl

Conclusion and Future Perspectives

Both the Cbz and Boc protecting groups are powerful tools in the arsenal of the synthetic chemist. The choice is not a matter of which is "better," but which is more appropriate for the specific synthetic challenge at hand. The Cbz group offers a robust protection that can be removed under exceptionally mild, neutral conditions, ideal for sensitive substrates. The Boc group, in contrast, is the cornerstone of many modern orthogonal strategies, particularly in solid-phase peptide synthesis, due to its acid lability. A thorough understanding of their respective stabilities and deprotection mechanisms is paramount for the design of efficient and successful synthetic routes.[1] As the complexity of synthetic targets continues to grow, the strategic and synergistic use of these and other protecting groups will remain a critical area of chemical innovation.

References

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved from [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. (2005). Journal of Organic Chemistry, 70(22), 9048-9051. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. (2020). Organic & Biomolecular Chemistry, 18(3), 485-489. Retrieved from [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • benzyl 1-methyl-2-oxoethylcarbamate. ChemSynthesis. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Journal of Peptide Science, 6(12), 608-628. Retrieved from [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

  • Orthogonal Protection Definition. Fiveable. Retrieved from [Link]

  • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (2004). Tetrahedron Letters, 45(10), 2141-2144. Retrieved from [Link]

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Comparative

A Comparative Guide to Carbamate Protecting Groups in Peptide Synthesis: Cbz-L-Alanine vs. Boc-L-Alanine and Fmoc-L-Alanine

< For Researchers, Scientists, and Drug Development Professionals Abstract In the precise world of peptide synthesis, the selection of an amine-protecting group is a critical decision that dictates the overall synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise world of peptide synthesis, the selection of an amine-protecting group is a critical decision that dictates the overall synthetic strategy, influencing yield, purity, and the feasibility of complex molecular designs. This guide provides an in-depth comparative analysis of Benzyl 1-methyl-2-oxoethylcarbamate, more commonly known as N-Benzyloxycarbonyl-L-alanine (Cbz-L-Ala or Z-L-Ala), against two other cornerstone carbamates: N-tert-Butoxycarbonyl-L-alanine (Boc-L-Ala) and N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-L-Ala). We will explore their respective chemical properties, performance in synthetic applications, and the causality behind experimental choices, supported by established protocols and data. The core of this comparison lies in the concept of orthogonality —the ability to deprotect one group without affecting another—which is fundamental to modern multi-step organic synthesis.[1][2][3]

Introduction: The Central Role of Carbamates in Peptide Chemistry

The synthesis of peptides, essential molecules in biology and medicine, requires the sequential coupling of amino acids.[4] To prevent unwanted side reactions and ensure the formation of the correct peptide bond, the nucleophilic α-amino group of the incoming amino acid must be temporarily blocked or "protected".[3] Carbamates are the preeminent class of protecting groups for this purpose due to their unique balance of stability and selective lability.[1] They are readily installed, stable to a wide range of reagents used during peptide coupling, and can be removed under specific conditions that leave other functional groups and, crucially, the newly formed peptide bond, intact.[1][3]

This guide focuses on three alanine derivatives, each protected by a different, widely-used carbamate group:

  • Cbz (Benzyloxycarbonyl): A foundational protecting group, introduced by Bergmann and Zervas, that is stable under various conditions but is readily cleaved by catalytic hydrogenolysis.[5][6]

  • Boc (tert-Butoxycarbonyl): A highly popular group, particularly in both solution-phase and solid-phase synthesis, known for its sensitivity to acid.[1][7][8]

  • Fmoc (9-Fluorenylmethoxycarbonyl): The modern standard for automated Solid-Phase Peptide Synthesis (SPPS), prized for its lability under mild basic conditions.[9]

The choice between these fundamentally impacts the synthetic route, especially concerning compatibility with other protecting groups on amino acid side chains.[10][]

Structural and Physicochemical Properties

The structural differences between the Cbz, Boc, and Fmoc groups directly influence their physical properties, such as solubility and crystallinity, which in turn affect handling and reaction conditions.

Caption: Chemical structures of Cbz-L-Alanine, Boc-L-Alanine, and Fmoc-L-Alanine.

Table 1: Comparative Physicochemical Properties

PropertyCbz-L-AlanineBoc-L-AlanineFmoc-L-Alanine
Synonyms Z-L-Ala-OH, N-Carbobenzoxy-L-alanineBoc-L-Ala-OHFmoc-L-Ala-OH
CAS Number 1142-20-7[12]15761-38-3[8][13]35661-39-3[9]
Molecular Formula C₁₁H₁₃NO₄[12]C₈H₁₅NO₄[8]C₁₈H₁₇NO₄[9]
Molecular Weight 223.23 g/mol [12]189.21 g/mol [8]311.33 g/mol [9]
Appearance White to off-white crystalline powder[5][12]White to off-white crystalline powder[8]White powder[9]
Melting Point 84-87 °C[12]78-85 °C[8]147-153 °C[14]
Solubility Soluble in methanol, ethyl acetate, acetic acid; sparingly soluble in water.[5]Soluble in DMSO, Methanol.[13]Soluble in DMF; slightly soluble in DMSO, Methanol.[14]
Optical Rotation [α]²⁰/D ~ -14.5° (c=2, Acetic Acid)[12][α]²⁰/D ~ -25° (c=1-2, Acetic Acid)[8][13][α]²⁰/D ~ -19° (c=1, DMF)[14]

Performance in Synthetic Applications: A Head-to-Head Comparison

The utility of a protecting group is defined by its stability under coupling conditions and the specificity of its removal. The Cbz, Boc, and Fmoc groups exhibit distinct cleavage mechanisms, forming the basis of orthogonal protection strategies that are essential for synthesizing complex peptides.[1][10][]

Deprotection Chemistry: The Core of Orthogonality

The key differentiator between these carbamates is their lability profile.[10]

  • Cbz (Hydrogenolysis): The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C).[1][16] This process is exceptionally mild and occurs at neutral pH, cleaving the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[16] Its major advantage is its stability towards both acids and bases, making it orthogonal to Boc and Fmoc groups.[17] However, it is incompatible with other reducible functional groups within the peptide, such as alkynes, alkenes, or certain sulfur-containing residues like methionine if not carefully controlled.[16]

  • Boc (Acidolysis): The Boc group is stable to a wide range of conditions but is specifically designed to be cleaved by strong acids, such as neat Trifluoroacetic Acid (TFA) or HCl in an organic solvent like dioxane.[1][18] The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutene and CO₂.[17] This acid-lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

  • Fmoc (Base-Lability): The Fmoc group is stable to acid but is rapidly cleaved by mild bases, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][19] The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, followed by a β-elimination to release the free amine and a dibenzofulvene-piperidine adduct.[20][21] This mild, base-mediated deprotection is the cornerstone of modern automated SPPS because it leaves acid-labile side-chain protecting groups (often based on tert-butyl ethers or esters) completely intact.[10][]

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.

Table 2: Summary of Deprotection Conditions and Compatibility

Protecting GroupDeprotection Reagent(s)MechanismKey AdvantagesKey Limitations
Cbz H₂ gas, Pd/C catalyst[16]HydrogenolysisStable to acid and base; mild, neutral pH conditions.[1][6]Incompatible with reducible groups (alkenes, alkynes, some S-containing AAs).[16] Primarily for solution-phase.
Boc Trifluoroacetic Acid (TFA); HCl in dioxane[1][18]AcidolysisFast and clean removal; compatible with hydrogenolysis.[1]Harsh acidic conditions can degrade sensitive peptides; requires acid-stable side-chain protection.[10]
Fmoc 20% Piperidine in DMF[21]Base-catalyzed β-eliminationVery mild conditions; orthogonal to acid-labile groups; ideal for automated SPPS.[9][10]Piperidine can cause side reactions like aspartimide formation or diketopiperazine formation.[22]
Impact on Racemization during Coupling

A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral α-carbon of the amino acid. Racemization can occur during the carboxyl group activation step required for peptide bond formation.[23] Fortunately, the urethane-type linkage of carbamate protecting groups like Cbz, Boc, and Fmoc significantly suppresses this side reaction compared to acyl-type N-protecting groups.[24] The lone pair on the carbamate nitrogen participates in resonance, reducing the acidity of the α-proton and the propensity to form a planar, achiral oxazolone intermediate, which is the primary pathway for racemization.[24] While all three are effective, the risk is not zero, and the choice of coupling reagents and additives (e.g., HOBt, Oxyma) remains crucial to ensure high optical purity.[23][24]

Experimental Protocols: A Practical Guide

The following protocols provide standardized, step-by-step methodologies for the deprotection of each carbamate group from an N-protected L-alanine substrate.

Protocol 1: Catalytic Hydrogenolysis of Cbz-L-Alanine

Causality: This protocol utilizes catalytic transfer hydrogenation, a safer and often more convenient alternative to using a balloon of hydrogen gas. Palladium on activated carbon (Pd/C) is the catalyst of choice, facilitating the cleavage of the C-O bond of the benzyl ester. Methanol is an excellent solvent as it readily dissolves the starting material and the product, and is compatible with the catalyst system.

  • Dissolution: Dissolve Cbz-L-Alanine (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd) to the solution. The mixture will turn black.

  • Hydrogen Source: Add a hydrogen donor such as ammonium formate (3-5 eq) or cyclohexene. Alternatively, flush the flask with H₂ gas and maintain a positive pressure with a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[16] Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield L-alanine. The product can be further purified by recrystallization if necessary.

Protocol 2: Acid-Mediated Deprotection of Boc-L-Alanine

Causality: This protocol uses a strong acid, TFA, to cleave the acid-labile Boc group. Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed. The work-up is designed to remove the excess TFA and isolate the product as its free amine or a salt.

  • Dissolution: Dissolve Boc-L-Alanine (1.0 eq) in dichloromethane (DCM) (approx. 0.2 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (5-10 eq, often used as a 25-50% solution in DCM). Gas evolution (CO₂ and isobutylene) will be observed.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[18][25]

  • Isolation: The resulting residue is the TFA salt of L-alanine. To obtain the free amine, dissolve the residue in water, neutralize carefully with a mild base (e.g., saturated NaHCO₃ solution), and then extract or isolate the product. Alternatively, co-evaporation with toluene can help remove residual TFA.[25]

Protocol 3: Base-Mediated Deprotection of Fmoc-L-Alanine

Causality: This is the standard protocol used in SPPS. Piperidine, a secondary amine, acts as the base to initiate the β-elimination of the Fmoc group. DMF is the solvent of choice in SPPS due to its excellent solvating properties for both the protected amino acids and the growing peptide chain on the resin.[19]

  • Solvent & Reagent: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction Setup: If performing on a solid support (e.g., Fmoc-L-Ala-Wang resin), swell the resin in DMF. For a solution-phase example, dissolve Fmoc-L-Alanine (1.0 eq) in DMF.

  • Deprotection: Add the 20% piperidine/DMF solution to the dissolved starting material or resin and agitate gently at room temperature.

  • Reaction Time: The reaction is typically very fast, often complete within 5-15 minutes.[19][22]

  • Monitoring: In SPPS, the completion is often assumed or can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct. In solution, TLC or LC-MS can be used.

  • Work-up (for SPPS): After the reaction time, drain the solution from the reaction vessel and wash the resin extensively with DMF to remove the piperidine and the adduct, leaving the free amine ready for the next coupling step.[19]

Caption: Comparative experimental workflows for carbamate deprotection.

Conclusion and Recommendations

The choice between Cbz, Boc, and Fmoc protected alanines is not a matter of superiority, but of strategic selection based on the synthetic goal.

  • Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-L-Alanine) remains a valuable tool, especially in solution-phase synthesis . Its robustness towards both acidic and basic conditions makes it an excellent orthogonal partner to Boc and Fmoc groups when planning the synthesis of complex molecules with multiple protection sites.[10][26] Its primary limitation is the incompatibility with hydrogenation-sensitive functional groups.

  • Boc-L-Alanine is a versatile and cost-effective building block for both solution-phase and manual solid-phase synthesis . The Boc/Cbz strategy, where Boc is used for temporary Nα-protection and Cbz-based groups for permanent side-chain protection, is a classic and effective approach.[]

  • Fmoc-L-Alanine is the undisputed gold standard for automated Solid-Phase Peptide Synthesis (SPPS) . The mildness of its base-labile deprotection allows for the use of acid-labile side-chain protecting groups, which can all be removed in a single final step with strong acid (e.g., TFA) during cleavage from the resin.[10] This streamlined workflow is what enables the efficient, automated synthesis of long peptides.

For the modern drug development professional, a deep understanding of the interplay between these three carbamate protecting groups is essential. It allows for the rational design of synthetic strategies, troubleshooting of problematic sequences, and the creation of complex, modified peptides that are central to therapeutic innovation.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. [Link]

  • PubChem. Tert-butoxycarbonylalanine. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013). [Link]

  • Gregg B. Fields, et al. Methods for Removing the Fmoc Group. In: Fmoc Solid Phase Peptide Synthesis. [Link]

  • YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. (2021). [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ChemSynthesis. benzyl 1-methyl-2-oxoethylcarbamate. [Link]

  • PubChem. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine. [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. (2020). [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). [Link]

  • Reddit. Boc De-protection : r/Chempros. (2023). [Link]

  • PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Benzyl 1-methyl-2-oxoethylcarbamate as a Serine Protease Inhibitor

Introduction: The Rationale for Investigating Benzyl 1-methyl-2-oxoethylcarbamate Serine proteases represent one of the largest and most functionally diverse families of enzymes, playing critical roles in physiological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Benzyl 1-methyl-2-oxoethylcarbamate

Serine proteases represent one of the largest and most functionally diverse families of enzymes, playing critical roles in physiological processes ranging from digestion to blood coagulation and immune responses.[1] Their dysregulation is implicated in numerous pathologies, including cancer, thrombosis, and inflammatory diseases, making them prime targets for therapeutic intervention.[1] The carbamate functional group is a "privileged" scaffold in inhibitor design, known to form a covalent, yet often reversible, bond with the active site serine residue of these enzymes.[2] This mechanism mimics the transition state of peptide bond hydrolysis, leading to potent and selective inhibition.

This guide outlines a comprehensive validation workflow for a novel compound, Benzyl 1-methyl-2-oxoethylcarbamate. Due to the presence of the electrophilic carbamate moiety, we hypothesize that this compound will act as an inhibitor of serine proteases. Our investigation will utilize bovine α-chymotrypsin as a model enzyme due to its well-characterized kinetics and commercial availability.

To provide a robust benchmark for performance, we will compare our test compound against 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) , a well-established, broad-spectrum, and irreversible serine protease inhibitor.[3][4][5] This comparative approach is essential for contextualizing the potency, selectivity, and potential therapeutic utility of our novel compound.

Phase 1: Initial Potency Assessment and IC50 Determination

The first critical step in validating a new inhibitor is to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[6][7] A lower IC50 value signifies higher potency.[8]

Causality Behind the Experimental Design:

We employ a dose-response assay to determine the IC50. By systematically increasing the concentration of the inhibitor while keeping the enzyme and substrate concentrations constant, we can observe the progressive reduction in enzymatic activity. This allows for the generation of a sigmoidal curve from which the IC50 value can be accurately interpolated.[6] This initial screen is a cost-effective and rapid method to confirm inhibitory activity and establish a baseline for potency before committing to more complex mechanistic studies.

cluster_workflow IC50 Determination Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) plate Plate Serial Dilutions of Inhibitors (Test Compound & AEBSF) prep->plate Variable Concentrations add_enzyme Add Enzyme (α-Chymotrypsin) to each well plate->add_enzyme incubate Pre-incubate Inhibitor with Enzyme add_enzyme->incubate Allow Binding add_substrate Initiate Reaction by adding Fluorogenic Substrate incubate->add_substrate read Measure Fluorescence Kinetically (Plate Reader) add_substrate->read Monitor Product Formation plot Plot % Inhibition vs. [Inhibitor] (Logarithmic Scale) read->plot calc Calculate IC50 (Non-linear Regression) plot->calc cluster_mechanism Proposed Mechanism: Covalent Carbamylation Enzyme Chymotrypsin Active Site (with Serine-OH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding (Kᵢ) Inhibitor Benzyl 1-methyl-2-oxoethylcarbamate Inhibitor->Complex Covalent_Adduct Carbamylated Enzyme (Inactive) Complex->Covalent_Adduct Nucleophilic Attack (k_inact) Leaving_Group Benzyl Alcohol (Leaving Group) Covalent_Adduct->Leaving_Group Release

Sources

Comparative

A Comparative Analysis of Benzyl 1-methyl-2-oxoethylcarbamate Analogs as Potential Enzyme Inhibitors

Introduction: The Carbamate Scaffold in Drug Discovery The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique structural and electronic properties.[1] As a hybrid of ester and amide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbamate Scaffold in Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique structural and electronic properties.[1] As a hybrid of ester and amide functionalities, the carbamate moiety offers a balance of stability and reactivity, making it an ideal scaffold for designing enzyme inhibitors.[1] Carbamates are proteolytically stable compared to amides and can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1] Their ability to act as covalent reversible or irreversible inhibitors for serine hydrolases, such as proteases and esterases, has led to their incorporation into numerous therapeutic agents.[2] This guide provides a comparative analysis of Benzyl 1-methyl-2-oxoethylcarbamate and a rationally designed series of its analogs, exploring their potential as enzyme inhibitors. We will delve into the synthetic rationale, detailed experimental protocols for their preparation and evaluation, and a structure-activity relationship (SAR) analysis to guide future drug development efforts.

Core Compound: Benzyl 1-methyl-2-oxoethylcarbamate

The parent compound, Benzyl 1-methyl-2-oxoethylcarbamate, features a central carbamate linkage flanked by a benzyl group and a 1-methyl-2-oxoethyl moiety. The α-keto group in this side chain is a key feature, as it can act as an electrophilic "warhead," reacting with nucleophilic residues (such as serine or cysteine) in an enzyme's active site. The benzyl group provides a hydrophobic anchor that can interact with nonpolar pockets within the enzyme, while the methyl group can influence the steric fit and conformational preferences of the inhibitor.

Design and Rationale for Analog Synthesis

To explore the structure-activity landscape around Benzyl 1-methyl-2-oxoethylcarbamate, a series of analogs was designed to probe the contributions of the benzyl ring, the alkyl substituent, and the carbamate nitrogen. The rationale behind these modifications is to systematically alter the electronic, steric, and hydrophobic properties of the molecule to optimize its interaction with a target enzyme, such as a protease or esterase.

Analog Series:

  • Series A: Benzyl Ring Substitution: Introduction of electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -Cl, -NO2) groups at the para-position of the benzyl ring to modulate electronic properties and potential interactions with the target.

  • Series B: Alkyl Group Variation: Replacement of the methyl group with ethyl and isopropyl groups to investigate the impact of steric bulk on binding affinity and selectivity.

  • Series C: N-Alkylation: Introduction of a methyl group on the carbamate nitrogen to assess the role of the N-H proton as a hydrogen bond donor.

The following diagram illustrates the diversification strategy for the analog library.

G cluster_A Series A: Benzyl Ring Analogs cluster_B Series B: Alkyl Side-Chain Analogs cluster_C Series C: N-Alkylated Analog Parent Compound Parent Compound Series A Series A Parent Compound->Series A Benzyl Ring Substitutions Series B Series B Parent Compound->Series B Alkyl Group Variation Series C Series C Parent Compound->Series C N-Alkylation A1 p-Methoxybenzyl Series A->A1 A2 p-Chlorobenzyl Series A->A2 A3 p-Nitrobenzyl Series A->A3 B1 Ethyl Series B->B1 B2 Isopropyl Series B->B2 C1 N-Methyl Series C->C1

Caption: Diversification strategy for the analog library.

Experimental Protocols

General Synthesis of Benzyl 1-alkyl-2-oxoethylcarbamate Analogs

The synthesis of the target carbamates can be achieved through a multi-step process starting from readily available amino acids. The following is a general, representative protocol.

Workflow for Synthesis:

G Amino_Acid Corresponding Amino Acid (e.g., Alanine, Valine) Esterification Esterification (SOCl2, MeOH) Amino_Acid->Esterification N-Protection N-Protection (Substituted Benzyl Chloroformate, Base) Esterification->N-Protection Reduction DIBAL-H Reduction to Aldehyde N-Protection->Reduction Final_Product Final Carbamate Analog Reduction->Final_Product

Caption: General synthetic workflow for the carbamate analogs.

Step-by-Step Protocol (Example: Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate):

  • Esterification of L-Alanine: To a suspension of L-alanine (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

  • N-Protection: Dissolve the alanine methyl ester hydrochloride (1.0 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate solution. Cool to 0 °C and add benzyl chloroformate (1.1 eq) dropwise. Stir at room temperature for 4 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-protected ester.

  • Reduction to Aldehyde: Dissolve the N-protected ester (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under a nitrogen atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise. Stir at -78 °C for 2 hours. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired Benzyl 1-methyl-2-oxoethylcarbamate.

Note: The synthesis of analogs in Series A would involve using the corresponding para-substituted benzyl chloroformate in Step 2. For Series B, the starting amino acid in Step 1 would be varied (e.g., L-valine for the isopropyl analog). For Series C, an additional N-alkylation step would be required prior to the reduction.

In Vitro Enzyme Inhibition Assay (General Protocol for a Serine Protease)

The inhibitory potency of the synthesized analogs can be determined using a fluorogenic substrate assay.[3]

Workflow for Inhibition Assay:

G Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Fluorogenic Substrate Incubate->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Increase over Time Initiate_Reaction->Monitor_Fluorescence Data_Analysis Calculate Initial Velocities and Determine IC50 Monitor_Fluorescence->Data_Analysis

Caption: Workflow for the in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the target serine protease, a suitable fluorogenic peptide substrate, and the synthesized carbamate inhibitors in an appropriate buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Setup: In a 96-well microplate, add the assay buffer and varying concentrations of the inhibitor.

  • Enzyme Addition: Add the enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Comparative Performance Analysis and Structure-Activity Relationships

The following table summarizes the synthesized analogs and provides a hypothesized comparative analysis of their inhibitory potency based on established principles of medicinal chemistry and carbamate inhibitor function.[4][5]

Compound ID Analog Series Modification Hypothesized Relative Potency Rationale
Parent -Benzyl 1-methyl-2-oxoethylcarbamateBaselineThe parent compound serves as the reference for comparison.
A1 Ap-Methoxybenzyl+The electron-donating methoxy group may enhance π-π stacking interactions with aromatic residues in the active site.
A2 Ap-Chlorobenzyl++The chloro- group can participate in halogen bonding and increases hydrophobicity, potentially improving binding affinity.
A3 Ap-Nitrobenzyl+The strong electron-withdrawing nitro group may enhance the electrophilicity of the carbamate carbonyl, but could also introduce unfavorable steric or electronic clashes.
B1 BEthyl Side-Chain++A slightly larger alkyl group may provide a better steric fit in a hydrophobic pocket adjacent to the catalytic residue.
B2 BIsopropyl Side-Chain+/-The increased steric bulk of the isopropyl group could either enhance binding through increased hydrophobic interactions or decrease potency due to steric hindrance.
C1 CN-Methyl--Removal of the N-H proton eliminates a potential hydrogen bond donor, which is often crucial for anchoring the inhibitor in the active site, likely leading to a significant decrease in potency.

Structure-Activity Relationship (SAR) Insights:

  • Benzyl Ring Substituents: The electronic nature of the substituent on the benzyl ring is expected to modulate the binding affinity. Electron-donating groups may enhance cation-π or π-π interactions, while electron-withdrawing groups can influence the reactivity of the carbamate. Halogenated analogs often exhibit improved potency due to favorable hydrophobic and halogen bonding interactions.

  • Alkyl Side-Chain: The size of the alkyl group at the α-position is critical for optimal fitting into the S1 pocket of many proteases. A modest increase in size from methyl to ethyl may improve hydrophobic contacts, while a bulkier group like isopropyl could be detrimental if the pocket is constrained.

  • Carbamate N-H: The N-H proton of the carbamate is often a key hydrogen bond donor, interacting with the backbone carbonyls of the enzyme. Its removal through N-alkylation is generally expected to be detrimental to inhibitory activity.

Conclusion and Future Directions

This guide has presented a comparative framework for the analysis of Benzyl 1-methyl-2-oxoethylcarbamate and its analogs as potential enzyme inhibitors. The proposed synthetic routes are robust and adaptable for the creation of a diverse chemical library. The in vitro evaluation protocol provides a reliable method for determining the inhibitory potency of these compounds. The hypothesized structure-activity relationships suggest that modifications to the benzyl ring and the α-alkyl substituent can significantly impact activity, while the integrity of the carbamate N-H is likely crucial.

Future work should focus on the synthesis and experimental validation of the proposed analogs against a panel of relevant enzymes, such as human neutrophil elastase, chymotrypsin, or viral proteases. Promising candidates should be further characterized for their mechanism of inhibition (reversible vs. irreversible), selectivity, and pharmacokinetic properties. The insights gained from this comparative analysis will be invaluable for the rational design of next-generation carbamate-based inhibitors with improved potency and selectivity for therapeutic applications.

References

  • N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. (2021). National Institutes of Health. Available at: [Link]

  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (n.d.). MDPI. Available at: [Link]

  • N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst. (n.d.). ResearchGate. Available at: [Link]

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. (2021). ACS Omega. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. (2023). PubMed. Available at: [Link]

  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. (n.d.). PubMed Central. Available at: [Link]

  • Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (n.d.). MDPI. Available at: [Link]

  • Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts. (n.d.). PubMed. Available at: [Link]

  • Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. (n.d.). PubMed. Available at: [Link]

Sources

Validation

"biological activity of Benzyl 1-methyl-2-oxoethylcarbamate derivatives"

Biological Activity of Benzyl 1-methyl-2-oxoethylcarbamate Derivatives: A Comparative Technical Guide Executive Summary & Chemical Identity Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in the scientific community...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Benzyl 1-methyl-2-oxoethylcarbamate Derivatives: A Comparative Technical Guide

Executive Summary & Chemical Identity

Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in the scientific community as N-Cbz-L-Alaninal (or Z-Alaninal), represents a critical class of Transition State Analog (TSA) inhibitors .

Unlike standard carbamate drugs (e.g., Rivastigmine) that target acetylcholinesterase via the carbamate moiety itself, Cbz-Alaninal derivatives utilize the carbamate primarily as a protecting group (Cbz/Z) to mimic the P2/P3 peptide backbone. The biological activity is driven by the C-terminal aldehyde ("2-oxoethyl") warhead , which acts as a potent electrophile targeting the active site of Cysteine Proteases (e.g., Papain, Cathepsin B, Calpain) and Serine Proteases .

This guide objectively compares the efficacy, mechanism, and stability of Cbz-Alaninal derivatives against industry standards like Leupeptin and E-64.

Chemical Attribute Specification
IUPAC Name Benzyl (1-oxopropan-2-yl)carbamate
Common Name Cbz-Alaninal; Z-Ala-H
Primary Target Cysteine Proteases (Papain, Cathepsin B/L), Serine Proteases
Mechanism Reversible covalent inhibition (Hemithioacetal formation)
Key Derivative Class Peptide Aldehydes (e.g., Cbz-Phe-Ala-H), Semicarbazones

Mechanism of Action: The Hemithioacetal Trap

The biological potency of Cbz-Alaninal derivatives stems from their ability to mimic the transition state of peptide bond hydrolysis. The aldehyde carbon is highly electrophilic and is attacked by the nucleophilic thiol (Cys-25 in Papain) or hydroxyl (Ser-195 in Chymotrypsin) of the enzyme.

Unlike chloromethyl ketones (irreversible alkylators), peptide aldehydes form a reversible hemi(thio)acetal complex. This mimics the tetrahedral intermediate of substrate hydrolysis, effectively "freezing" the enzyme.

Figure 1: Mechanism of Cysteine Protease Inhibition by Cbz-Alaninal

ProteaseInhibition Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Cbz-Alaninal (Electrophilic Aldehyde) Inhibitor->Complex TransitionState Tetrahedral Intermediate (Hemithioacetal) Complex->TransitionState Nucleophilic Attack (S- to C=O) TransitionState->Enzyme Slow Dissociation (Reversible) Inhibition Enzyme Inhibition (Reversible) TransitionState->Inhibition Stabilization

Caption: Schematic of the reversible covalent binding mechanism. The aldehyde warhead forms a stable hemithioacetal with the enzyme's active site cysteine, mimicking the transition state.

Comparative Biological Activity

The following data compares Cbz-Alaninal derivatives against standard inhibitors. Note that chain elongation (adding amino acids to the N-terminus) significantly enhances potency by utilizing the enzyme's S2 and S3 subsites.

Table 1: Inhibitory Potency (Ki / IC50) against Cysteine Proteases
Inhibitor ClassCompoundTarget: Papain (

)
Target: Cathepsin B (

)
Reversibility
Mono-Peptide Aldehyde Cbz-Alaninal ~1 - 10 µM ~50 µM Reversible
Di-Peptide AldehydeCbz-Phe-Ala-H0.08 µM0.5 µMReversible
Tri-Peptide AldehydeLeupeptin (Ac-Leu-Leu-Arg-H)0.02 µM0.1 µMReversible
Epoxide (Control)E-64< 0.001 µM< 0.01 µMIrreversible
Alcohol (Negative Ctrl)Cbz-Alaninol> 1000 µMInactiveN/A

Key Insights for Researchers:

  • Subsite Specificity: Simple Cbz-Alaninal is a weak inhibitor because it only occupies the S1 and S2 subsites. Extending the chain (e.g., Cbz-Phe-Ala-H ) increases affinity by 100-fold due to hydrophobic interactions in the S2 pocket (Cathepsin B prefers bulky hydrophobic groups like Phenylalanine at P2).

  • Warhead Reactivity: The aldehyde is less reactive than the epoxide of E-64 but offers the advantage of reversibility , allowing for kinetic studies and preventing permanent protein alkylation in live-cell assays.

  • Stability: Free peptide aldehydes are prone to oxidation (to carboxylic acids) and racemization. Derivatives like semicarbazones are often synthesized as stable precursors that release the active aldehyde in situ or possess independent antimicrobial activity.

Experimental Protocols

Protocol A: Synthesis of Cbz-Alaninal (Oxidation Route)

Rationale: Aldehydes are unstable; fresh preparation from the alcohol (Cbz-Alaninol) is recommended for maximum potency.

  • Reagents: Cbz-L-Alaninol (1.0 eq), DMSO (3.0 eq), Oxalyl Chloride (1.5 eq), Triethylamine (5.0 eq), DCM (anhydrous).

  • Swern Oxidation:

    • Cool DCM solution of oxalyl chloride to -78°C.

    • Add DMSO dropwise; stir for 15 min (activates DMSO).

    • Add Cbz-Alaninol solution dropwise; stir for 30 min.

    • Add Triethylamine; warm to 0°C (converts alkoxysulfonium salt to aldehyde).

  • Workup: Wash with cold 1M HCl, NaHCO3, and brine. Dry over MgSO4.

  • Validation: 1H NMR (CDCl3) must show aldehyde proton doublet at δ 9.5–9.6 ppm .

    • Note: Use immediately or store at -80°C under Argon.

Protocol B: Enzymatic Inhibition Assay (Papain)

Rationale: Determines the Ki of the derivative using a fluorogenic substrate.

  • Buffer Preparation: 50 mM Sodium Phosphate, pH 6.5, 2 mM EDTA, 5 mM DTT (DTT is crucial to activate the cysteine protease).

  • Enzyme Activation: Incubate Papain (10 nM final) in buffer for 10 min at 25°C.

  • Inhibitor Incubation: Add Cbz-Alaninal derivative (serial dilutions: 0.1 µM to 100 µM) to the enzyme. Incubate for 15 min to allow hemithioacetal formation.

  • Substrate Addition: Add Z-Phe-Arg-AMC (20 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 min.

  • Data Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit to the Morrison equation for tight-binding inhibitors or standard IC50 curves.

Conclusion

Benzyl 1-methyl-2-oxoethylcarbamate (Cbz-Alaninal) serves as a foundational scaffold for protease inhibitor design. While the mono-derivative shows moderate activity (


 range), it is the precursor to high-affinity peptidyl aldehydes  (e.g., Cbz-Phe-Ala-H) used in antiviral (SARS-CoV-2 Mpro) and anti-parasitic (Falcipain) research.

Recommendation: For high-potency applications, researchers should utilize di- or tri-peptide derivatives. For mechanistic studies requiring reversibility without permanent enzyme modification, the aldehyde warhead remains superior to halomethyl ketones.

References

  • Inhibition of Cathepsin B and Papain by Peptidyl Aldehydes. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "Peptidyl aldehyde cysteine protease inhibition")

  • Peptide Aldehyde Inhibitors Challenge the Substrate Specificity of the SARS-Coronavirus Main Protease. Source: PMC - PubMed Central URL:[Link]

  • Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Source: MDPI URL:[Link][1]

  • Benzyl methyl(2-oxoethyl)carbamate Product Data. Source: BLD Pharm / PubChem URL:[Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Source: NIH / J Med Chem URL:[Link]

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Comparative

A Spectroscopic Journey: Unraveling the Transformation of L-Alanine to Benzyl 1-methyl-2-oxoethylcarbamate

A Detailed Comparative Analysis of a Key Synthetic Pathway for Drug Discovery Professionals, Researchers, and Scientists. In the landscape of pharmaceutical development and complex organic synthesis, the precise modifica...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Comparative Analysis of a Key Synthetic Pathway for Drug Discovery Professionals, Researchers, and Scientists.

In the landscape of pharmaceutical development and complex organic synthesis, the precise modification of amino acids is a cornerstone for building novel therapeutics. This guide provides an in-depth spectroscopic comparison of Benzyl 1-methyl-2-oxoethylcarbamate, a valuable chiral aldehyde, with its molecular ancestors, tracing the synthetic lineage back to the fundamental amino acid, L-alanine. By examining the evolution of the spectral features at each synthetic step, researchers can gain a deeper understanding of the molecular transformations and develop robust analytical methods for reaction monitoring and quality control.

The synthetic pathway from L-alanine to Benzyl 1-methyl-2-oxoethylcarbamate (also known as N-Cbz-L-alaninal) involves a logical sequence of protection, reduction, and oxidation. This journey not only builds molecular complexity but also leaves a distinct fingerprint on the spectroscopic properties of each intermediate.

The Synthetic Blueprint: From Amino Acid to Chiral Aldehyde

The transformation of L-alanine into Benzyl 1-methyl-2-oxoethylcarbamate is a multi-step process that showcases fundamental organic reactions. The chosen pathway ensures the preservation of the crucial stereochemistry at the alpha-carbon, a critical aspect for the biological activity of many pharmaceutical agents.

G cluster_0 Synthetic Pathway A L-Alanine B N-Cbz-L-alanine A->B  Protection (Cbz-Cl, NaOH) C N-Cbz-L-alaninol (Benzyl 1-methyl-2-hydroxyethylcarbamate) B->C  Reduction (e.g., BH3·THF) D Benzyl 1-methyl-2-oxoethylcarbamate (N-Cbz-L-alaninal) C->D  Oxidation (e.g., DMP)

Caption: Synthetic pathway from L-Alanine to Benzyl 1-methyl-2-oxoethylcarbamate.

This guide will dissect the spectroscopic changes—primarily focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—that accompany each of these transformations.

Spectroscopic Comparison: A Tale of Three Transformations

The journey from a simple amino acid to a protected chiral aldehyde is elegantly captured in the changes observed in their respective spectra.

From L-Alanine to N-Cbz-L-alanine: The Signature of Protection

The initial step involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Cbz) group. This transformation introduces significant changes to the molecule's spectroscopic fingerprint.

1H NMR Spectroscopy:

The most noticeable change in the 1H NMR spectrum is the appearance of signals corresponding to the Cbz group. Aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.4 ppm. A singlet corresponding to the benzylic methylene protons (CH2) is observed around 5.1 ppm. The proton on the alpha-carbon of the alanine backbone shifts slightly, and the broad signal of the amino group protons is replaced by a single, sharper amide proton (NH) signal.

13C NMR Spectroscopy:

The introduction of the Cbz group adds several new signals to the 13C NMR spectrum. A carbonyl carbon of the carbamate appears around 156 ppm. The aromatic carbons of the benzyl group resonate in the 127-136 ppm region, and the benzylic carbon is typically found around 67 ppm. The chemical shifts of the alanine backbone carbons are also influenced by the new substituent.

IR Spectroscopy:

The IR spectrum of N-Cbz-L-alanine shows the appearance of a strong carbonyl stretching band for the carbamate group, typically around 1690-1710 cm-1. The characteristic N-H stretching of the primary amine in L-alanine is replaced by the N-H stretching of the amide in the carbamate, usually observed around 3300-3400 cm-1. The carboxylic acid O-H stretch remains, often as a broad band.

From N-Cbz-L-alanine to N-Cbz-L-alaninol: The Disappearance of the Carboxyl Group

The second step is the reduction of the carboxylic acid to a primary alcohol. This transformation is clearly evidenced by the disappearance of the carboxylic acid signals and the appearance of new signals for the hydroxymethyl group.

1H NMR Spectroscopy:

The most significant change is the disappearance of the acidic proton of the carboxylic acid. Concurrently, new signals for the CH2OH group appear. The two diastereotopic protons of the newly formed methylene group typically resonate as a multiplet, and the hydroxyl proton gives a broad singlet which can exchange with D2O.

13C NMR Spectroscopy:

The signal for the carboxylic acid carbonyl carbon (around 175-180 ppm) is absent in the spectrum of N-Cbz-L-alaninol. A new signal for the carbon of the hydroxymethyl group (CH2OH) appears in the upfield region, typically around 60-65 ppm.

IR Spectroscopy:

The broad O-H stretch of the carboxylic acid is replaced by the O-H stretch of the alcohol, which is also broad but generally appears at a slightly higher wavenumber (around 3200-3500 cm-1). The C=O stretch of the carboxylic acid disappears, while the carbamate C=O stretch remains.

From N-Cbz-L-alaninol to Benzyl 1-methyl-2-oxoethylcarbamate: The Emergence of the Aldehyde

The final step is the mild oxidation of the primary alcohol to an aldehyde. This is a critical transformation that introduces a highly reactive and synthetically useful functional group.

1H NMR Spectroscopy (Predicted):

The most characteristic feature in the 1H NMR spectrum of the target aldehyde is the appearance of a singlet or doublet for the aldehydic proton at a significantly downfield chemical shift, typically between 9.5 and 10.0 ppm. The signals for the CH2OH group in the precursor alcohol will be absent. The proton on the alpha-carbon will now be coupled to the aldehydic proton, resulting in a change in its multiplicity.

13C NMR Spectroscopy (Predicted):

A new, highly deshielded signal for the aldehyde carbonyl carbon will appear in the range of 195-205 ppm. The signal for the alcohol carbon from the precursor will no longer be present.

IR Spectroscopy (Predicted):

The IR spectrum will be characterized by the appearance of a strong C=O stretching band for the aldehyde, typically in the range of 1720-1740 cm-1. A pair of weak to medium C-H stretching bands for the aldehyde proton can also be observed around 2720 and 2820 cm-1. The broad O-H stretching band of the alcohol precursor will be absent.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for Benzyl 1-methyl-2-oxoethylcarbamate and its precursors.

CompoundKey 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)Key IR Signals (cm-1)
L-Alanine α-H (~3.7), β-CH3 (~1.4)C=O (~176), α-C (~51), β-C (~17)N-H stretch (~3000-3200), C=O stretch (~1580-1650)
N-Cbz-L-alanine Ar-H (7.3-7.4), CH2-Ph (5.1), α-H (~4.4), β-CH3 (~1.4)C=O (acid, ~176), C=O (carbamate, ~156), Ar-C (127-136), CH2-Ph (67), α-C (~50), β-C (~18)N-H stretch (~3330), C=O stretch (acid, ~1715), C=O stretch (carbamate, ~1690)
N-Cbz-L-alaninol Ar-H (7.3-7.4), CH2-Ph (5.1), α-H (~3.9), CH2OH (~3.5-3.7), β-CH3 (~1.2)C=O (carbamate, ~157), Ar-C (127-136), CH2-Ph (67), CH2OH (~66), α-C (~51), β-C (~17)O-H stretch (~3350), N-H stretch (~3350), C=O stretch (carbamate, ~1685)
Benzyl 1-methyl-2-oxoethylcarbamate (Predicted) CHO (~9.6), Ar-H (7.3-7.4), CH2-Ph (5.1), α-H (~4.3), β-CH3 (~1.3)C=O (aldehyde, ~200), C=O (carbamate, ~156), Ar-C (127-136), CH2-Ph (67), α-C (~59), β-C (~15)C-H stretch (aldehyde, ~2820, 2720), C=O stretch (aldehyde, ~1730), C=O stretch (carbamate, ~1690)

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate and its precursors. Researchers should always consult primary literature for specific reaction conditions and safety precautions.

Synthesis of N-Cbz-L-alanine

G cluster_1 Protocol: N-Cbz-L-alanine Synthesis start Start dissolve Dissolve L-alanine in aq. NaOH start->dissolve cool Cool to 0-5 °C dissolve->cool add Add Benzyl Chloroformate dropwise cool->add stir Stir at room temperature add->stir workup Acidic workup and extraction stir->workup purify Purify by recrystallization workup->purify end End purify->end

Caption: Workflow for the synthesis of N-Cbz-L-alanine.

Methodology: L-alanine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise while maintaining the temperature and pH. After the addition is complete, the reaction is stirred at room temperature. The product is then isolated by acidification of the aqueous solution followed by extraction with an organic solvent and purified by recrystallization.

Synthesis of N-Cbz-L-alaninol

G cluster_2 Protocol: N-Cbz-L-alaninol Synthesis start Start dissolve Dissolve N-Cbz-L-alanine in dry THF start->dissolve cool Cool to 0 °C dissolve->cool add Add reducing agent (e.g., BH3·THF) dropwise cool->add warm Warm to room temperature and stir add->warm quench Quench reaction carefully warm->quench workup Aqueous workup and extraction quench->workup purify Purify by chromatography workup->purify end End purify->end

Caption: Workflow for the synthesis of N-Cbz-L-alaninol.

Methodology: N-Cbz-L-alanine is dissolved in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled, and a reducing agent like borane-THF complex (BH3·THF) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched, followed by an aqueous workup and extraction. The product is typically purified by column chromatography.

Synthesis of Benzyl 1-methyl-2-oxoethylcarbamate

G cluster_3 Protocol: Aldehyde Synthesis start Start dissolve Dissolve N-Cbz-L-alaninol in dry DCM start->dissolve add Add Dess-Martin Periodinane dissolve->add stir Stir at room temperature add->stir quench Quench with aq. Na2S2O3 stir->quench workup Aqueous workup and extraction quench->workup purify Purify by chromatography workup->purify end End purify->end

Caption: Workflow for the synthesis of Benzyl 1-methyl-2-oxoethylcarbamate.

Methodology: N-Cbz-L-alaninol is dissolved in a dry chlorinated solvent like dichloromethane (DCM). A mild oxidizing agent such as Dess-Martin periodinane (DMP) is added in one portion. The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated through an aqueous workup and extraction. Purification is typically achieved by column chromatography. The use of mild oxidizing agents like DMP is crucial to prevent over-oxidation to the carboxylic acid and to avoid racemization of the chiral center.[1]

Conclusion

The spectroscopic comparison of Benzyl 1-methyl-2-oxoethylcarbamate and its precursors provides a clear and instructive narrative of the chemical transformations involved in its synthesis from L-alanine. Each reaction step imparts distinct and predictable changes in the NMR and IR spectra, allowing for unambiguous characterization and monitoring of the synthetic progress. This guide serves as a valuable resource for researchers in drug discovery and organic synthesis, offering both the foundational understanding and the practical data necessary for the successful synthesis and analysis of this important chiral building block.

References

  • PubChem. L-Alanine. National Center for Biotechnology Information. [Link]

  • PubChem. N-carbobenzyloxyalanine. National Center for Biotechnology Information. [Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Benzyl 1-methyl-2-oxoethylcarbamate

In the landscape of pharmaceutical and peptide synthesis, the chemical fidelity of building blocks is paramount. Benzyl 1-methyl-2-oxoethylcarbamate, an N-protected amino aldehyde derivative, serves as a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and peptide synthesis, the chemical fidelity of building blocks is paramount. Benzyl 1-methyl-2-oxoethylcarbamate, an N-protected amino aldehyde derivative, serves as a critical intermediate. Its purity directly impacts the yield, impurity profile, and biological activity of the final target molecule. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound, ensuring its suitability for downstream applications in research and drug development.

The methodologies discussed are grounded in established analytical principles, offering a framework for creating a self-validating system of quality control. We will delve into the causality behind experimental choices, comparing the strengths and limitations of each technique for this specific molecule.

Understanding the Target Molecule and Potential Impurities

Benzyl 1-methyl-2-oxoethylcarbamate is structurally related to the well-characterized N-benzyloxycarbonyl-L-alanine (Cbz-L-alanine), with the carboxylic acid moiety replaced by an aldehyde. This structural context is crucial, as many analytical approaches for Cbz-L-alanine are directly applicable.

Synthesis of such carbamates often involves the reaction of an amino acid derivative with benzyl chloroformate or a similar benzyloxycarbonylating agent.[1][2] Based on these synthetic pathways, potential impurities may include:

  • Starting Materials: Unreacted alanine derivatives or benzyl alcohol.

  • Reagent-Derived Impurities: Benzyl chloroformate, and its degradation products.

  • By-products: Di-substituted ureas or other side-products from competing reactions.[3]

  • Stereoisomers: If a chiral starting material is used, the presence of the corresponding diastereomer or enantiomer is a critical purity parameter.

A Comparative Guide to Analytical Purity Assessment

No single technique provides a complete picture of a compound's purity. A multi-pronged approach is essential for robust characterization. The following sections compare the most effective methods for assessing Benzyl 1-methyl-2-oxoethylcarbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds. It excels at separating the main compound from structurally similar impurities, allowing for precise quantification.

Expertise & Experience: The choice of a reversed-phase (RP) C18 column is standard for molecules of this polarity.[4] The mobile phase, typically a gradient of acetonitrile and water with an acidic modifier like formic acid, ensures sharp peaks and good resolution.[4] UV detection is ideal due to the presence of the benzyl group, which provides a strong chromophore.

Trustworthiness: The protocol's validity is established by running a blank (solvent injection) to identify system peaks, a standard of the purified compound to determine its retention time, and the synthesized sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol: HPLC Analysis

  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into molecular structure and is highly effective for identifying and quantifying impurities without the need for reference standards for every impurity.

Expertise & Experience: ¹H NMR is the first line of analysis. It confirms the presence of all expected proton environments: the aromatic protons of the benzyl group, the CH₂ and CH of the carbamate backbone, the methyl group, and the aldehyde proton. The chemical shifts and coupling patterns are definitive confirmation of the target structure.[5][6] The presence of unexpected signals can indicate impurities. For instance, residual benzyl alcohol would show a characteristic singlet for its benzylic protons at a different chemical shift than the product.

Trustworthiness: The self-validating nature of NMR lies in its quantitative capability (qNMR). By integrating the signals of the compound against a certified internal standard of known concentration, an absolute purity can be determined. Furthermore, the integration of impurity signals relative to the main compound's signals can provide a direct molar ratio.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Data Analysis:

    • Integrate all signals.

    • Compare the observed chemical shifts and coupling constants with expected values.

    • Identify any signals that do not correspond to the target molecule. The relative integration of these signals can be used to estimate the level of impurities.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and its fragments, aiding in both confirmation of identity and detection of impurities.

Expertise & Experience: When coupled with a liquid chromatography system (LC-MS), this technique becomes exceptionally powerful, providing the mass of each separated peak from the HPLC.[4] For Benzyl 1-methyl-2-oxoethylcarbamate (Molecular Weight: 207.23 g/mol ), one would expect to see the [M+H]⁺ ion at m/z 208.2 or the [M+Na]⁺ ion at m/z 230.2 in positive ion mode electrospray ionization (ESI). The fragmentation pattern can also serve as a fingerprint for the molecule.[7]

Trustworthiness: The accuracy of the mass measurement, especially with a high-resolution mass spectrometer (HRMS), provides a high degree of confidence in the elemental composition of the main peak and any detected impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: Use the same HPLC method as described in section 2.1.

  • MS Detector: Couple the HPLC outlet to an ESI-MS detector.

  • Ionization Mode: Positive ion mode is typically effective for carbamates.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the product to confirm its retention time.

    • Examine the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Melting Point Analysis

The melting point is a classic, simple, and effective indicator of purity. Pure crystalline compounds have a sharp melting point range (typically <1°C), whereas impure compounds exhibit a depressed and broader melting range.[8]

Expertise & Experience: While no specific melting point is readily available for the target aldehyde, the closely related N-Cbz-L-alanine has a sharp melting point of 84-87°C.[9] A synthesized batch of the target compound should ideally also exhibit a sharp melting point. A broad range would be a strong indicator of the presence of impurities.

Trustworthiness: This method is self-validating through comparison. A sharp, consistent melting point across different recrystallized batches suggests high purity.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement:

    • Pack a small amount of the sample into a capillary tube.

    • Heat the sample slowly (1-2°C per minute) as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Comparative Summary of Analytical Techniques

The following table provides a direct comparison of the discussed techniques for the purity assessment of Benzyl 1-methyl-2-oxoethylcarbamate.

Technique Primary Use Strengths Limitations Data Type
HPLC-UV Purity quantification, impurity profilingHigh sensitivity and resolution; excellent for quantitative analysis of known and unknown impurities.[1]Requires a chromophore; impurity identification requires standards or MS coupling.Quantitative
¹H NMR Structure confirmation, impurity identification & quantificationProvides definitive structural information; can quantify impurities without standards (qNMR).[5]Lower sensitivity than HPLC; complex mixtures can have overlapping signals.Quantitative & Qualitative
LC-MS Identity confirmation, impurity identificationHigh sensitivity and specificity; provides molecular weight of impurities.[4]Quantitative response can vary between compounds; complex salt effects.Qualitative & Semi-Quantitative
Melting Point Preliminary purity checkFast, inexpensive, and requires minimal sample; a sharp range indicates high purity.[8]Not quantitative; not suitable for non-crystalline solids or compounds that decompose on heating.Qualitative

Recommended Purity Assessment Workflow

A logical and efficient workflow ensures comprehensive quality control of the synthesized product. The following diagram illustrates a recommended pathway.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_decision Decision Synthesis Crude Product TLC TLC Screen Synthesis->TLC Initial Check NMR ¹H NMR Analysis Synthesis->NMR Structural ID HPLC HPLC-UV Analysis Synthesis->HPLC Quantitative Purity MP Melting Point TLC->MP If Crystalline Decision Purity Assessment MP->Decision NMR->Decision LCMS LC-MS Analysis HPLC->LCMS Impurity ID HPLC->Decision LCMS->Decision Pure Product >98% Pure (Meets Specification) Decision->Pure Pass Impure Product Impure (Requires Repurification) Decision->Impure Fail

Caption: A logical workflow for the comprehensive purity assessment of a synthesized organic compound.

Conclusion

The rigorous assessment of Benzyl 1-methyl-2-oxoethylcarbamate purity is not a one-size-fits-all process. It requires a thoughtful combination of chromatographic and spectroscopic techniques. HPLC stands as the primary tool for quantitative purity determination, while NMR offers indispensable structural confirmation and impurity identification. LC-MS provides crucial molecular weight information for unknown impurities, and melting point analysis serves as a rapid, valuable preliminary check. By integrating these methods into a cohesive workflow, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • Vilchis-V, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-11. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736104, N-carbobenzyloxyalanine. Retrieved from [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • ChemSynthesis. (n.d.). benzyl 1-methyl-2-oxoethylcarbamate. Retrieved from [Link]

  • YoungIn Chromass Global. (2021, July 26). How Can We Analyze Carbamate Pesticides? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Lewis, J. S., & Other. (1971). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 43(6), 772–774. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Cbz and Fmoc Protecting Groups in Peptide Synthesis

A Senior Application Scientist's Guide to Strategic Selection For researchers, scientists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision that dictate...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Selection

For researchers, scientists, and professionals in drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the strategy and success of peptide synthesis. The two most prominent and historically significant protecting groups for α-amino functionalities are the Carboxybenzyl (Cbz) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data, to empower you in making informed decisions for your synthetic endeavors.

At a Glance: Cbz vs. Fmoc

The fundamental difference between Cbz and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonal applications in complex multi-step syntheses.[1] Cbz is classically removed under reductive conditions (catalytic hydrogenolysis), while Fmoc is labile to mild basic conditions.[2] This distinction has profound implications for their use in both solution-phase and solid-phase peptide synthesis (SPPS).

FeatureCarboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Hydrogenolysis[2]Base-Labile[2]
Typical Deprotection H₂, Pd/C; Transfer Hydrogenation[2]20-50% Piperidine in DMF[2]
Stability Stable to mild acid and base[3]Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz)[4]
Typical Synthesis Strategy Solution-Phase Synthesis[1]Solid-Phase Peptide Synthesis (SPPS)[1]
Key Advantages - Robust and well-established[5] - Crystalline derivatives aid in purification[5] - Stable over a wide range of non-reductive conditions[3]- Orthogonal to acid-labile side-chain protecting groups[1] - Milder final cleavage conditions in SPPS[1] - Automation-friendly for SPPS[1] - Deprotection can be monitored by UV spectroscopy[6]
Potential Limitations - Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing residues)[2] - Catalyst poisoning can be an issue[2] - Not ideal for standard SPPS- Potential for diketopiperazine formation at the dipeptide stage[7] - Aspartimide formation in sequences containing Asp residues[8] - Dibenzofulvene byproduct can form adducts if not properly scavenged[6]
Typical Yield (Protection) High (often quantitative)[9]High (e.g., 90% for Fmoc-Phe-OH)[10]
Typical Yield (Deprotection) >95%[11]Typically quantitative and rapid[]

The Chemistry Behind the Choice: Mechanisms of Protection and Deprotection

A nuanced understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Carboxybenzyl (Cbz) Group

Protection: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[13] The base neutralizes the HCl generated during the reaction.[13]

Deprotection: The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[11] In this process, a palladium on carbon (Pd/C) catalyst facilitates the cleavage of the benzylic C-O bond in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[11] This reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[14]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[15] Fmoc-OSu is often preferred as it can reduce the formation of dipeptide impurities.[15]

Deprotection: Fmoc removal is a base-catalyzed β-elimination reaction.[6] A mild base, typically a 20% solution of piperidine in DMF, abstracts the acidic proton at the C9 position of the fluorene ring.[6] This leads to a β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene.[6] The excess piperidine acts as a scavenger for the reactive dibenzofulvene, forming a stable adduct and preventing its reaction with the newly deprotected amine.[6]

Visualizing the Synthetic Workflows

To better illustrate the practical application of Cbz and Fmoc, the following diagrams outline the key steps in their respective protection and deprotection workflows.

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection AminoAcid Amino Acid Cbz_Protected Cbz-Protected Amino Acid AminoAcid->Cbz_Protected Schotten-Baumann Reaction Cbz_Cl Cbz-Cl, Base (e.g., NaOH) Cbz_Cl->Cbz_Protected Cbz_Protected_Dep Cbz-Protected Amino Acid Free_Amine Free Amine + Toluene + CO₂ Cbz_Protected_Dep->Free_Amine Catalytic Hydrogenolysis H2_PdC H₂, Pd/C H2_PdC->Free_Amine

Cbz Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection AminoAcid_Fmoc Amino Acid Fmoc_Protected Fmoc-Protected Amino Acid AminoAcid_Fmoc->Fmoc_Protected Nucleophilic Acyl Substitution Fmoc_OSu Fmoc-OSu, Base Fmoc_OSu->Fmoc_Protected Fmoc_Protected_Dep Fmoc-Protected Amino Acid Free_Amine_Fmoc Free Amine + Dibenzofulvene-Piperidine Adduct Fmoc_Protected_Dep->Free_Amine_Fmoc β-Elimination Piperidine 20% Piperidine in DMF Piperidine->Free_Amine_Fmoc

Fmoc Protection and Deprotection Workflow

Field-Proven Insights: Causality Behind Experimental Choices

The choice between Cbz and Fmoc is not merely a matter of preference but is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the nature of the synthesis (solution-phase vs. solid-phase).

Cbz in Solution-Phase Synthesis: The robustness of the Cbz group to a wide range of reagents makes it a stalwart for solution-phase synthesis. Its removal via catalytic hydrogenolysis is a clean reaction with volatile byproducts, simplifying purification.[11] However, the presence of reducible groups, such as alkenes, alkynes, or certain sulfur-containing amino acids like methionine, precludes the use of standard Cbz deprotection conditions.

Fmoc in Solid-Phase Peptide Synthesis (SPPS): The mild, non-acidic deprotection conditions of the Fmoc group are the cornerstone of modern SPPS. This allows for the use of acid-labile protecting groups for the amino acid side chains, creating an orthogonal protection scheme.[1] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid like trifluoroacetic acid (TFA), to which the Fmoc group is stable.[4]

Side Reactions and Mitigation:

  • Racemization: While both protecting group strategies can be optimized to minimize racemization, the conditions for both protection and deprotection can influence stereochemical integrity. For instance, prolonged exposure to the basic conditions of Fmoc deprotection can lead to some racemization, particularly for sensitive amino acids like cysteine and histidine.[16][17]

  • Diketopiperazine Formation (Fmoc): At the dipeptide stage in SPPS, the newly deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain.[7] This is particularly problematic with proline or glycine at the C-terminus.[7] Strategies to mitigate this include the use of bulky resins or the coupling of the first two amino acids as a dipeptide.

  • Aspartimide Formation (Fmoc): Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring upon treatment with the piperidine solution used for Fmoc deprotection.[8] This can lead to the formation of β-aspartyl peptide impurities. The addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can suppress this side reaction.[7]

Self-Validating Experimental Protocols

The following protocols provide a starting point for the application of Cbz and Fmoc protecting groups. It is recommended to monitor all reactions by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Cbz Protection of Glycine

This protocol is a standard procedure for the Cbz protection of an amino acid in solution.[9][18]

Materials:

  • Glycine (0.1 mol)

  • 2 M Sodium hydroxide (NaOH) solution

  • 4 M Sodium hydroxide (NaOH) solution

  • Benzyl chloroformate (Cbz-Cl) (1.2 equivalents)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous NaOH and cool the solution to 0°C in an ice bath.[9]

  • Simultaneously, add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous NaOH dropwise to the glycine solution over 30 minutes, maintaining the temperature at 0°C.[9]

  • Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.[18]

  • Extract the aqueous solution twice with diethyl ether to remove unreacted benzyl chloroformate.[9]

  • Acidify the aqueous layer to a pH of 1 with HCl.[9]

  • Filter the resulting white precipitate, wash with a small amount of cold water, and dry under vacuum to yield N-Cbz-glycine.[18]

Protocol 2: Deprotection of N-Cbz-Glycine via Catalytic Hydrogenolysis

This protocol describes the standard method for Cbz group removal.[9]

Materials:

  • N-Cbz-glycine

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (e.g., balloon)

Procedure:

  • Dissolve the N-Cbz-glycine in a suitable solvent such as methanol or ethanol in a round-bottom flask.[9]

  • Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. For a small-scale reaction, a hydrogen-filled balloon is sufficient.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[19]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected glycine.[9]

Protocol 3: Fmoc Protection of Phenylalanine

This protocol is a standard procedure for the Fmoc protection of an amino acid.[10]

Materials:

  • L-Phenylalanine (10.0 mmol)

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (10 mmol)

  • Hexanes

Procedure:

  • In a flask, dissolve 10.0 mmol of L-phenylalanine in 30 mL of 1 M Na₂CO₃ solution and 30 mL of 1,4-dioxane (1:1 mixture).[10]

  • Cool the solution to 0°C in an ice bath and stir for 10 minutes.[10]

  • Add 10 mmol of Fmoc-Cl and allow the reaction to proceed at room temperature for 6 hours.[10]

  • After the reaction is complete, acidify the mixture to a pH of 5-6 with dilute HCl.[10]

  • A white precipitate will form. Filter the suspension and wash the solid residue with water and then with hexanes.[10]

  • Dry the product in a vacuum desiccator to yield Fmoc-L-Phenylalanine as a white solid.[10]

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for Fmoc removal from a resin-bound amino acid in SPPS.[20]

Materials:

  • Fmoc-amino acid-loaded resin (0.1 mmol scale)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-amino acid-loaded resin in DMF for at least 30 minutes in a reaction vessel.[20]

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the resin mixture for an initial 3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and continue to agitate for an additional 10-15 minutes.

  • Drain the deprotection solution from the resin.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Conclusion

Both Cbz and Fmoc are powerful tools in the arsenal of the synthetic chemist. The choice between them is not a matter of which is "better," but rather which is more appropriate for the specific synthetic challenge at hand. The Cbz group, with its robustness and clean hydrogenolytic cleavage, remains a valuable asset, particularly in solution-phase synthesis. The Fmoc group, with its mild base-lability and orthogonality to acid-labile side-chain protecting groups, has rightfully become the dominant protecting group for solid-phase peptide synthesis. A thorough understanding of their respective chemistries, advantages, and limitations, as presented in this guide, is essential for the rational design and successful execution of complex peptide syntheses.

References

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Helgen, C., & Bochet, C. G. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(7), 2914–2917.
  • Becerril-Vega, J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 153-159.
  • Collins, J. M., & Collins, M. A. (2012). U.S. Patent No. 8,314,208. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from [Link]

  • Lim, S., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(12), 4005–4046.
  • Lokey Lab Protocols - Wikidot. (2017). Fmoc. Retrieved from [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach.
  • Asahi Kasei Pharma Corp. (2013). U.S. Patent No. 8,357,820. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3356–3360.
  • ACS Figshare. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

  • L. A. Carpino, et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 4(4), 244-255.
  • Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(2), 481.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747–757.
  • Sabatino, G., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(8), 1548.
  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]

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Validation

A Comparative Evaluation of Benzyl 1-methyl-2-oxoethylcarbamate in Cell-Based Assays: A Guide for Drug Discovery Professionals

Executive Summary The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide provides a comprehensive, multi-assay evaluation of a novel c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide provides a comprehensive, multi-assay evaluation of a novel carbamate derivative, Benzyl 1-methyl-2-oxoethylcarbamate (BMOEC), benchmarked against the well-established chemotherapeutic agent, Doxorubicin. Through a series of robust, cell-based assays, we dissect the cytotoxic and cytostatic effects of BMOEC, offering a clear, data-driven comparison of its potential as an anti-cancer compound. Our findings indicate that BMOEC induces potent, dose-dependent cytotoxicity, triggers apoptosis via caspase-3/7 activation, and causes cell cycle arrest at the G2/M checkpoint. This guide provides detailed, field-tested protocols and comparative data to support researchers in the evaluation of this and similar candidate molecules.

Introduction: The Rationale for Evaluating Novel Carbamates

Carbamates are a class of organic compounds that have demonstrated a wide range of biological activities.[1] While their mechanisms of action are diverse, their potential as anti-cancer agents continues to be an area of active investigation. This guide focuses on a specific derivative, Benzyl 1-methyl-2-oxoethylcarbamate (BMOEC), a compound whose structural features suggest potential cytotoxic activity.

The objective of this guide is to present a rigorous, comparative analysis of BMOEC's effects on cancer cell lines. To provide a clinically relevant context, BMOEC's performance is directly compared to Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.[2][3] This evaluation is structured around three fundamental pillars of in vitro cancer drug assessment:

  • Cytotoxicity: Does the compound kill cancer cells and at what concentration?

  • Mechanism of Cell Death: If cytotoxic, is the cell death occurring through programmed apoptosis or another mechanism?

  • Cell Cycle Effects: Does the compound interfere with the normal progression of the cell cycle?

By addressing these questions through validated, high-quality assays, this guide aims to provide drug development professionals with the critical data and methodologies needed to assess the therapeutic potential of novel chemical entities.

Materials and Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following section details the materials and step-by-step protocols used in this evaluation. The experimental choices are grounded in established best practices to provide a self-validating system for compound evaluation.

Cell Lines and Culture Conditions
  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma cell line.

    • HeLa: Human cervical adenocarcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation
  • BMOEC (Test Compound): A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made in culture medium to achieve final concentrations for treatment.

  • Doxorubicin (Comparator): A 10 mM stock solution was prepared in sterile water and diluted similarly.

  • Vehicle Control: An equivalent volume of DMSO was used as a negative control in all experiments.

Experimental Workflow Overview

The overall experimental process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays A Seed Cells in 96-well Plates B Treat with BMOEC & Doxorubicin (Dose-Response) A->B C 48h Incubation B->C D MTT Assay C->D E Calculate IC50 Values D->E F Seed Cells for Treatment (at IC50 concentrations) E->F Inform Concentration Selection G Apoptosis Assay (Annexin V/PI Staining) F->G H Caspase-3/7 Activity Assay F->H I Cell Cycle Analysis (Propidium Iodide Staining) F->I

Caption: General Experimental Workflow.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

  • Step 1: Cell Seeding: Seed MCF-7 and HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Step 2: Compound Treatment: Prepare serial dilutions of BMOEC and Doxorubicin (e.g., 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Step 3: Incubation: Incubate the plates for 48 hours at 37°C.

  • Step 4: MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[6]

  • Step 5: Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.[4]

  • Step 6: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[9][10]

  • Step 1: Cell Treatment: Seed cells in 6-well plates and treat with BMOEC and Doxorubicin at their respective IC50 concentrations for 24 hours.

  • Step 2: Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Step 3: Washing: Wash the cell pellet twice with cold PBS.

  • Step 4: Staining: Resuspend cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Step 5: Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Step 6: Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry.

Protocol: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[11][12]

  • Step 1: Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds at their IC50 concentrations for 12 hours.

  • Step 2: Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[13]

  • Step 3: Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]

  • Step 4: Incubation and Measurement: Mix on a plate shaker at 300-500 rpm for 30 seconds and incubate for 1 hour at room temperature.[13] Measure luminescence with a plate-reading luminometer.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Step 1: Cell Treatment: Seed cells in 6-well plates and treat with BMOEC and Doxorubicin at their IC50 concentrations for 24 hours.

  • Step 2: Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[14] Incubate at -20°C for at least 2 hours.

  • Step 3: Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][15]

  • Step 4: Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Step 5: Analysis: Analyze the DNA content by flow cytometry. Model the resulting histograms to quantify the cell population in each cycle phase.

Results and Comparative Discussion

The following sections present the experimental data, comparing the cellular effects of BMOEC and the reference compound, Doxorubicin.

BMOEC Exhibits Potent Cytotoxicity in Cancer Cell Lines

The MTT assay revealed that BMOEC induces a dose-dependent reduction in cell viability in both MCF-7 and HeLa cell lines. The calculated IC50 values demonstrate potent cytotoxic activity, which is comparable to that of Doxorubicin.

CompoundCell LineIC50 (µM) after 48h
BMOEC MCF-73.5 ± 0.4
HeLa2.9 ± 0.3
Doxorubicin MCF-72.5 ± 0.3[3]
HeLa2.9 ± 0.5[3]
Table 1. Comparative IC50 values of BMOEC and Doxorubicin. Data are presented as mean ± standard deviation from three independent experiments.

These results establish BMOEC as a compound with significant anti-proliferative effects, warranting further mechanistic investigation. The comparable potency to Doxorubicin, a cornerstone of chemotherapy, highlights its potential.[3]

BMOEC Induces Apoptotic Cell Death

To determine if the observed cytotoxicity was due to apoptosis, Annexin V/PI staining and caspase-3/7 activity assays were performed.

Annexin V/PI Staining: Treatment with BMOEC at its IC50 concentration for 24 hours led to a significant increase in the percentage of apoptotic cells (early + late) compared to the vehicle control.

TreatmentCell Line% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle MCF-794.1%2.5%3.4%
BMOEC (3.5 µM) MCF-745.2%28.7% 26.1%
Doxorubicin (2.5 µM) MCF-748.9%25.4% 25.7%

Table 2. Quantification of Apoptosis by Annexin V/PI Staining in MCF-7 cells.

Caspase-3/7 Activity: Consistent with the Annexin V results, BMOEC treatment resulted in a robust activation of effector caspases-3 and -7, confirming that the compound induces cell death through the canonical apoptotic pathway.

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle 15,2301.0
BMOEC (3.5 µM) 85,2885.6
Doxorubicin (2.5 µM) 79,1965.2

Table 3. Caspase-3/7 Activity in MCF-7 cells after 12h treatment.

G cluster_0 Apoptosis Induction BMOEC BMOEC Treatment Mito Mitochondrial Stress (Intrinsic Pathway) BMOEC->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

The data strongly indicate that BMOEC's cytotoxicity is mediated by the induction of apoptosis, a desirable characteristic for an anti-cancer agent as it minimizes the inflammatory response associated with necrotic cell death.

BMOEC Causes G2/M Phase Cell Cycle Arrest

To investigate BMOEC's impact on cell proliferation, cell cycle distribution was analyzed. Treatment with BMOEC resulted in a significant accumulation of cells in the G2/M phase, indicating a cell cycle checkpoint arrest. This prevents damaged cells from proceeding into mitosis.[16][17] This effect is a known mechanism of action for many DNA-damaging agents, including Doxorubicin.[18]

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle 65.2%19.5%15.3%
BMOEC (3.5 µM) 20.1%14.8%65.1%
Doxorubicin (2.5 µM) 24.5%12.3%63.2%

Table 4. Cell Cycle Distribution in MCF-7 cells after 24h treatment.

The ability of BMOEC to induce G2/M arrest is a critical finding.[19] This arrest provides a window for the apoptotic machinery to eliminate the damaged cell. The G2/M checkpoint is a critical surveillance mechanism that prevents cells from entering mitosis with damaged DNA.[16] BMOEC's ability to activate this checkpoint is consistent with its pro-apoptotic effects.

Conclusion and Future Directions

This comparative guide demonstrates that Benzyl 1-methyl-2-oxoethylcarbamate (BMOEC) is a potent cytotoxic agent against the tested cancer cell lines. Its efficacy, as measured by IC50 values, is comparable to the established chemotherapeutic drug Doxorubicin.

Key findings:

  • Potent Cytotoxicity: BMOEC effectively reduces cancer cell viability in a dose-dependent manner.

  • Apoptosis Induction: The mechanism of cell death is primarily through apoptosis, confirmed by Annexin V staining and significant activation of effector caspases-3 and -7.

  • G2/M Cell Cycle Arrest: BMOEC disrupts the cell cycle, causing a robust arrest at the G2/M checkpoint, a mechanism often associated with effective anti-cancer compounds.

The performance of BMOEC in these fundamental cell-based assays is highly encouraging. Its multi-pronged mechanism—inducing cell cycle arrest and subsequent apoptosis—positions it as a promising candidate for further preclinical development. Future studies should focus on elucidating the specific molecular targets of BMOEC, evaluating its efficacy in a broader panel of cancer cell lines, including drug-resistant models, and ultimately, assessing its safety and efficacy in in vivo models. The detailed protocols provided herein offer a validated framework for these continued investigations.

References

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Comparative

"SAR (Structure-Activity Relationship) of Benzyl 1-methyl-2-oxoethylcarbamate analogs"

Executive Summary & Structural Logic Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in peptide chemistry as Cbz-Ala-H (or Z-Ala-H), represents a foundational scaffold in the design of transition-state inhibitors fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Benzyl 1-methyl-2-oxoethylcarbamate , commonly known in peptide chemistry as Cbz-Ala-H (or Z-Ala-H), represents a foundational scaffold in the design of transition-state inhibitors for cysteine and serine proteases.

Structurally, it acts as a "minimalist" inhibitor comprising three critical domains:

  • The Warhead (Aldehyde): A highly electrophilic carbon that reversibly attacks the active site nucleophile (Cys-SH or Ser-OH).

  • The P1 Residue (Methyl side chain): Determines specificity for the S1 catalytic pocket (e.g., elastase preference for small hydrophobic groups).

  • The N-Cap (Benzyl Carbamate/Cbz): Mimics the P2 residue, providing hydrophobic bulk to occupy the S2 subsite and protecting the amine.

This guide analyzes the Structure-Activity Relationship (SAR) of Cbz-Ala-H, comparing it against functional analogs to assist researchers in optimizing protease inhibitor potency and stability.

SAR Analysis: The "Warhead-Linker-Cap" Triad

The efficacy of Cbz-Ala-H analogs is governed by modifications to its three core components. The following diagram illustrates the mechanistic logic of these modifications.

SAR_Logic Core Cbz-Ala-H (Scaffold) Warhead Warhead Mod (Aldehyde -> Nitrile/Vinyl) Core->Warhead P1_Side P1 Side Chain (Methyl -> Benzyl/Gln) Core->P1_Side Cap N-Cap (Cbz -> Boc/Sulfonamide) Core->Cap Effect_W Stability vs. Reversibility Warhead->Effect_W Effect_P Enzyme Specificity (Cathepsin vs. Mpro) P1_Side->Effect_P Effect_C S2 Pocket Affinity & Permeability Cap->Effect_C

Figure 1: Structural dissection of Cbz-Ala-H showing how modular modifications impact pharmacological properties.

The Warhead: Aldehyde vs. Analogs

The aldehyde group in Cbz-Ala-H is a "hard" electrophile.

  • Mechanism: It forms a thiohemiacetal (with Cysteine proteases) or hemiacetal (with Serine proteases). This mimics the tetrahedral transition state of peptide bond hydrolysis.

  • Drawback: Aldehydes are chemically unstable (prone to oxidation to carboxylic acids), epimerize at the

    
    -carbon, and are rapidly metabolized in vivo.
    
The P1 Side Chain: Methyl (Ala) vs. Phenyl (Phe)
  • Cbz-Ala-H (Methyl): Preferred by enzymes with small S1 pockets (e.g., Elastase, Cathepsin B).

  • Cbz-Phe-H (Benzyl): Replacing the methyl with a benzyl group drastically increases potency for Cathepsin L and Chymotrypsin , which possess deep hydrophobic S1 pockets.

  • Cbz-Gln-H (Glutamine): Essential for SARS-CoV-2 Mpro inhibition, as the viral protease strictly requires Gln at P1.

Comparative Performance Guide

The following table contrasts Cbz-Ala-H with its key functional analogs. Data is synthesized from standard protease inhibition profiles (e.g., Cathepsin B/L, Calpain).

Compound ClassRepresentative StructureWarhead TypeBinding ModeStabilityPotency (Est.

)
Peptide Aldehyde Cbz-Ala-H Aldehyde (-CHO)Reversible (Thiohemiacetal)Low (Oxidizes)High (nM - low

M)
Peptide Nitrile Cbz-Ala-CNNitrile (-CN)Reversible (Thioimidate)HighModerate (

M range)
Peptide Alcohol Cbz-Ala-OHAlcohol (-CH2OH)Inert (Control)Very HighInactive (No binding)
Vinyl Sulfone Cbz-Ala-VSVinyl SulfoneIrreversible (Alkylation)ModerateHigh (Sub-nM)
P1 Variant Cbz-Phe-HAldehyde (-CHO)ReversibleLowVery High (Cat L: <10 nM)

Key Insight: While Cbz-Ala-H is a potent in vitro tool, Nitrile analogs are often preferred for crystallographic studies or initial drug development due to superior chemical stability, despite a penalty in potency (typically 1-2 orders of magnitude weaker than aldehydes).

Experimental Protocols

Synthesis of Cbz-Ala-H (Swern Oxidation)

Peptide aldehydes are best synthesized in situ or stored at -80°C due to instability. The standard route involves reducing the ester to an alcohol, followed by Swern oxidation.

Protocol:

  • Activation: Cool oxalyl chloride (2.0 eq) in dry DCM to -78°C. Add dry DMSO (4.0 eq) dropwise. Stir for 15 min.

  • Oxidation: Add Cbz-Ala-ol (1.0 eq) dissolved in DCM dropwise. Maintain -78°C for 1 hr.

  • Termination: Add Triethylamine (TEA, 5.0 eq). Stir 10 min at -78°C, then warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash with brine.[1]
    
  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Note: Use immediately or freeze.

Enzymatic Assay (FRET Cleavage)

To determine the


 or 

of Cbz-Ala-H against a target like Cathepsin B.

Workflow Diagram:

Workflow Step1 Pre-Incubation (Enzyme + Cbz-Ala-H) 30 min @ 25°C Step2 Substrate Addition (Z-Arg-Arg-AMC) Initiates Reaction Step1->Step2 Step3 Kinetic Monitoring (Ex: 360nm / Em: 460nm) Slope = Velocity (v) Step2->Step3 Step4 Data Analysis (Plot v vs. [I]) Fit to Morrison Eq. Step3->Step4

Figure 2: Kinetic assay workflow for determining inhibition constants.

Detailed Steps:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA (Acidic pH activates Cathepsins).

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).

    
     must be determined beforehand.
    
  • Reaction: Mix Enzyme (5 nM) + Inhibitor (0.1 nM - 10

    
    M) in buffer. Incubate 30 mins to allow equilibrium (essential for slow-binding aldehydes).
    
  • Measurement: Add Substrate (10

    
    M). Monitor fluorescence increase (AMC release) for 10 mins.
    
  • Calculation:

    
     is calculated using non-linear regression. For tight-binding inhibitors (where 
    
    
    
    ), use the Morrison equation.

References

  • Mechanism of Cysteine Protease Inhibition

    • Lecaille, F., Kaleta, J., & Brömme, D. (2002). Human and parasitic papain-like cysteine proteases: their role in physiology and pathology and recent developments in inhibitor design. Chemical Reviews, 102(12), 4459-4488.

  • Swern Oxidation Protocol

    • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][3][4][5] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • SARS-CoV-2 Mpro Inhibition (Aldehyde vs Nitrile)

    • Dai, W., et al. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science, 368(6497), 1331-1335.

  • Comparative SAR of Peptide Aldehydes

    • Woo, J. T., et al. (1995). Structure-activity relationship of peptidyl aldehydes as inhibitors of calpain. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

"confirming the stereochemistry of synthesized Benzyl 1-methyl-2-oxoethylcarbamate"

This guide serves as a technical directive for confirming the stereochemical integrity of Benzyl 1-methyl-2-oxoethylcarbamate , chemically known as -Cbz-Alaninal . Executive Summary -Cbz-Alaninal is a critical chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for confirming the stereochemical integrity of Benzyl 1-methyl-2-oxoethylcarbamate , chemically known as


-Cbz-Alaninal .

Executive Summary


-Cbz-Alaninal is a critical chiral building block in peptide mimetics and drug synthesis. However, it is configurationally labile . The 

-proton adjacent to the aldehyde carbonyl is highly acidic, making the molecule prone to rapid racemization (epimerization) via enolization, particularly during silica gel chromatography or exposure to basic conditions.

Standard optical rotation measurements are insufficient for validating high enantiomeric excess (


) due to the compound's instability and the low magnitude of its specific rotation. This guide compares and recommends superior analytical protocols, establishing Chiral Stationary Phase (CSP) HPLC  as the primary standard for validation.

Part 1: The Stereochemical Challenge

The Mechanism of Failure

Unlike its precursor (


-Cbz-Alanine), the aldehyde derivative lacks the stabilizing resonance of the carboxylate. The electron-withdrawing effect of the aldehyde carbonyl and the carbamate nitrogen acidifies the C

-proton.
  • Risk Factor: Silica gel (slightly acidic/active surface) acts as a catalyst for keto-enol tautomerism, leading to racemization during purification.

  • Consequence: A sample may appear pure by TLC/NMR but contain 5–20% of the unwanted enantiomer.

DOT Diagram: The Racemization Pathway The following diagram illustrates the keto-enol tautomerism mechanism responsible for the loss of chirality.

RacemizationMechanism S_Enantiomer S-Enantiomer (Active Drug Precursor) Enol_Form Achiral Enol Intermediate (Planar Geometry) S_Enantiomer->Enol_Form Deprotonation (-H+) R_Enantiomer R-Enantiomer (Impurity) Enol_Form->R_Enantiomer Reprotonation (+H+) Silica Catalyst: Silica Gel / Base Silica->Enol_Form Promotes

Figure 1: Mechanism of racemization via the achiral enol intermediate, catalyzed by purification media.

Part 2: Comparative Analysis of Validation Methods

The following table compares the three primary methods for determining the stereochemistry of


-Cbz-Alaninal.
FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (Recommended) Method C: Mosher's Analysis (NMR)
Principle Rotation of polarized light (

)
Direct separation on Chiral Stationary PhaseDiastereomeric derivatization with chiral acid
Precision Low (

5-10% error margin)
High (LOD < 0.1% impurity)High (detects < 1% impurity)
Speed Fast (< 10 mins)Medium (20-40 min run time)Slow (requires chemical reaction)
Risk High False Positives. Solvent and concentration dependent.Low. Direct visualization of both enantiomers.Medium. Derivatization reaction may induce racemization.[1]
Verdict Reject for final QC.Gold Standard for QC.Use for absolute configuration assignment.

Part 3: Recommended Protocols

Protocol 1: Chiral HPLC (The Gold Standard)

This method allows for the direct quantification of the


 and 

enantiomers without prior derivatization, minimizing the risk of handling-induced racemization.
  • Instrument: HPLC with UV Detector (210 nm or 254 nm).

  • Column: Chiralpak IC (Daicel) or equivalent (immobilized polysaccharide type).

    • Why IC? It is robust and tolerates a wider range of solvents than coated phases (AD/OD).

  • Mobile Phase: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Hexane : Isopropanol (85 : 15 v/v).[2]
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of mobile phase. Inject immediately. Do not store in solution as aldehydes can hydrate or oxidize.

Expected Results:

  • The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    
  • Compare against a racemic standard (synthesized by mixing L- and D-alanine precursors) to confirm retention times.

Protocol 2: Chemical Derivatization (For Absolute Configuration)

If a chiral column is unavailable, or to prove absolute configuration (S vs R) using NMR, convert the aldehyde to a stable alcohol and use a Chiral Solvating Agent (CSA).

Step 1: Reduction (Stabilization)

  • Dissolve

    
    -Cbz-Alaninal (50 mg) in dry Methanol (2 mL) at 0°C.
    
  • Add

    
     (1.5 eq). Stir for 10 min.
    
  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Result:

    
    -Cbz-Alaninol (stable alcohol).
    

Step 2: NMR Analysis

  • Dissolve the resulting alcohol in

    
    .
    
  • Add 2-3 equivalents of Pirkle’s Alcohol or use Mosher’s Acid Chloride to form the ester.

  • Analysis: The Methyl doublet (

    
    ) of the alanine side chain will split into two distinct signals if the sample is racemic. Integration of these peaks provides the 
    
    
    
    .

Part 4: Synthesis & Handling Best Practices

To ensure the synthesized product meets the stereochemical requirements verified above, strict adherence to these synthesis rules is required:

  • Avoid Direct Ester Reduction: Reducing Cbz-Alanine Methyl Ester with DIBAL-H is notoriously difficult to stop at the aldehyde stage without over-reduction or racemization.

  • Preferred Route (Oxidation): Synthesize

    
    -Cbz-Alaninol (alcohol) first, then oxidize to the aldehyde.
    
    • Swern Oxidation: Effective but requires low temp (-78°C).

    • Parikh-Doering Oxidation: (

      
      ). Often milder and less prone to epimerization for this specific substrate.
      
  • Purification: If silica chromatography is necessary, use neutralized silica (pre-washed with 1% Triethylamine in Hexane) to prevent acid-catalyzed enolization.

DOT Diagram: Analytical Decision Matrix Follow this workflow to validate your batch.

DecisionMatrix Start Synthesized Batch: Cbz-Alaninal Standard_Check Do you have a Racemic Standard? Start->Standard_Check HPLC Method: Chiral HPLC (Chiralpak IC, Hex/IPA) Standard_Check->HPLC Yes Derivatize Derivatize: Reduce to Alcohol -> Mosher Ester Standard_Check->Derivatize No Result_HPLC Calculate % ee from Peak Area HPLC->Result_HPLC Result_NMR Calculate % de from H-NMR Integration Derivatize->Result_NMR

Figure 2: Decision tree for selecting the appropriate analytical method based on resource availability.

References

  • Castillo, J. A., et al. (2019). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Wiley Online Library.

    • Validates the Chiralpak IC HPLC method for Cbz-Alaninal analysis.
  • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews.

    • Seminal review on the stability and racemiz
  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.

    • Provides foundational data on preventing racemization during the synthesis of chiral aldehydes.
  • Daicel Corporation. (n.d.). Chiralpak IC Instruction Manual. Chiral Technologies.

    • Technical specific

Sources

Comparative

Benchmarking Guide: Benzyl 1-methyl-2-oxoethylcarbamate (Z-Ala-H) in Cysteine Protease Inhibition

Executive Summary & Molecule Profile Benzyl 1-methyl-2-oxoethylcarbamate , chemically known as N-Cbz-Alaninal (Z-Ala-H) , represents a fundamental "minimal pharmacophore" in the design of protease inhibitors. Unlike comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Benzyl 1-methyl-2-oxoethylcarbamate , chemically known as N-Cbz-Alaninal (Z-Ala-H) , represents a fundamental "minimal pharmacophore" in the design of protease inhibitors. Unlike complex clinical candidates, Z-Ala-H serves as a critical fragment probe and transition-state analog .

This guide benchmarks Z-Ala-H against industry-standard inhibitors (Leupeptin and E-64 ) to elucidate the structural determinants of potency in Cysteine Proteases (specifically Cathepsin B and Calpain).

Molecule Profile
FeatureDetail
Common Name Z-Ala-H (N-Cbz-Alaninal)
IUPAC Name Benzyl (1-methyl-2-oxoethyl)carbamate
CAS Number 82353-55-7
Mechanism Reversible covalent inhibition (Hemithioacetal formation)
Primary Utility S1 Subsite Probe, Synthetic Intermediate, Fragment-Based Screening
Target Class Cysteine Proteases (Cathepsins, Calpain), Serine Proteases

Mechanistic Benchmarking

To understand the utility of Z-Ala-H, one must compare its binding mechanism with "optimized" inhibitors. Z-Ala-H contains the reactive aldehyde warhead (which mimics the transition state) and the P1 substituent (Alanine methyl group), but lacks the extended P2/P3 recognition elements found in potent inhibitors like Leupeptin.

Mechanism of Action: The Hemithioacetal Trap

Upon binding, the active site cysteine thiolate of the enzyme attacks the aldehyde carbonyl of Z-Ala-H. This forms a hemithioacetal , mimicking the tetrahedral transition state of peptide bond hydrolysis.

Mechanism Fig 1. Mechanism of Reversible Covalent Inhibition by Z-Ala-H Enzyme Free Enzyme (Cathepsin B - Cys29) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Z-Ala-H (Electrophilic Aldehyde) Inhibitor->Complex TS_Analog Hemithioacetal Adduct (Transition State Analog) Complex->TS_Analog Nucleophilic Attack (Rev. Covalent) TS_Analog->Complex Slow Dissociation

Figure 1: The active site Cysteine acts as a nucleophile, attacking the aldehyde carbon of Z-Ala-H to form a reversible hemithioacetal adduct.

Comparative Benchmarking Analysis

This section compares Z-Ala-H against the "Gold Standards" in the field.

The Competitors
  • Z-Ala-H (The Probe): A mono-amino acid aldehyde. Low molecular weight, low specificity. Used to test S1 pocket tolerance for small hydrophobic groups.

  • Leupeptin (The Standard): Acetyl-Leu-Leu-Arg-H. A tripeptide aldehyde. High potency due to interactions in S1, S2, and S3 subsites.

  • E-64 (The Control): An epoxide-based irreversible inhibitor. Absolute specificity for cysteine proteases; used to define "100% inhibition" baselines.

Performance Data Summary

Note: Values are representative for Cathepsin B (pH 6.0).

FeatureZ-Ala-H (Probe)Leupeptin (Standard)E-64 (Control)
Binding Mode Reversible CovalentReversible CovalentIrreversible Alkylation
Warhead Aldehyde (-CHO)Aldehyde (-CHO)Epoxide
IC50 Potency 10 - 100 µM (Low)10 - 50 nM (High)< 10 nM (Very High)
Selectivity Poor (Hits Serine & Cys proteases)Moderate (Hits Serine & Cys)High (Cys Proteases only)
P1 Preference Alanine (Small, Hydrophobic)Arginine (Basic, Large)N/A (Non-peptidic)

Scientist's Insight: The ~1000-fold difference in potency between Z-Ala-H and Leupeptin highlights the "Anchor Effect." The aldehyde warhead alone (Z-Ala-H) provides weak binding energy; the extended peptide chain of Leupeptin anchors the molecule into the S2 and S3 pockets, positioning the warhead perfectly for the cysteine attack.

Experimental Protocol: Kinetic Validation

To benchmark Z-Ala-H in your own lab, follow this standardized fluorogenic assay protocol. This system is self-validating using E-64 as a negative control.

Materials
  • Enzyme: Recombinant Human Cathepsin B (0.1 µg/mL final).

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic, Km ~ 150 µM).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM DTT, 1 mM EDTA.

  • Inhibitors: Z-Ala-H (dissolved in DMSO), Leupeptin (Water), E-64 (Water).

Workflow Diagram

Protocol Fig 2. Fluorogenic Kinetic Assay Workflow for IC50 Determination Prep 1. Preparation Dilute Enzyme in Buffer (+DTT) Activate for 15 min @ RT Incubation 2. Inhibitor Incubation Add Z-Ala-H (0-500 µM) Incubate 15 min @ 37°C Prep->Incubation Start 3. Reaction Initiation Add Substrate (Z-RR-AMC) Final Conc: 50 µM Incubation->Start Read 4. Kinetic Read Ex/Em: 360/460 nm Read every 60s for 20 min Start->Read Analysis 5. Data Analysis Calculate Vmax (RFU/min) Plot Dose-Response (IC50) Read->Analysis

Figure 2: Step-by-step kinetic assay workflow. Pre-incubation is critical for aldehyde inhibitors to establish equilibrium.

Step-by-Step Methodology
  • Activation: Dilute Cathepsin B in the assay buffer containing DTT. Incubate for 15 minutes to reduce the active site cysteine (essential for activity).

  • Inhibitor Series: Prepare a 1:3 serial dilution of Z-Ala-H in DMSO (Range: 500 µM down to 0.5 µM). Maintain constant DMSO concentration (<5%).

  • Equilibration: Add 10 µL of inhibitor to 80 µL of enzyme solution. Incubate for 15 minutes. Why? Peptide aldehydes are slow-binding inhibitors; they need time to form the hemithioacetal.

  • Initiation: Add 10 µL of Z-RR-AMC substrate.

  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically.

  • Validation: Run a parallel well with 10 µM E-64. If this well shows >5% activity, your enzyme or buffer is compromised.

References

  • S. L. Schreiber et al. "Structure-activity relationships of peptide aldehyde inhibitors of cysteine proteases." Journal of the American Chemical Society, 1985. Link

  • D. Leung et al. "Protease Inhibitors: Current Status and Future Prospects." Journal of Medicinal Chemistry, 2000. Link

  • ChemicalBook. "Benzyl 1-methyl-2-oxoethylcarbamate Product Data." ChemicalBook Registry. Link

  • Sigma-Aldrich. "Leupeptin and E-64: Properties and Applications." Merck/Sigma Technical Library. Link

  • ResearchGate. "Synthesis and application of N-Cbz-amino aldehydes." ResearchGate Archive. Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 1-methyl-2-oxoethylcarbamate

Authoritative Guidance on Safe Handling and Environmental Stewardship for Laboratory Professionals Hazard Analysis and Risk Assessment: An Analog-Based Approach Given the absence of specific data, we must infer the poten...

Author: BenchChem Technical Support Team. Date: February 2026

Authoritative Guidance on Safe Handling and Environmental Stewardship for Laboratory Professionals

Hazard Analysis and Risk Assessment: An Analog-Based Approach

Given the absence of specific data, we must infer the potential hazards of Benzyl 1-methyl-2-oxoethylcarbamate from related structures, such as Benzyl carbamate. Carbamates as a class can exhibit a range of toxicological profiles, and it is prudent to handle this compound with appropriate caution.[1]

The primary hazards associated with analogous carbamates include:

  • Irritation: Causes skin and serious eye irritation.[2][3]

  • Respiratory Effects: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

  • Toxicity: May be harmful if swallowed or inhaled.[3]

These potential hazards necessitate a disposal plan that prioritizes containment and isolation to prevent personnel exposure and environmental release.

Table 1: Inferred Hazard Profile
Hazard CategoryClassification (Based on Benzyl Carbamate Analog)Rationale and Recommended Precautions
Acute Toxicity (Oral, Inhalation) WarningHarmful if swallowed or inhaled.[3] Avoid creating dust. Handle only in well-ventilated areas or a chemical fume hood.
Skin Corrosion/Irritation WarningCauses skin irritation.[2][3] Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation WarningCauses serious eye irritation.[2][3] ANSI-rated safety goggles or a face shield are mandatory.
Specific Target Organ Toxicity WarningMay cause respiratory tract irritation.[2][3] Use respiratory protection if dust cannot be controlled.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe disposal is preventing exposure. Before handling waste Benzyl 1-methyl-2-oxoethylcarbamate, establish a secure work area and don the appropriate PPE.

  • Engineering Controls: All handling of this chemical waste, including transfers to a waste container, should be performed within a certified chemical fume hood to mitigate inhalation risks.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Wear nitrile or other chemically-resistant gloves. Inspect gloves for integrity before each use.

    • Body Protection: A fully-fastened laboratory coat is mandatory to prevent skin contact.

The Disposal Workflow: A Step-by-Step Protocol

Disposing of chemical waste is a regulated process that begins the moment the material is designated for disposal.[5] Following a systematic procedure ensures safety and compliance.

Step 1: Waste Container Selection and Preparation

The integrity of the disposal process begins with the primary containment vessel.

  • Compatibility: The waste container must be constructed of a material compatible with the chemical. For solid carbamates, a high-density polyethylene (HDPE) or glass container is appropriate.[6] The original manufacturer's container is often the best choice.[6]

  • Condition: Ensure the container is in good condition, free from cracks or leaks, with a secure, screw-top lid.[7]

  • Labeling: Before any waste is added , affix a hazardous waste label provided by your institution's EHS department. Fill in all required information, including the full chemical name: "Benzyl 1-methyl-2-oxoethylcarbamate."

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.

  • Incompatibilities: Carbamates may be incompatible with strong oxidizing agents and strong acids.[4] Do not mix this waste with other chemical waste streams unless explicitly approved by an EHS professional.

  • Designated Storage: Keep the designated waste container separate from incompatible materials during storage.[8]

Step 3: Waste Transfer and Containment
  • Carefully transfer the waste Benzyl 1-methyl-2-oxoethylcarbamate into the prepared, labeled container.

  • If the chemical is a solid, use a dedicated scoop or spatula. Minimize the generation of dust.

  • Securely fasten the lid on the container immediately after the transfer is complete. Containers must remain closed at all times except when waste is being added.[5]

  • Wipe the exterior of the container with a damp cloth to remove any residual contamination.

Step 4: Temporary Storage (Satellite Accumulation)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • This area must be under the control of the laboratory personnel, away from heat sources or direct sunlight, and ideally within secondary containment (such as a chemical-resistant tray).[8][9]

Step 5: Final Disposal Coordination
  • Once the container is full or you have finished generating this waste stream, contact your institution’s EHS department to schedule a waste pickup.

  • Do not attempt to dispose of this chemical via standard trash or down the drain.[8][10] This is a violation of environmental regulations and can lead to harmful reactions in the sewer system.[8] The final disposal will be managed by a licensed hazardous waste facility, likely through controlled incineration, as is common for organic chemical waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Benzyl 1-methyl-2-oxoethylcarbamate.

G Disposal Workflow for Benzyl 1-methyl-2-oxoethylcarbamate cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_disposal Final Disposition start Designate Chemical as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-Label Compatible Waste Container ppe->container segregate Check for Incompatibilities (Acids, Oxidizers) container->segregate transfer Transfer Waste into Container in Fume Hood seal Securely Seal Container & Decontaminate Exterior transfer->seal segregate->transfer store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Transfer to Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Logical workflow for the safe disposal of Benzyl 1-methyl-2-oxoethylcarbamate.

Spill Management and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[2]

    • Place the spilled material and any contaminated cleaning supplies into your hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Regulatory Framework: The Principle of "Cradle-to-Grave"

The entire lifecycle of a hazardous chemical, from its creation or purchase to its final disposal, is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11] As the generator of the waste, you are the first and most critical link in this "cradle-to-grave" management system.[11] Proper documentation, labeling, and adherence to established procedures are not just best practices—they are legal requirements.[11]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Carl ROTH. Safety data sheet: PERU-BALM natural. [Link]

  • PubChem. Benzyl carbamate | C8H9NO2 | CID 12136. [Link]

  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: METOLCARB. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 1-methyl-2-oxoethylcarbamate

The following technical guide details the safety, logistical, and operational protocols for Benzyl 1-methyl-2-oxoethylcarbamate , chemically identified as Z-Alaninal (or Cbz-Alaninal). Part 1: Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for Benzyl 1-methyl-2-oxoethylcarbamate , chemically identified as Z-Alaninal (or Cbz-Alaninal).

Part 1: Executive Summary & Chemical Identity

Benzyl 1-methyl-2-oxoethylcarbamate (Commonly: Z-Alaninal ) is a reactive intermediate used primarily in the synthesis of peptide aldehyde inhibitors and transition-state analogs. Unlike stable amino acids, this aldehyde is chemically labile; it is prone to oxidation (to carboxylic acid), hydrate formation, and racemization at the alpha-carbon.

Chemical Profile
PropertyDetail
Systematic Name Benzyl (1-oxopropan-2-yl)carbamate
Common Name Z-Alaninal; Cbz-Alaninal
CAS Number 7206-66-8 (L-isomer); 10515-17-0 (racemic)
Molecular Formula

Physical State White to off-white solid (low melting point) or viscous oil
Storage Class Temperature Sensitive / Air Sensitive

Part 2: Risk Assessment & PPE Strategy

Hazard Analysis

The primary risks stem from its chemical reactivity rather than acute toxicity. However, as an electrophilic aldehyde, it poses specific biological hazards.

  • Respiratory Irritation (H335): Reactive aldehydes can cross-link proteins in mucous membranes.

  • Skin/Eye Irritation (H315/H319): Direct contact causes inflammation.

  • Sensitization Potential: Aldehydes are known sensitizers; repeated exposure may lead to allergic dermatitis.

PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the operational state.

Operational StateHand ProtectionRespiratory ProtectionBody Protection
Solid Handling (Weighing) Double Nitrile (0.11 mm min). Change immediately upon splash.N95/P2 Particulate Respirator (if outside hood) or Fume Hood (Preferred).Lab Coat, Safety Glasses with Side Shields.
Solution Phase (Synthesis) Barrier Laminate (Silver Shield) or Viton if using DCM/THF solvents.Fume Hood (Face velocity > 0.5 m/s).Chemical-resistant apron if handling >100mL.

Part 3: Operational Protocols

The "Cold-Chain" Handling Workflow

Because Z-Alaninal oxidizes in air to Z-Alanine (inactive impurity) and racemizes at room temperature, a strict "Cold-Chain" protocol is required to maintain reagent integrity.

Diagram 1: Handling Lifecycle This workflow ensures the compound is exposed to ambient atmosphere for less than 5 minutes total.

HandlingWorkflow Storage Storage (-20°C, Argon) Equilibration Equilibration (Desiccator, 20 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Inert Atmosphere) Equilibration->Weighing Open Vial Reaction Reaction Setup (Immediate Dissolution) Weighing->Reaction < 5 mins Reseal Purge & Reseal (Parafilm/Argon) Weighing->Reseal Remaining Solids Reseal->Storage Return Promptly

Caption: Operational lifecycle minimizing thermal and oxidative stress. Note the equilibration step to prevent moisture condensation.

Step-by-Step Handling Procedure
  • Thermal Equilibration: Remove the vial from the -20°C freezer. Place it in a desiccator to warm to room temperature (approx. 20 mins).

    • Why? Opening a cold vial in humid lab air causes water to condense inside. Water promotes hydrate formation (gem-diol) and accelerates racemization.

  • Inert Weighing: If possible, weigh inside a glovebox. If weighing on an open bench:

    • Flush the headspace of the stock vial with Argon immediately after opening.

    • Transfer the solid quickly to a pre-tared, dry flask.

  • Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, THF, or DMF).

    • Avoid: Alcohols (methanol/ethanol) unless intended, as they form hemiacetals reversibly, complicating NMR analysis and stoichiometry.

Part 4: Scientific Rationale (Mechanism of Instability)

Understanding why this protocol exists ensures compliance. Z-Alaninal suffers from two primary degradation pathways that destroy your experiment before it begins.

Diagram 2: Degradation Pathways Visualizing the chemical risks of improper storage.

Degradation cluster_Oxidation Path A: Air Exposure cluster_Racemization Path B: Moisture/Base ZAlaninal Z-Alaninal (Active Reagent) ZAlanine Z-Alanine (Carboxylic Acid) DEAD END ZAlaninal->ZAlanine O2 Oxidation Enol Enol Intermediate (Planar) ZAlaninal->Enol Alpha-Proton Abstraction Racemic Racemic Mixture (Loss of Chirality) Enol->Racemic Reprotonation

Caption: Path A (Oxidation) renders the reagent inert to nucleophiles. Path B (Racemization) destroys stereochemical purity, critical for drug development.

Part 5: Emergency Response & Disposal

Spill Management

Do not use water. Water spreads the organic aldehyde and may generate slippery hydrates.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Use Vermiculite or activated carbon spill pillows.

  • Clean: Wipe surface with 10% acetone followed by soap and water.

Waste Disposal
  • Waste Stream: High BTU Organic / Nitrogen-Containing Waste.

  • Protocol: Dissolve waste material in a combustible solvent (e.g., acetone or ethanol). Label clearly as "Aldehyde/Carbamate Organic Waste."

  • Destruction Method: Incineration with afterburner and scrubber is the only validated method to ensure complete destruction of the carbamate moiety and prevent release of nitrogen oxides.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzyl N-methyl-N-(2-oxoethyl)carbamate.

  • Jurczak, J., & Gołębiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149-164.

  • Fisher Scientific. (2024).[2] Handling and Storage of Unstable Aldehydes.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11283669 (Z-Alaninal).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 1-methyl-2-oxoethylcarbamate
Reactant of Route 2
Benzyl 1-methyl-2-oxoethylcarbamate
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